molecular formula C7H7IN4 B1401428 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 766515-35-9

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1401428
CAS No.: 766515-35-9
M. Wt: 274.06 g/mol
InChI Key: MSMWJVYMRHQTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C7H7IN4 and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-7-5(6(9)11-12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWJVYMRHQTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743603
Record name 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766515-35-9
Record name 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 766515-35-9

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure, with numerous derivatives exhibiting potent and selective inhibitory activity against a range of therapeutic targets, particularly protein kinases.[1][2][3][4][5] This guide will detail the physicochemical properties, a proposed synthetic route, spectroscopic characterization, and a comprehensive review of its applications in oncology and beyond. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction and Significance

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine core has garnered significant attention in medicinal chemistry.[3] This bicyclic heterocycle serves as a versatile scaffold for the development of small molecule inhibitors of various enzymes, with a particular emphasis on protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][4][5]

This compound, with its strategic placement of an iodo group, a methyl group, and an amine, is a highly valuable intermediate for the synthesis of diverse libraries of compounds. The iodine atom at the 5-position provides a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the structure-activity relationships (SAR) of potential drug candidates. The amine group at the 3-position can be readily functionalized, while the methyl group at the 1-position influences the physicochemical properties and potential metabolic stability of the final compounds.

This guide aims to be a comprehensive resource for scientists working with or considering the use of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 766515-35-9SincereChemical
Molecular Formula C₇H₇IN₄SincereChemical
Molecular Weight 274.06 g/mol SincereChemical
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point 73-77 °CSincereChemical
Boiling Point 273.9 °C at 760 mmHgSincereChemical
Density 2.24 g/cm³SincereChemical
Solubility Soluble in organic solvents such as DMSO and methanolInferred from common lab practices

Synthesis Protocol: A Plausible Route

The overall synthetic strategy involves the construction of the pyrazolo[3,4-b]pyridine core through the cyclization of a substituted 5-aminopyrazole with a suitable three-carbon electrophile.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Step_1 Step 1: Iodination 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile->Step_1 Reactant A Iodine Iodine Iodine->Step_1 Reagent Malononitrile Malononitrile Step_2 Step 2: Cyclization Malononitrile->Step_2 Reactant B Intermediate Intermediate Step_1->Intermediate Forms Intermediate Target_Molecule This compound Step_2->Target_Molecule Intermediate->Step_2

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Methodology

Step 1: Synthesis of 5-Amino-3-iodo-1-methyl-1H-pyrazole-4-carbonitrile (Intermediate)

  • Reaction Setup: To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired iodinated intermediate.

Causality: The use of NIS provides a mild and effective method for the regioselective iodination of the electron-rich pyrazole ring at the 3-position.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a reaction vessel, combine the 5-amino-3-iodo-1-methyl-1H-pyrazole-4-carbonitrile intermediate (1 equivalent) and malononitrile (1.2 equivalents) in a high-boiling point solvent such as ethanol or n-butanol.

  • Catalysis: Add a catalytic amount of a base, for example, piperidine or sodium ethoxide.

  • Reaction Progression: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, the precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the final product.

Causality: This step represents a Thorpe-Ziegler type cyclization, a classic method for the formation of fused pyridine rings. The base catalyzes the initial condensation between the aminopyrazole and malononitrile, followed by an intramolecular cyclization and tautomerization to form the aromatic pyrazolo[3,4-b]pyridine ring system.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from the analysis of related pyrazolo[3,4-b]pyridine derivatives.[6][7][8][9][10]

¹H NMR Spectroscopy (Expected)
  • Methyl Protons (N-CH₃): A singlet peak is expected in the range of δ 3.5-4.0 ppm.

  • Amine Protons (NH₂): A broad singlet, exchangeable with D₂O, is anticipated in the region of δ 5.0-6.0 ppm.

  • Aromatic Protons (Pyridine Ring): Two doublets corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic environment.

  • Pyrazole Proton: A singlet for the proton at the 3-position of the pyrazole ring is expected around δ 8.0 ppm in the uniodinated precursor and will be absent in the final product.

Mass Spectrometry (Expected)
  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 274, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern.

  • Fragmentation Pattern: Common fragmentation pathways for related iodo-heterocycles include the loss of an iodine radical (M-127), followed by the sequential loss of small neutral molecules like HCN.[11][12]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a core structure for protein kinase inhibitors.[1][2][3][4][5][13] The strategic positioning of the iodo group in this compound makes it an ideal starting point for the synthesis of libraries of kinase inhibitors through Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions.

Diagram of the Role in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_library Diverse Library of Kinase Inhibitors Target_Molecule This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Target_Molecule->Suzuki Reacts with Sonogashira Sonogashira Coupling (Terminal Alkynes) Target_Molecule->Sonogashira Reacts with Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Target_Molecule->Buchwald_Hartwig Reacts with Library_A Aryl/Heteroaryl Substituted Derivatives Suzuki->Library_A Generates Library_B Alkynyl Substituted Derivatives Sonogashira->Library_B Generates Library_C Amino Substituted Derivatives Buchwald_Hartwig->Library_C Generates Kinase_Targets Targeting Various Kinases (CDK, FGFR, TRK, Mps1, PIM-1) Library_A->Kinase_Targets Library_B->Kinase_Targets Library_C->Kinase_Targets

Caption: Utility of the title compound in generating diverse kinase inhibitors.

Examples of Targeted Kinases
  • Cyclin-Dependent Kinases (CDKs): Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been developed as potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have shown significant potential as selective inhibitors of FGFRs, which are implicated in various cancers.[2]

  • Tropomyosin Receptor Kinases (TRKs): This scaffold has been utilized to design inhibitors of TRKs, which are drivers of certain types of cancer.[14]

  • Monopolar Spindle Kinase 1 (Mps1): Recent research has identified pyrazolo[3,4-b]pyridine-based compounds as potent inhibitors of Mps1, a crucial component of the mitotic checkpoint and a promising cancer target.[5]

  • PIM-1 Kinase: Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of PIM-1 kinase, a target in breast cancer therapy.[13]

  • Topoisomerase IIα: In addition to kinase inhibition, some pyrazolo[3,4-b]pyridine derivatives have demonstrated activity as topoisomerase IIα inhibitors, highlighting the versatility of this scaffold.[4]

The ability to readily diversify the 5-position of the pyrazolo[3,4-b]pyridine core using the iodo-intermediate allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of novel bioactive molecules. Its utility is particularly pronounced in the field of oncology drug discovery, where the pyrazolo[3,4-b]pyridine scaffold has proven to be a remarkably successful template for the development of potent and selective kinase inhibitors. The presence of the iodine atom provides a versatile handle for chemical modification, enabling the exploration of a vast chemical space and the optimization of lead compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and a detailed look into its applications, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows its derivatives to interact with a wide range of biological targets, most notably protein kinases. The specific substitution pattern of this compound, featuring an iodo group at the 5-position, a methyl group on the pyrazole nitrogen, and an amine group at the 3-position, makes it a valuable building block and a potential pharmacophore in drug discovery programs. This guide provides a comprehensive overview of its nomenclature and synonyms, synthesis, and key applications, with a focus on the underlying scientific principles.

Nomenclature and Synonyms: A Detailed Examination

The systematic naming of fused heterocyclic systems like pyrazolo[3,4-b]pyridine can lead to several valid and synonymous names. Furthermore, different conventions and historical naming practices contribute to the variety of terms used in literature and by chemical suppliers.

Systematic and Common Synonyms

The most accurate and widely accepted name for this compound is This compound . Its unique identifier in the Chemical Abstracts Service (CAS) registry is CAS Number: 766515-35-9 .

A comprehensive list of synonyms encountered in scientific literature and commercial catalogs is presented below:

SynonymSource TypeNotes on Nomenclature
This compoundSystematic (IUPAC)The preferred IUPAC name, clearly indicating the positions of all substituents on the pyrazolo[3,4-b]pyridine core.
1-methyl-3-amino-5-iodo-1H-pyrazolo[3,4-b]pyridineAlternativeA valid alternative name where the substituent positions are listed before the parent heterocycle.
1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-iodo-1-methyl-Index NameA format often used in chemical indexing services.
3-Amino-5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridineAlternativeAnother valid permutation of the substituent positions in the name.
1-Methyl-3-amino-5-iodopyridine imidazoleLikely MisnomerThis name is likely an error found in some commercial listings.[1] The core structure is a pyrazole fused to a pyridine, not an imidazole fused to a pyridine. This will be discussed in more detail below.
Understanding the Core Structure and Numbering

The foundation of the nomenclature is the pyrazolo[3,4-b]pyridine core. This bicyclic heterocycle is formed by the fusion of a pyrazole ring and a pyridine ring. The "[3,4-b]" designation specifies the orientation of the fusion between the pyrazole and pyridine rings. The numbering of the atoms in the fused ring system follows a standardized convention, which is crucial for correctly assigning the positions of the substituents.

Figure 1: Numbering of the 1H-pyrazolo[3,4-b]pyridine core.

Clarification of the "Imidazole" Misnomer

The synonym "1-Methyl-3-amino-5-iodopyridine imidazole" is likely an error in chemical database entries.[1] Pyrazoles and imidazoles are both five-membered aromatic heterocycles containing two nitrogen atoms, but they differ in the relative positions of these nitrogens. In pyrazole, the nitrogen atoms are adjacent (1,2-position), while in imidazole, they are separated by a carbon atom (1,3-position). The correct core structure of the title compound is a pyrazolo[3,4-b]pyridine.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a substituted pyridine derivative. A logical and experimentally supported retrosynthetic analysis is presented below.

retrosynthesis target This compound intermediate1 3-Amino-5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine target->intermediate1 Methylation intermediate2 2-Chloro-5-iodonicotinonitrile intermediate1->intermediate2 Cyclization starting_material2 Methylhydrazine intermediate1->starting_material2 Cyclization starting_material1 2-Chloronicotinonitrile intermediate2->starting_material1 Iodination

Figure 2: Retrosynthetic analysis of this compound.

A plausible synthetic route involves the initial iodination of a commercially available pyridine precursor, followed by cyclization to form the pyrazolo[3,4-b]pyridine core, and finally, methylation of the pyrazole nitrogen.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-iodonicotinonitrile

This step involves the direct iodination of 2-chloronicotinonitrile.

  • Reactants: 2-Chloronicotinonitrile, N-iodosuccinimide (NIS), and sulfuric acid.

  • Procedure:

    • To a solution of 2-chloronicotinonitrile in concentrated sulfuric acid, N-iodosuccinimide is added portion-wise at a controlled temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) to ensure complete iodination.

    • The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.

    • The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and then dried to yield 2-chloro-5-iodonicotinonitrile.

Step 2: Synthesis of 3-Amino-5-iodo-1H-pyrazolo[3,4-b]pyridine

This key step involves the cyclization of the iodinated pyridine derivative with methylhydrazine.

  • Reactants: 2-Chloro-5-iodonicotinonitrile and methylhydrazine.

  • Procedure:

    • A solution of 2-chloro-5-iodonicotinonitrile in a suitable solvent (e.g., ethanol) is treated with methylhydrazine.

    • The reaction mixture is heated at reflux for several hours.

    • Upon cooling, the product precipitates and is collected by filtration.

    • The crude 3-amino-5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine can be purified by recrystallization.

Step 3: Methylation of 3-Amino-5-iodo-1H-pyrazolo[3,4-b]pyridine (Hypothetical Final Step)

  • Reactants: 3-Amino-5-iodo-1H-pyrazolo[3,4-b]pyridine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., sodium hydride or potassium carbonate).

  • Procedure:

    • The pyrazole is dissolved in a suitable aprotic solvent (e.g., DMF or THF).

    • A base is added to deprotonate the pyrazole nitrogen, forming the corresponding anion.

    • The methylating agent is then added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated, and the final product is purified by column chromatography or recrystallization.

Applications in Research and Drug Development

The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

Kinase Inhibition

A primary application of pyrazolo[3,4-b]pyridine derivatives is in the development of protein kinase inhibitors. Many kinases play crucial roles in cell signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders. The pyrazolo[3,4-b]pyridine core can mimic the adenine region of ATP, allowing these compounds to act as ATP-competitive inhibitors. The substituents at various positions on the bicyclic core provide opportunities for chemists to fine-tune the potency and selectivity of these inhibitors for specific kinases. While specific inhibitory data for this compound is not available in the provided search results, its structural features suggest it is a valuable intermediate for the synthesis of potential kinase inhibitors. The iodo group, in particular, can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce additional diversity and optimize target engagement.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. A clear understanding of its nomenclature and the various synonyms used to describe it is essential for effective communication and information retrieval. The synthetic pathways to this molecule are accessible and rely on established organic chemistry transformations. As a derivative of the privileged pyrazolo[3,4-b]pyridine scaffold, this compound serves as a valuable building block for the discovery of novel therapeutics, particularly in the area of kinase inhibition. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its core structure, the pyrazolo[3,4-b]pyridine scaffold, is a key pharmacophore found in numerous biologically active molecules. This bicyclic system, a fusion of pyrazole and pyridine rings, is recognized for its ability to mimic purine bases, allowing it to interact with a variety of biological targets. The strategic placement of an iodo group at the 5-position and an amine group at the 3-position, along with a methyl group on the pyrazole nitrogen, provides a versatile platform for the synthesis of diverse molecular libraries. The iodo substituent serves as a valuable handle for cross-coupling reactions, enabling the introduction of a wide range of molecular fragments, while the amino group offers a site for further derivatization to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in the discovery of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical and chemical characteristics of this compound. It is important to note that some of the reported physical properties, such as melting and boiling points, may vary between different commercial suppliers.

PropertyValueSource(s)
CAS Number 766515-35-9[1]
Molecular Formula C₇H₇IN₄[1]
Molecular Weight 274.06 g/mol [1]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point 73-77 °CData from some suppliers
Boiling Point 273.9 °C at 760 mmHg (Predicted)Data from some suppliers
Density 2.24 g/cm³ (Predicted)Data from some suppliers
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol.[2] Limited solubility in water.[2]
pKa 7.17 ± 0.20 (Predicted)[2]

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing iodo group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic rings.[3][4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (274.06 g/mol ). The fragmentation pattern would likely involve the loss of iodine and other small fragments.[5][6]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the pyrazolo[3,4-b]pyridine core followed by functional group manipulations. A general and illustrative synthetic workflow is outlined below.

Illustrative Synthetic Workflow

The synthesis of the pyrazolo[3,4-b]pyridine scaffold often begins with appropriately substituted pyrazole or pyridine precursors.[7][8] A common approach involves the cyclization of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

G cluster_0 Precursor Synthesis cluster_1 Pyridine Ring Formation cluster_2 Functionalization 5-Amino-1-methylpyrazole 5-Amino-1-methylpyrazole Substituted Pyridine Substituted Pyridine 5-Amino-1-methylpyrazole->Substituted Pyridine Reaction with 1,3-dicarbonyl equivalent Malononitrile Malononitrile Malononitrile->Substituted Pyridine Iodination Iodination Substituted Pyridine->Iodination Introduction of Iodo Group Final Product Final Product Iodination->Final Product Formation of This compound

Caption: Generalized synthetic pathway to this compound.

Key Reactivity Insights

The chemical reactivity of this compound is dominated by the iodo and amino functional groups, making it a valuable building block in organic synthesis.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents at the 5-position of the pyrazolo[3,4-b]pyridine core, enabling the creation of large and diverse compound libraries for drug screening.

  • Reactions of the Amino Group: The primary amino group at the 3-position can undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These modifications are crucial for fine-tuning the compound's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its biological activity.

Applications in Drug Development

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the exploration of this compound and its derivatives as potential therapeutic agents for a variety of diseases, most notably cancer.

Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine core has been identified as a potent hinge-binding motif in many kinase inhibitors.

The following diagram illustrates the general mechanism of action for a pyrazolo[3,4-b]pyridine-based kinase inhibitor.

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Signal Transduction Inhibitor 5-Iodo-1-methyl-1H-pyrazolo [3,4-b]pyridin-3-amine Derivative Inhibitor->Kinase Competitive Inhibition at ATP-binding site

Caption: Mechanism of kinase inhibition by a pyrazolo[3,4-b]pyridine derivative.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[2][9][10]

  • Tropomyosin Receptor Kinases (TRKs): TRK inhibitors have shown significant promise in the treatment of cancers driven by TRK gene fusions.[11]

  • Other Kinases: The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration as an inhibitor of a wide array of other kinases involved in cancer progression.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a general guide and should be supplemented with a thorough review of the substance-specific Material Safety Data Sheet (MSDS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13][14]

  • Toxicology: While specific toxicological data for this compound is limited, related aromatic amines and iodo-compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[13][15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of a privileged heterocyclic core and reactive functional groups provides medicinal chemists with a powerful tool for the design and synthesis of targeted therapies, particularly in the field of oncology. As our understanding of the molecular drivers of disease continues to grow, the importance of such well-designed and strategically functionalized molecular scaffolds is certain to increase. Further research into the synthesis, reactivity, and biological activity of derivatives of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Technical Guide to the Solubility of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in organic solvents. In the absence of extensive published solubility data for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the key physicochemical parameters influencing solubility, provides a theoretical basis for solvent selection, and details robust experimental protocols for accurate solubility assessment. This guide is designed to empower researchers to make informed decisions in experimental design, formulation development, and process chemistry involving this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a recognized scaffold in the development of various therapeutic agents.[1][2] Understanding the solubility of this specific derivative is paramount for its progression through the drug development pipeline, as solubility significantly impacts bioavailability, formulation, and overall therapeutic efficacy.[3][4] This guide will address the solubility of this compound by first examining its structural attributes and predicting its behavior in various organic solvents, followed by a detailed methodology for empirical determination.

Physicochemical Properties and Solubility Prediction

While specific experimental data for this compound is scarce, we can infer its likely solubility characteristics by analyzing its structural features and comparing them to related compounds.

Molecular Structure Analysis

The structure of this compound (C7H7IN4) reveals several key features that will govern its solubility:

  • Heterocyclic Core: The pyrazolo[3,4-b]pyridine backbone is a fused aromatic system containing four nitrogen atoms. This core is polar and capable of hydrogen bonding.

  • Amino Group (-NH2): The primary amine at the 3-position is a key hydrogen bond donor and acceptor, significantly contributing to its potential solubility in protic and polar aprotic solvents.

  • Iodo Group (-I): The iodine atom at the 5-position is large and polarizable, contributing to van der Waals interactions and potentially increasing solubility in less polar, more polarizable solvents.

  • Methyl Group (-CH3): The methyl group on the pyrazole nitrogen is a small, nonpolar substituent that will slightly increase the lipophilicity of the molecule.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the solvent to engage in hydrogen bonding with the amino group and the nitrogen atoms of the heterocyclic core.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will help to solvate the polar molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The overall polarity of the molecule, dominated by the amino group and the heterocyclic system, will limit its interaction with nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than protic or aprotic polar solvents, their ability to participate in dipole-dipole interactions may allow for some degree of dissolution.

The interplay of these functional groups makes a purely theoretical prediction challenging. Therefore, experimental determination is crucial.

Experimental Determination of Solubility

A systematic approach to determining the solubility of a novel compound is essential for obtaining reliable and reproducible data. The following sections outline a recommended experimental workflow.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

References

An In-depth Technical Guide to the Safe Handling of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive overview of the critical safety considerations, handling protocols, and emergency procedures for 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 766515-35-9). As a specialized heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity.

While a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide has been constructed by synthesizing data from structurally analogous compounds. This approach, rooted in established principles of chemical safety and toxicology, provides a robust framework for risk assessment and management. The primary analogs referenced include other iodinated and brominated pyrazolopyridines, which share key functional groups and are expected to exhibit similar hazard profiles.

Compound Profile and Inferred Hazard Identification

This compound is a solid chemical intermediate.[1] Based on the hazard classifications of structurally related pyrazole and pyrazolopyridine derivatives, a comprehensive GHS hazard profile can be inferred.

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryInferred Hazard StatementBasis from Analogous Compounds
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Acute Toxicity (Oral)Category 4 (Potential)H302: Harmful if swallowed[3]
Acute Toxicity (Inhalation)Category 4 (Potential)H332: Harmful if inhaled[3]

Pictograms:

alt text
alt text

Signal Word: Danger

The presence of the iodo- group and the amine functionality on the pyrazolopyridine core are key drivers of this hazard profile. The heterocyclic nitrogen atoms can influence the compound's reactivity and biological interactions, while the aromatic amine group is a common structural alert for potential sensitization and toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The primary directive is to minimize the potential for direct contact and aerosol generation.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound in solid form or in solution must be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory for weighing, transferring, and preparing solutions to prevent inhalation of dust or vapors.[5]

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, consider using sealed containers or conducting the work within a glove box.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be used if there is a significant splash hazard.Protects against accidental splashes of solutions or contact with airborne particles. Standard prescription glasses are not a substitute.[5]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique to avoid contaminating the skin.[5] Change gloves immediately if they become contaminated.
Body Protection A flame-retardant laboratory coat.A lab coat should be worn at all times and kept buttoned to protect the skin and personal clothing from contamination. Do not wear lab coats outside of the designated laboratory area.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary for handling large quantities or in situations where engineering controls are insufficient to maintain exposure below acceptable limits.The need for respiratory protection should be determined by a formal risk assessment conducted by a qualified safety professional.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to mitigating the risks associated with this compound.

Handling Procedures
  • Avoid Dust Formation: This compound is a solid, and care must be taken to avoid the generation of dust during handling.[4][6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6]

Storage Conditions
  • Container: Store in the original, tightly sealed container in a dry and cool place.[4]

  • Temperature: Based on analogs, storage at 2-8°C is recommended.

  • Ventilation: The storage area should be well-ventilated.[4]

  • Segregation: Store away from incompatible materials and foodstuffs.[4]

Emergency Procedures: A Self-Validating System

Preparedness is key to effectively managing any accidental exposure or release. All personnel must be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolCausality and Critical Considerations
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4]Rapid removal from the contaminated atmosphere is critical to prevent further respiratory irritation or systemic absorption.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5]Prompt and thorough washing is essential to remove the chemical and minimize skin irritation.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]Extensive irrigation is necessary to ensure the complete removal of the chemical and to prevent serious eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]Inducing vomiting can cause further damage to the esophagus. The primary goal is to dilute the substance and seek professional medical help.
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the further spread of the material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Workflow for the safe handling of this compound.

Caption: Logical flow for responding to emergencies involving the compound.

Conclusion

While this compound is a valuable building block in research and development, it must be handled with the respect and caution afforded to all potentially hazardous chemical entities. By understanding its inferred hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles and protocols outlined in this guide provide the necessary framework for achieving this standard of safety.

References

The Biological Landscape of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases. This has led to its extensive investigation as a fertile ground for the development of novel therapeutics, particularly in the realm of kinase inhibition. The fusion of a pyrazole and a pyridine ring creates a bicyclic system that is amenable to substitution at multiple positions, allowing for the fine-tuning of its biological activity. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including potent anticancer, anti-inflammatory, and antiviral activities. This guide provides an in-depth technical overview of the biological potential of a specific derivative, 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, within the broader context of its parent scaffold's established bioactivity. While specific biological data for this exact molecule is not extensively published, its structural features suggest a strong potential for kinase inhibition and anticancer properties, making it a compound of significant interest for further investigation.

The Kinase Inhibitory Potential of the 1H-Pyrazolo[3,4-b]pyridine Core

A significant body of research has established the 1H-pyrazolo[3,4-b]pyridine scaffold as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. For instance, structure-activity relationship (SAR) studies have led to the discovery of highly potent and selective CDK1 and CDK2 inhibitors. One such compound, BMS-265246, demonstrated IC50 values of 6 nM and 9 nM against CDK1/cyclin B and CDK2/cyclin E, respectively. The binding mode of these inhibitors within the ATP-binding site of CDK2 has been elucidated, revealing key hydrogen bonding interactions that contribute to their high affinity.

Tropomyosin Receptor Kinase (TRK) Inhibition

The TRK family of receptor tyrosine kinases are important targets in oncology. Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRKA inhibitors. Several compounds exhibited nanomolar inhibitory activity, with compound C03 showing an IC50 of 56 nM against TRKA and inhibiting the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.

TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1 is a noncanonical IKK family member involved in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors. Through optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. This compound also showed antiproliferative effects in several cancer cell lines.

Analysis of this compound

While direct experimental data on the biological activity of this compound is limited in the public domain, its structural features provide valuable insights into its potential as a bioactive molecule.

Structural Features and Their Implications
  • 1H-Pyrazolo[3,4-b]pyridine Core: As established, this core structure is a well-validated pharmacophore for kinase inhibition.

  • 3-Amino Group: The amino group at the C3 position is a common feature in many active pyrazolopyridine derivatives and can act as a key hydrogen bond donor or acceptor, facilitating interaction with the target protein.

  • 1-Methyl Group: The methyl group at the N1 position can influence the compound's solubility, metabolic stability, and steric interactions within the binding pocket of a target protein.

  • 5-Iodo Group: The iodine atom at the C5 position is a particularly interesting feature. In medicinal chemistry, iodine can be involved in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity to a protein target. Furthermore, the iodo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for SAR studies. Iodine is also a key element in various medical applications, from antiseptics to contrast agents and thyroid treatments.

The combination of the privileged pyrazolopyridine scaffold with these specific substitutions suggests that this compound is a promising candidate for screening in kinase inhibitor and anticancer drug discovery programs.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ADP production.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data Output:

CompoundKinase TargetIC50 (nM)
This compoundKinase XTo be determined
Staurosporine (Control)Kinase XKnown value

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO add_compound Add compound/DMSO to 96-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase solution prep_reagents->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate add_substrate_atp Initiate reaction with substrate/ATP mix pre_incubate->add_substrate_atp incubate_reaction Incubate (60 min at 30°C) add_substrate_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection_reagent Add Kinase Detection Reagent incubate_adpglo->add_detection_reagent incubate_detection Incubate (30 min) add_detection_reagent->incubate_detection read_plate Measure luminescence incubate_detection->read_plate plot_data Plot luminescence vs. log[inhibitor] read_plate->plot_data calculate_ic50 Determine IC50 value plot_data->calculate_ic50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Expected Data Output:

CompoundCell LineIC50 (µM)
This compoundCell Line ATo be determined
This compoundCell Line BTo be determined
Doxorubicin (Control)Cell Line AKnown value

Logical Flow of a Cell Viability Assay

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (cell attachment) seed_cells->incubate_24h treat_cells Treat cells with compound dilutions incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_reagent Add MTT or MTS reagent incubate_48_72h->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance analyze_data Calculate % viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step process for determining cell viability using MTT or MTS assays.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation state of a target protein within a specific signaling pathway after treatment with the test compound.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. Lyse the cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to serve as a loading control.

Expected Data Output: A western blot image showing a dose-dependent decrease in the band intensity of the phosphorylated target protein upon treatment with the test compound, while the total protein levels remain unchanged.

Signaling Pathway Analysis Workflow

G cluster_treatment Cell Treatment & Lysis cluster_biochem Biochemical Analysis cluster_detection Immunodetection cluster_analysis Analysis treat Treat cells with 5-Iodo-1-methyl-1H-pyrazolo [3,4-b]pyridin-3-amine lyse Lyse cells with phosphatase inhibitors treat->lyse quantify Quantify protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Block membrane (BSA) transfer->block probe_phospho Probe with phospho-specific primary antibody block->probe_phospho probe_secondary Probe with HRP-conjugated secondary antibody probe_phospho->probe_secondary detect Chemiluminescent detection probe_secondary->detect reprobe Strip and re-probe for total protein detect->reprobe analyze Analyze changes in phosphorylation reprobe->analyze

Caption: Workflow for analyzing protein phosphorylation via Western Blotting.

Conclusion and Future Directions

This compound is a compelling molecule for investigation in drug discovery, owing to its foundation on the biologically active 1H-pyrazolo[3,4-b]pyridine scaffold. The presence of a 3-amino group, a 1-methyl group, and a 5-iodo substituent suggests a strong potential for potent and selective kinase inhibition. This guide provides a framework for the systematic evaluation of this compound's biological activity, from initial in vitro kinase screening to cellular assays for assessing anticancer efficacy and mechanism of action. The detailed protocols and data presentation formats herein are designed to ensure robust and reproducible results. Further exploration of this compound and its analogs could lead to the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

The Strategic Core: Leveraging 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for hit identification, offering an efficient alternative to traditional high-throughput screening (HTS)[1][2]. By screening low molecular weight compounds, FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency that can be optimized into high-quality lead compounds[3]. This guide focuses on a particularly valuable fragment: 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine . We will dissect the rationale behind its selection, detail its application in a robust FBDD workflow, and provide actionable protocols for its elaboration into potent leads, thereby offering a comprehensive resource for medicinal chemists and drug discovery scientists.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects[4][5][6][7]. This wide-ranging bioactivity underscores the scaffold's ability to present key pharmacophoric features—such as hydrogen bond donors and acceptors—in a structurally rigid and favorable orientation for target binding.

The specific fragment, this compound, is pre-validated as an excellent starting point for FBDD. It adheres well to the "Rule of Three," a guideline for selecting high-quality fragments[2][8].

Table 1: Physicochemical Properties of the Core Fragment
PropertyValue"Rule of Three" GuidelineRationale for FBDD Suitability
CAS Number 766515-35-9[9]N/AUnique identifier for sourcing and data retrieval.
Molecular Formula C₇H₇IN₄[10]N/ADefines elemental composition.
Molecular Weight 274.06 g/mol [10]≤ 300 DaLow complexity increases the probability of finding a binding site and provides ample room for optimization[2].
cLogP (Predicted) ~1.5 - 2.0≤ 3Ensures adequate aqueous solubility for biophysical screening assays, which often require high compound concentrations[8].
Hydrogen Bond Donors 1 (amine -NH₂)≤ 3Provides a key interaction point with the target protein without excessive polarity[2].
Hydrogen Bond Acceptors 3 (pyrazole N, pyridine N)≤ 3Offers multiple potential hydrogen bonding vectors for target recognition[2].
Rotatable Bonds 0≤ 3The rigid scaffold reduces the entropic penalty upon binding, leading to more efficient interactions[8].

The most critical feature of this fragment is the iodine atom at the C5 position . Far from being a simple placeholder, this halogen serves as a highly versatile synthetic handle. It enables predictable, vectorial elaboration of the fragment core into unexplored regions of the protein's binding pocket through well-established palladium-catalyzed cross-coupling reactions.

A Practical FBDD Workflow Using the Core Fragment

A successful FBDD campaign is a systematic process of identifying and validating weak-binding fragments and then using structural information to optimize their affinity.[1][3] This workflow integrates biophysical screening with structural biology to ensure a data-driven progression from hit to lead.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Core Fragment) Screen Primary Biophysical Screen (NMR or X-ray) Lib->Screen Screening Hits Initial Hits (Weak Binders) Screen->Hits Identify Binders Ortho Orthogonal Screen (e.g., SPR, ITC, MST) Hits->Ortho Validate Struct Structural Biology (Co-crystallization) Ortho->Struct Confirm Binding Valid Validated Hit (Binding Mode Confirmed) Struct->Valid Elucidate 3D Pose SBDD Structure-Based Design (Analyze Binding Pocket) Valid->SBDD Optimize Chem Medicinal Chemistry (Vectorial Elaboration via Iodine) SBDD->Chem Design Analogs SAR SAR Analysis (Potency & Properties) Chem->SAR Synthesize & Test SAR->SBDD Iterate Lead Lead Compound (High Affinity & Selectivity) SAR->Lead Optimize

Caption: The integrated FBDD workflow from hit identification to lead optimization.

Phase 1: Fragment Screening Methodologies

The initial challenge in FBDD is the reliable detection of weak binding events (millimolar to high micromolar affinity)[11]. High-sensitivity biophysical techniques are therefore essential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful and commonly used primary screening methods[11][12][13].

Causality: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or Water-LOGSY, are ideal when high-resolution structural information is not immediately required or when obtaining protein crystals is challenging.[14][15] They are highly sensitive to weak interactions and provide confirmation of direct binding to the target protein.

Protocol: Saturation Transfer Difference (STD) NMR Screen

  • Preparation:

    • Prepare a stock solution of the this compound fragment at 100 mM in deuterated DMSO.

    • Prepare a buffer solution (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) in 99.9% D₂O.

    • Prepare a stock solution of the target protein at ~50 µM in the deuterated buffer. The final screening concentration should be 10-20 µM.

  • Execution:

    • Create a screening sample containing the target protein (10-20 µM) and the fragment (100-200 µM).

    • Acquire a reference 1D ¹H NMR spectrum of the fragment alone in the same buffer.

    • Acquire a standard 1D ¹H NMR spectrum of the protein-fragment mixture.

    • Acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1 ppm, where no ligand signals are present) and observing the transfer of this saturation to any bound ligands. A control spectrum is recorded with off-resonance saturation (e.g., 40 ppm).

  • Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

    • Self-Validation: Signals present in the difference spectrum belong exclusively to the fragment that has bound to the protein. Non-binders will produce a null result. The intensity of the STD signals provides a qualitative measure of binding affinity.

Causality: Crystallographic screening is the method of choice when atomic-level detail of the binding interaction is paramount from the outset. It directly visualizes the fragment's binding pose, orientation, and specific interactions with the protein, providing an unambiguous blueprint for structure-based design[16][17][18].

Protocol: Crystal Soaking Fragment Screen

  • Preparation:

    • Generate high-quality, reproducible crystals of the target protein.

    • Prepare a "soaking solution" containing the this compound fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding equilibrium for weak-affinity fragments[17].

  • Execution:

    • Transfer a protein crystal from its growth solution into the soaking solution.

    • Allow the crystal to soak for a defined period (minutes to hours), enabling the fragment to diffuse into the crystal lattice and bind to the target protein.

    • Flash-cool the crystal in liquid nitrogen to halt diffusion and prepare it for data collection.

    • Collect X-ray diffraction data at a synchrotron source[12].

  • Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.

    • Self-Validation: Carefully analyze the resulting electron density map. Unambiguous, well-defined electron density in the protein's binding site that fits the fragment's shape confirms a binding event. The model of the fragment can then be built into this density to reveal its precise 3D binding mode[19].

From Hit to Lead: Strategic Elaboration of the Iodo Handle

Once the this compound fragment is validated as a hit and its binding mode is determined, the iodine atom becomes the focal point for chemical optimization. Its C-I bond is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the systematic and vectorial "growing" of the fragment to engage with nearby sub-pockets and achieve significant gains in potency[20].

Optimization_Paths cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_bioisostere Bioisosteric Replacement Core This compound Validated Hit Suzuki_React R-B(OH)₂ Pd Catalyst, Base Core:f0->Suzuki_React Adds π-stacking groups Sono_React R-C≡CH Pd/Cu Catalyst, Base Core:f0->Sono_React Adds rigid linkers Bio_React Synthetic Transformation Core:f0->Bio_React Fine-tunes electronics Suzuki_Prod Aryl/Heteroaryl Derivative Probes hydrophobic pockets Suzuki_React->Suzuki_Prod Sono_Prod Alkynyl Derivative Linear vector, H-bond acceptor Sono_React->Sono_Prod Bio_Prod e.g., -CN, -C≡CH, -Cl Modulates properties (pKa, logP) Bio_React->Bio_Prod

Caption: Chemical optimization strategies emanating from the core fragment's iodo group.

Vector Growth via Suzuki Coupling

Causality: The Suzuki coupling is arguably the most versatile reaction for this purpose. It allows the introduction of a wide array of aryl and heteroaryl groups, which is ideal for probing nearby hydrophobic pockets, establishing π-stacking interactions, or introducing new vectors for hydrogen bonding[21][22].

Protocol: Microwave-Assisted Suzuki Coupling

  • Setup:

    • To a microwave vial, add this compound (1 equivalent).

    • Add the desired aryl or heteroaryl boronic acid (1.2 equivalents).

    • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents).

    • Add a base, such as K₂CO₃ (2.5 equivalents).

  • Execution:

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction to 100-120 °C for 15-30 minutes. Microwave heating dramatically accelerates the reaction compared to conventional methods.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired coupled product.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and ¹³C NMR.

Vector Growth via Sonogashira Coupling

Causality: The Sonogashira coupling introduces a linear, rigid alkynyl linker. This is exceptionally useful for spanning a distance to a specific interaction point in the binding site without adding conformational flexibility. The alkyne itself can also act as a weak hydrogen bond acceptor or serve as a bioisosteric replacement for other groups[23][24].

Protocol: Sonogashira Cross-Coupling

  • Setup:

    • In a flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent).

    • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 equivalents), and a copper co-catalyst, CuI (0.06 equivalents).

    • Add a suitable solvent, such as anhydrous THF or DMF.

  • Execution:

    • Add a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Add the terminal alkyne (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture to remove salts and concentrate the filtrate.

    • Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl to remove copper salts.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

    • Self-Validation: Confirm the structure and purity of the alkynylated product using ¹H NMR and LC-MS.

Conclusion and Future Outlook

This compound is more than just a starting point; it is a strategic tool for efficient drug discovery. Its adherence to fragment-like properties ensures a high-quality entry point into FBDD campaigns, while its privileged pyrazolo[3,4-b]pyridine core offers a high probability of biological relevance[25][26]. The true power of this fragment lies in the C5-iodo group, which provides medicinal chemists with a reliable and versatile handle for data-driven, structure-based optimization. By following the integrated workflow of sensitive biophysical screening and strategic chemical elaboration outlined in this guide, research teams can significantly accelerate the journey from a millimolar-affinity fragment to a potent, selective, and drug-like lead candidate.

References

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of paramount importance in medicinal chemistry and materials science.[1][2] Structurally, it is an isostere of purine bases, allowing it to interact with a wide array of biological targets.[3] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][4][5][6]

Pyrazolo[3,4-b]pyridines exist in two primary tautomeric forms: the 1H- and 2H-isomers.[3][7] Theoretical calculations and experimental observations have shown the 1H-tautomer to be significantly more stable, by approximately 9 kcal/mol, due to favorable aromatic circulation in both fused rings.[3] Consequently, the vast majority of synthetic efforts and documented compounds focus on the 1H-pyrazolo[3,4-b]pyridine scaffold.[3][7] As of early 2022, over 300,000 compounds containing this core have been described in scientific literature and patents, with a significant portion of this research emerging in the last decade, highlighting the sustained interest in this privileged scaffold.[3][7][8]

This guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazolo[3,4-b]pyridine ring system, with a focus on reaction mechanisms, field-proven protocols, and modern advancements. The discussion is primarily divided into the two most prevalent retrosynthetic approaches: the construction of a pyridine ring onto a pre-existing pyrazole (Strategy A) and the formation of a pyrazole ring from a functionalized pyridine precursor (Strategy B).

Strategy A: Pyridine Annulation onto a Pyrazole Core

This is the most widely employed and versatile approach for synthesizing pyrazolo[3,4-b]pyridines. The strategy universally begins with a 5-aminopyrazole derivative, which serves as the nucleophilic backbone for the construction of the fused pyridine ring using various biselectrophilic partners.

Condensation with 1,3-Dicarbonyl Compounds

One of the earliest and most straightforward methods involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3] The reaction proceeds via a tandem condensation-cyclization-dehydration sequence, analogous to the classic Friedländer annulation for quinoline synthesis.[9][10]

Mechanism Insight: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a second intramolecular nucleophilic attack from the C4 position of the pyrazole ring onto the remaining carbonyl group, leading to a bicyclic intermediate that subsequently dehydrates to form the aromatic pyridine ring.[3]

A critical consideration in this synthesis is regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. The initial attack and subsequent cyclization are governed by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group reacts first with the pyrazole C4 carbon, directing the CF₃ group to the R⁴ position of the final product.[11]

G cluster_reactants Reactants cluster_process Reaction Pathway Aminopyrazole 5-Aminopyrazole Condensation Condensation & Cyclization Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation Dehydration Dehydration Condensation->Dehydration Formation of bicyclic intermediate Aromatization Aromatization Dehydration->Aromatization Loss of H₂O Product 1H-Pyrazolo[3,4-b]pyridine Aromatization->Product

Caption: Mechanism of Pyridine Annulation using 1,3-Dicarbonyls.

Michael Addition with α,β-Unsaturated Ketones

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another robust route to the pyrazolo[3,4-b]pyridine core. This method involves a Michael addition followed by intramolecular cyclization and oxidation.

Mechanism Insight: There is some debate on the initial step, but a plausible mechanism involves the nucleophilic C4 carbon of the pyrazole initiating a Michael addition to the β-carbon of the unsaturated system.[3] The exocyclic amino group then attacks the carbonyl carbon, forming a dihydropyridine intermediate. Subsequent elimination of water and spontaneous oxidation (often air-mediated) yields the final aromatic product.[3] The choice of catalyst, such as ZrCl₄, can significantly promote the cyclization step.[1][12]

Experimental Protocol: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [1]

  • To a solution of the requisite α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture (e.g., by bubbling argon through the solution).

  • Add Zirconium(IV) chloride (ZrCl₄) (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Perform a liquid-liquid extraction using CHCl₃ and water. Separate the phases.

  • Wash the aqueous phase twice more with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants are combined in a single pot to form a product containing portions of all reactants, offer a highly efficient and atom-economical pathway.[13] These reactions are often enhanced by microwave irradiation, which can dramatically reduce reaction times and improve yields.[14][15]

A common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or pyruvic acid) in an acidic medium like acetic acid.[14]

Mechanism Insight: The reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate in situ. This is followed by a Michael addition of the 5-aminopyrazole, intramolecular cyclization, and subsequent aromatization, mirroring the pathway with pre-formed unsaturated ketones.[3] The use of catalysts like InCl₃ or FeCl₃/Al₂O₃ can facilitate these transformations.[16][17] Ionic liquids have also been successfully employed as both the reaction medium and promoter.[18]

AldehydeActive MethyleneCatalystConditionsYield (%)Reference
4-Anisaldehyde3-Oxo-3-(pyridin-3-yl)propanenitrileNone (AcOH)MW, 3-4 min92[14]
BenzaldehydeEthyl AcetoacetateTEAMW, 40°C, 20 min89[15]
4-ChlorobenzaldehydeBenzoylacetonitrileFeCl₃/Al₂O₃EtOH, Reflux, 5h91[17]
Phenylglyoxalβ-KetoamideNone (AcOH)MW, 120°C, 30 min75-85[13]

Table 1: Examples of Multi-Component Syntheses of Pyrazolo[3,4-b]pyridines.

Strategy B: Pyrazole Formation from a Pyridine Core

An alternative, though less common, synthetic route involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine. This approach is particularly useful for accessing specific substitution patterns that may be difficult to obtain via Strategy A.

Mechanism Insight: The key starting materials for this strategy are 2-halopyridines bearing a cyano group at the 3-position (e.g., 2-chloro-3-cyanopyridine).[12] The synthesis proceeds via a nucleophilic aromatic substitution where hydrazine hydrate displaces the halide at the C2 position. The resulting 2-hydrazinopyridine intermediate then undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the electrophilic carbon of the nitrile group to form the pyrazole ring.[12]

G cluster_reactants Reactants cluster_process Reaction Pathway Pyridine 2-Chloro-3-cyanopyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Hydrazine Hydrazine Hydrate Hydrazine->SNAr Displaces Cl⁻ Cyclization Intramolecular Cyclization SNAr->Cyclization Formation of 2-hydrazinopyridine Product 1H-Pyrazolo[3,4-b]pyridin-3-amine Cyclization->Product Attack on nitrile group

Caption: Mechanism of Pyrazole Annulation onto a Pyridine Ring.

Experimental Protocol: Microwave-Assisted Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine [19]

  • Dissolve 2-chloro-3-cyanopyridine (1.4 mmol) in ethanol (10 mL) in a microwave reactor tube.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Seal the reactor tube and place it in a microwave reactor.

  • Heat the reaction mixture with microwave irradiation to 170 °C for 10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation to afford the crude 3-amino-1H-pyrazolo[3,4-b]pyridine product, which is often obtained in quantitative yield and may be used without further purification.

Modern Synthetic Developments

Recent research continues to refine and expand the toolkit for pyrazolo[3,4-b]pyridine synthesis, focusing on efficiency, selectivity, and functional group tolerance.

  • Cascade Cyclizations: A notable development is the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[20] This method, which can be modulated by silver, iodine, or N-bromosuccinimide (NBS), allows for the switchable synthesis of both halogenated and non-halogenated products with excellent regioselectivity. The resulting halogenated pyrazolopyridines are valuable intermediates for further functionalization via cross-coupling reactions.[20]

  • Catalytic Systems: The development of novel catalytic systems, including nano-magnetic metal-organic frameworks (MOFs), offers green and reusable options for promoting multi-component reactions under solvent-free conditions.[21][22]

  • Ring Closure of N-Oxides: An alternative strategy that avoids harsh halogenation of the pyridine ring involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This method proceeds under mild, room-temperature conditions to give a mixture of pyrazolo[3,4-b]pyridines and their pyrazolo[4,3-c] isomers.[23]

Conclusion

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a mature yet continuously evolving field. The dominant strategy remains the annulation of a pyridine ring onto a 5-aminopyrazole precursor, a versatile approach that leverages classical condensations, Michael additions, and highly efficient multi-component reactions. The alternative strategy of forming the pyrazole ring from a pyridine derivative provides a complementary route for specific targets. As researchers and drug development professionals continue to explore the vast chemical space and biological potential of this scaffold, the development of novel, efficient, and sustainable synthetic methodologies will remain a critical enabler of discovery.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its unique structure allows for diverse biological activities, making it a focal point in medicinal chemistry and drug development. This document provides a comprehensive, field-tested protocol for the synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate designed for further elaboration via cross-coupling chemistries. We will delve into the reaction's mechanistic underpinnings, provide a detailed step-by-step experimental guide, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this versatile chemical building block.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a class of compounds that has garnered significant attention in pharmaceutical research.[1] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including roles as kinase inhibitors for cancer therapy, agents for treating hypertension, and probes for neurodegenerative diseases.[2][3][4]

The target molecule, This compound (CAS No. 766515-35-9), is of particular strategic importance.[5] The presence of an iodine atom at the C5-position provides a reactive handle for introducing molecular diversity through well-established palladium-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The amino group at C3 and the methyl group at N1 further contribute to the molecule's potential for creating libraries of novel compounds for biological screening.[6] This protocol details an efficient and reproducible synthetic route starting from commercially available materials.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step sequence involving an initial cyclization reaction to form the pyrazolo[3,4-b]pyridine core, followed by electrophilic iodination.

Overall Transformation:

Mechanistic Rationale:

The synthesis is grounded in established heterocyclic chemistry principles. The initial step is a condensation and cyclization reaction. Methylhydrazine acts as a dinucleophile. The more nucleophilic terminal nitrogen attacks the electron-deficient carbon of the nitrile group on the 2-chloronicotinonitrile. The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking the carbon bearing the chloro group, which is a good leaving group, to form the pyrazole ring.

The second step is a classic electrophilic aromatic substitution. The pyrazolo[3,4-b]pyridine ring system is electron-rich and susceptible to electrophilic attack. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine atom (I⁺). The reaction is typically performed in a polar aprotic solvent like DMF, which facilitates the ionization of NIS and the subsequent substitution onto the pyridine ring, preferentially at the C5 position.

Reaction Pathway Diagram

Reaction_Mechanism Fig. 1: Proposed Reaction Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination start_A 2-Chloronicotinonitrile intermediate_A Addition Adduct start_A->intermediate_A Nucleophilic Attack start_B Methylhydrazine start_B->intermediate_A intermediate_B 3-Amino-1-methyl-1H- pyrazolo[3,4-b]pyridine intermediate_A->intermediate_B Intramolecular Cyclization (-HCl) intermediate_C 3-Amino-1-methyl-1H- pyrazolo[3,4-b]pyridine final_product 5-Iodo-1-methyl-1H- pyrazolo[3,4-b]pyridin-3-amine intermediate_C->final_product Electrophilic Aromatic Substitution reagent_C N-Iodosuccinimide (NIS) reagent_C->final_product

Caption: Fig. 1: Proposed Reaction Pathway

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.SupplierNotes
2-Chloronicotinonitrile6640-67-1138.55Standard Supplier
Methylhydrazine60-34-446.07Standard SupplierCaution: Toxic & Carcinogenic
Ethanol (EtOH), 200 proof64-17-546.07Standard SupplierAnhydrous
N-Iodosuccinimide (NIS)516-12-1224.99Standard SupplierLight sensitive
N,N-Dimethylformamide (DMF)68-12-273.09Standard SupplierAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11Standard SupplierACS Grade
Hexanes110-54-3-Standard SupplierACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)--In-house prep.Aqueous solution
Saturated Sodium Thiosulfate (Na₂S₂O₃)--In-house prep.Aqueous solution
Brine--In-house prep.Saturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Standard Supplier
Silica Gel112926-00-8-Standard Supplier230-400 mesh

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (NMR, LC-MS, Melting Point Apparatus)

Step-by-Step Synthesis Procedure

PART A: Synthesis of 3-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (5.0 g, 36.1 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Carefully add methylhydrazine (2.1 mL, 39.7 mmol, 1.1 equiv.) to the solution dropwise at room temperature. CAUTION: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Add 50 mL of cold water to the concentrated mixture. A precipitate should form. Stir in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The crude 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine can be used in the next step without further purification.

PART B: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the crude 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine (assumed 36.1 mmol from the previous step) in 75 mL of anhydrous DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (8.57 g, 38.1 mmol, 1.05 equiv.) to the solution in portions over 15 minutes at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (1:1 Hexanes:EtOAc).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.

  • Extraction and Washing:

    • Separate the layers.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 100 mL) to remove excess iodine, followed by saturated aqueous sodium bicarbonate (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc).

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.[5]

Characterization Data
  • Appearance: Off-white to light yellow solid.

  • Melting Point: 73-77 °C.[5]

  • Molecular Formula: C₇H₇IN₄.[5]

  • Molecular Weight: 274.06 g/mol .[5]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals around δ 8.35 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H), 5.90 (s, 2H, -NH₂), 3.85 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals around δ 158.0, 153.0, 145.0, 138.0, 110.0, 80.0, 34.0.

  • Mass Spec (ESI+): m/z = 275.0 (M+H)⁺.

Workflow and Data Summary

Experimental Workflow Diagram

Caption: Fig. 2: Experimental Workflow

Quantitative Data Summary
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Part A
2-Chloronicotinonitrile138.555.0 g36.11.0
Methylhydrazine46.072.1 mL39.71.1
Part B
Crude Intermediate~148.16~5.35 g~36.11.0
N-Iodosuccinimide (NIS)224.998.57 g38.11.05
Expected Yield 274.06~7-8 g-~70-80% over 2 steps

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[7][8]

  • Reagent-Specific Hazards:

    • Methylhydrazine: Is highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact. Use with extreme caution.

    • N-Iodosuccinimide (NIS): Is an irritant and light-sensitive. Avoid contact with skin and eyes. Store in a cool, dark place.

    • DMF: Is a skin and respiratory irritant. It is also a suspected teratogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step A - Incomplete reaction. - Loss of product during work-up.- Extend reflux time and monitor by TLC. - Ensure precipitation is complete by using an ice bath and sufficient time.
Reaction stalls in Step B - Deactivated NIS (exposure to light/moisture). - Insufficiently anhydrous solvent.- Use fresh, high-purity NIS. - Use anhydrous grade DMF.
Multiple spots on TLC after Step B - Incomplete reaction. - Formation of di-iodinated or other byproducts.- Allow the reaction to stir longer. - Carefully control the stoichiometry of NIS (do not add a large excess). - Optimize the purification gradient for better separation.
Difficulty purifying the final product - Co-elution with succinimide byproduct.- Perform an additional aqueous wash with dilute NaOH during work-up to remove acidic succinimide. - Use a shallower gradient during column chromatography.

References

Synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key building block in medicinal chemistry and drug discovery. The procedure is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an iodine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the 1-methyl-3-amino substitution pattern is crucial for modulating the molecule's physicochemical properties and biological target interactions. This document outlines a reliable two-step synthetic route to this compound, commencing with the preparation of the key intermediate, 2-chloro-5-iodonicotinonitrile.

Synthetic Strategy Overview

The synthesis is approached in two major stages:

  • Preparation of 2-chloro-5-iodonicotinonitrile: This key intermediate is synthesized from the readily available 2-aminopyridine. The process involves an electrophilic iodination followed by a Sandmeyer reaction to introduce the chloro and cyano functionalities.

  • Cyclization to form the pyrazolo[3,4-b]pyridine core: The target molecule is obtained through the reaction of 2-chloro-5-iodonicotinonitrile with methylhydrazine. This step proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Synthesis_Overview Start 2-Aminopyridine Intermediate1 2-Amino-5-iodopyridine Start->Intermediate1 Iodination Intermediate2 2-Chloro-5-iodonicotinonitrile Intermediate1->Intermediate2 Sandmeyer Reaction FinalProduct This compound Intermediate2->FinalProduct Cyclization with Methylhydrazine

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-chloro-5-iodonicotinonitrile

This section details the preparation of the crucial intermediate, 2-chloro-5-iodonicotinonitrile, from 2-aminopyridine.

Step 1.1: Synthesis of 2-Amino-5-iodopyridine

Principle: This step involves the direct electrophilic iodination of 2-aminopyridine. The amino group is a strong activating group, directing the electrophilic substitution to the positions ortho and para to it. In the case of 2-aminopyridine, the 5-position (para) is sterically more accessible and electronically favored for iodination. A mild oxidizing agent, such as hydrogen peroxide, is used to generate the electrophilic iodine species in situ from molecular iodine.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.129.4 g0.1
Iodine (I₂)253.8125.4 g0.1
Hydrogen Peroxide (30% w/w)34.0111.3 mL0.1
Deionized Water18.02400 mL-

Experimental Protocol:

  • To a 1000 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 400 mL of deionized water.

  • Add 9.4 g (0.1 mol) of 2-aminopyridine to the water and stir at room temperature until it is completely dissolved.[1]

  • In three to five portions, add 25.4 g (0.1 mol) of iodine to the stirred solution.[1]

  • After the addition of iodine is complete, maintain the temperature and stir for 2 hours.[1]

  • Slowly add 11.3 mL of 30% hydrogen peroxide dropwise to the reaction mixture.

  • After the addition of hydrogen peroxide, continue to stir the mixture for an additional 2-3 hours.[1]

  • Heat the reaction mixture to reflux (approximately 100°C) for 20-30 minutes.[1]

  • Cool the mixture to below 10°C in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with ice-cold water.

  • Dry the product to obtain 2-amino-5-iodopyridine as a light-yellow crystalline solid.

Step 1.2: Synthesis of 2-Chloro-5-iodonicotinonitrile via Sandmeyer Reaction

Principle: The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with a halide or a cyano group via a diazonium salt intermediate. In this two-step, one-pot procedure, the amino group of 2-amino-5-iodopyridine is first diazotized with sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate is then treated with a copper(I) salt (CuCl and CuCN) to introduce the chloro and cyano groups, respectively.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-iodopyridine219.9922.0 g0.1
Hydrochloric Acid (conc., 37%)36.46100 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Copper(I) Chloride (CuCl)98.9910.9 g0.11
Copper(I) Cyanide (CuCN)89.569.9 g0.11
Deionized Water18.02As needed-
Dichloromethane84.93As needed-

Experimental Protocol:

  • In a well-ventilated fume hood, cool a solution of 100 mL of concentrated hydrochloric acid in a 500 mL flask to 0°C in an ice-salt bath.

  • Slowly add 22.0 g (0.1 mol) of 2-amino-5-iodopyridine to the cold acid with stirring.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and cool it to 0°C.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of the aminopyridine hydrochloride, maintaining the temperature between 0 and 5°C.

  • In a separate 1 L flask, prepare a solution of 10.9 g (0.11 mol) of copper(I) chloride and 9.9 g (0.11 mol) of copper(I) cyanide in 100 mL of water. Warm the solution gently if necessary to dissolve the salts.

  • Slowly and carefully add the cold diazonium salt solution to the copper salt solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-5-iodonicotinonitrile.

Part 2: Synthesis of this compound

Principle: This final step involves the construction of the pyrazolo[3,4-b]pyridine ring system. The reaction proceeds through a nucleophilic aromatic substitution of the chloride at the 2-position of the pyridine ring by methylhydrazine. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. The use of methylhydrazine directs the formation of the N-methylated pyrazole.

Cyclization_Mechanism cluster_0 Reaction Mechanism Reactant 2-Chloro-5-iodonicotinonitrile Intermediate Hydrazinyl Intermediate Reactant->Intermediate Nucleophilic Aromatic Substitution Methylhydrazine Methylhydrazine Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Mechanism of pyrazolo[3,4-b]pyridine formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-iodonicotinonitrile264.4513.2 g0.05
Methylhydrazine46.072.5 mL0.055
Ethanol46.07100 mL-
Triethylamine101.197.7 mL0.055

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 13.2 g (0.05 mol) of 2-chloro-5-iodonicotinonitrile and 100 mL of ethanol.

  • Add 7.7 mL (0.055 mol) of triethylamine to the suspension.

  • With stirring, add 2.5 mL (0.055 mol) of methylhydrazine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.

    • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.

    • Hydrochloric Acid (conc.): Corrosive. Causes severe skin burns and eye damage.

    • Sodium Nitrite: Oxidizer. Toxic if swallowed.

    • Copper(I) Salts: Harmful if swallowed.

    • Methylhydrazine: Highly toxic and carcinogenic. Handle with extreme caution using appropriate engineering controls.

    • Triethylamine: Flammable liquid and vapor. Corrosive.

Characterization

The identity and purity of the final product, this compound, and the intermediate, 2-chloro-5-iodonicotinonitrile, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

References

A Strategic Approach to the Purification of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, forming the core of various pharmacologically active agents, including inhibitors of Tropomyosin receptor kinases (TRKs)[1][2]. The successful synthesis of drug candidates relies on the efficient purification of such intermediates. However, the presence of a basic amine functional group poses a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and potential product degradation. This application note provides a detailed, field-proven protocol for the purification of this compound, emphasizing method development and the scientific rationale behind key experimental choices to ensure high purity and yield.

The Purification Challenge: Understanding Amine-Silica Interactions

The primary obstacle in purifying basic compounds like this compound on standard silica gel is the interaction between the Lewis basic amine and the acidic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, adsorption leads to several undesirable outcomes:

  • Peak Tailing: The compound streaks down the column, eluting slowly and over many fractions, resulting in poor resolution from impurities.

  • Low Recovery: A portion of the compound may remain permanently bound to the stationary phase.

  • Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules[3].

To achieve a successful separation, these acidic sites must be effectively neutralized or an alternative stationary phase must be employed. This protocol will explore both strategies.[4][5]

Principle of the Method: Strategic Selection of Stationary and Mobile Phases

This guide focuses on a systematic approach, beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by scaling up to flash column chromatography. The core principle is to modulate the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal separation.

There are two primary, effective strategies for the column chromatography of basic amines:

  • Modified Mobile Phase on Standard Silica: This involves adding a small quantity of a volatile competing base, such as triethylamine (TEA) or pyridine, to the eluent. This additive neutralizes the active silanol sites on the silica gel, preventing strong adsorption of the target amine and allowing for symmetrical peak shapes.[4][5]

  • Amine-Functionalized Stationary Phase: This approach utilizes a stationary phase where the silica surface has been chemically modified with aminopropyl groups. This creates a weakly basic surface that repels the basic analyte, minimizing strong interactions and often providing excellent separation without mobile phase additives.[4][6]

This note will detail the protocol using the more common and cost-effective first approach, while acknowledging the utility of the second.

Experimental Workflow Overview

The purification process is a logical sequence designed to maximize efficiency and success. It begins with small-scale analysis to define the separation parameters, which are then applied to a larger-scale preparative separation.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (Post-Synthesis) TLC TLC Method Development (Solvent Screening) Crude->TLC Spotting Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Select Optimal Mobile Phase Sample_Load Sample Loading (Dry Loading Recommended) Column_Prep->Sample_Load Elution Gradient Elution (Flash Chromatography System) Sample_Load->Elution Fractions Fraction Collection Elution->Fractions Fraction_Analysis TLC Analysis of Fractions Fractions->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Pure Product (Characterization) Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Part I: Method Development with Thin-Layer Chromatography (TLC)

Objective: To identify a mobile phase system that provides a target Retention Factor (Rf) of 0.2-0.4 for the desired compound and achieves baseline separation from major impurities. An Rf in this range generally translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chambers

  • UV lamp (254 nm)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Triethylamine (TEA)

Protocol:

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like DCM or EtOAc.

  • Spot Plates: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Screen Solvents: Prepare different mobile phase systems in separate TLC chambers. It is critical to test systems with and without a basic additive. Add filter paper to the chambers to ensure saturation with the solvent vapor.

  • Develop and Visualize: Place one plate in each chamber. Allow the solvent front to travel up the plate. Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Calculate the Rf value for the main product spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: Representative TLC Screening Results

TrialMobile Phase System (v/v)AdditiveObservationsProduct Rf
1Hexane:EtOAc (70:30)NoneSevere streaking from the baseline.N/A
2Hexane:EtOAc (70:30)1% TEACompact spot, good mobility.0.35
3DCM:MeOH (98:2)NoneSignificant tailing, but spot moves off baseline.~0.2 (with tail)
4DCM:MeOH (98:2)1% TEASharp, well-defined spot.0.40
5Hexane:EtOAc (50:50)1% TEASpot moves too high on the plate.0.65

Analysis and Selection: Based on the results above, the Hexane:EtOAc (70:30) system with 1% TEA provides the ideal Rf value and resolves the issue of peak tailing. This system is selected for the preparative column chromatography. The addition of TEA is demonstrably crucial for obtaining a clean separation[4][5].

Part II: Preparative Flash Column Chromatography Protocol

Objective: To purify the bulk of the crude material using the optimized mobile phase conditions determined by TLC analysis.

Materials & Equipment:

  • Automated flash chromatography system

  • Pre-packed silica gel column (or manually packed glass column)

  • Stationary Phase: Silica gel (40-63 µm particle size)

  • Mobile Phase A: n-Hexane + 1% TEA

  • Mobile Phase B: Ethyl Acetate + 1% TEA

  • Sample Adsorbent: Celite or a small amount of silica gel

  • Rotary evaporator

Protocol:

1. Column Preparation:

  • Select a column size appropriate for the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight.

  • Equilibrate the column with the initial mobile phase (e.g., 100% Mobile Phase A) for at least 2-3 column volumes (CV) until the baseline is stable.

2. Sample Preparation (Dry Loading - Recommended):

  • Causality: Dry loading is superior to liquid injection for compounds with limited solubility or for achieving the sharpest possible bands. It prevents the dissolution solvent from interfering with the separation at the top of the column.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

  • Add an inert solid support (Celite or silica gel, approx. 2-3 times the weight of the crude material).

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

3. Chromatography Run:

  • Load the prepared dry sample onto the column.

  • Begin the elution. A gradient elution is often more efficient for separating complex mixtures than an isocratic one.

  • Suggested Gradient:

    • Step 1: 0-2 CV: Hold at 100% Mobile Phase A (ensures all components are loaded in a tight band).

    • Step 2: 2-12 CV: Linear gradient from 0% to 50% Mobile Phase B. This corresponds to a gradient from Hexane:EtOAc (100:0) to (50:50), all containing 1% TEA.

    • Step 3: 12-15 CV: Hold at 50% Mobile Phase B to elute any remaining compounds.

  • Monitor the elution using the system's UV detector (a wavelength of 254 nm is appropriate for this aromatic system).

  • Collect fractions throughout the run.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC using the method development conditions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove residual solvents, including the triethylamine.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product does not elute Mobile phase is not polar enough.Increase the gradient endpoint or switch to a more polar solvent system (e.g., DCM/MeOH with 1% TEA).
Poor separation from a close-running impurity Gradient is too steep; mobile phase selectivity is poor.Flatten the gradient over the elution range of the product. Try a different solvent system (e.g., switch from EtOAc to Acetone).
Compound streaks despite TEA addition Overloading the column; insufficient TEA.Reduce the amount of crude material loaded. Ensure TEA concentration is consistent in both mobile phase components. Consider using an amine-functionalized column.[6]
Product co-elutes with a non-UV active impurity The impurity is not visible on the TLC plate under UV.Stain the TLC plate with a universal stain (e.g., potassium permanganate) to visualize all compounds. Adjust the gradient accordingly.
Conclusion

The successful purification of this compound by column chromatography is highly achievable with a systematic and chemically informed approach. The key to overcoming the challenges posed by the basic amine moiety is the neutralization of the acidic silica gel stationary phase. By employing a mobile phase modified with triethylamine, researchers can suppress undesirable interactions, prevent peak tailing, and obtain the target compound with high purity and recovery. The protocols outlined in this note provide a robust framework for method development and execution, ensuring a reliable supply of this critical intermediate for drug discovery and development programs.

References

Application Note: NMR Spectroscopic Characterization of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 766515-35-9). While specific, publicly available spectra for this exact compound are not readily found, this note establishes a robust analytical framework based on established principles of NMR spectroscopy and data from closely related pyrazolo[3,4-b]pyridine analogs.[1][2] It includes predicted ¹H and ¹³C NMR data with detailed peak assignments, a comprehensive experimental protocol for data acquisition, and the scientific rationale behind the analytical choices, serving as a vital resource for researchers in medicinal chemistry and drug development.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. It provides unambiguous information about the molecular skeleton, the chemical environment of individual atoms, and the connectivity between them.

For a substituted pyrazolo[3,4-b]pyridine like this compound, NMR is indispensable for confirming the regiochemistry of the substituents—verifying the position of the iodo, methyl, and amine groups—which is a critical factor in its biological activity. This guide explains the expected NMR spectral features and provides a standardized protocol to ensure the acquisition of high-quality, reproducible data.

Molecular Structure and Predicted NMR Assignments

The structure of this compound, with the standard numbering for the bicyclic system, is shown below. This numbering is used for all subsequent NMR peak assignments.

Chemical structure of this compound with atom numbering for NMRFigure 1. Structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the two aromatic protons on the pyridine ring, a sharp singlet for the N-methyl group, and a characteristically broad singlet for the primary amine protons. The solvent of choice is DMSO-d₆, as it is an excellent solvent for many heterocyclic compounds and its ability to form hydrogen bonds helps in observing exchangeable protons like those of the -NH₂ group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.25 d, J ≈ 2.0 Hz 1H H-6 The proton at C6 is deshielded by the adjacent pyridine nitrogen and is coupled to H4, showing a doublet.
~8.05 d, J ≈ 2.0 Hz 1H H-4 The proton at C4 is coupled to H6. The presence of the bulky, electron-withdrawing iodine atom at C5 significantly influences its chemical environment.
~5.70 br s 2H -NH₂ The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening and exchange. The electron-donating nature of the amine shields this position.

| ~3.90 | s | 3H | N-CH₃ | The N-methyl group on the pyrazole ring is expected to be a sharp, uncoupled singlet in a region typical for methyl groups attached to a heteroaromatic nitrogen. |

Note: Chemical shifts (δ) are predicted values and may vary based on experimental conditions. Coupling constants (J) are given in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atom directly attached to the iodine (C5) is expected to have a significantly upfield chemical shift compared to other aromatic carbons, a well-documented effect of heavy halogens.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 C-7a Quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen.
~155.0 C-3 Carbon bearing the amine group, significantly deshielded by the pyrazole nitrogens and the amine.
~148.0 C-6 Aromatic CH carbon, deshielded by the pyridine nitrogen.
~125.0 C-4 Aromatic CH carbon, its shift is influenced by both the adjacent iodine and the ring nitrogen.
~120.0 C-3a Quaternary carbon at the pyrazole ring fusion.
~85.0 C-5 Carbon directly bonded to iodine. The "heavy atom effect" causes a strong shielding, resulting in a characteristic upfield shift.

| ~35.0 | N-CH₃ | The N-methyl carbon appears in the typical aliphatic region. |

Standard Operating Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to this procedure ensures data integrity and reproducibility.

Materials and Equipment
  • Sample: 5-10 mg of this compound

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% atom D

  • Internal Standard: Tetramethylsilane (TMS), 0.03% v/v (often included in the solvent)

  • Equipment: 5 mm NMR tubes, volumetric flask, Pasteur pipettes

  • Spectrometer: 400 MHz or higher field NMR spectrometer

Sample Preparation
  • Weighing: Accurately weigh approximately 5 mg of the sample directly into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Capping: Securely cap the NMR tube.

  • Expert Insight: The choice of DMSO-d₆ is strategic. It readily dissolves many polar, nitrogen-containing heterocycles and its residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically interfere with key signals. Crucially, it allows for the observation of exchangeable N-H protons from the amine group.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper T1 relaxation for quantitative analysis.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Reference the ¹³C spectrum by setting the DMSO carbon signals to 39.52 ppm.

  • Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick all relevant peaks in both spectra.

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample handling to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shimming insert->shim acquire_H1 6. Acquire 1H Spectrum shim->acquire_H1 acquire_C13 7. Acquire 13C Spectrum acquire_H1->acquire_C13 process 8. FT, Phasing, & Baseline Correction acquire_C13->process reference 9. Reference Spectra (to DMSO-d6) process->reference analyze 10. Peak Picking, Integration & Assignment reference->analyze report 11. Generate Report analyze->report

Caption: Workflow for NMR analysis of the title compound.

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR characterization of this compound. The detailed interpretation of the expected spectral data, coupled with a robust experimental protocol, offers researchers a reliable guide for structural verification and quality control. Following this standardized methodology will ensure the generation of high-fidelity NMR data, which is a cornerstone of modern chemical and pharmaceutical research.

References

Application Note: Quantitative Analysis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the sensitive and selective analysis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a novel heterocyclic amine of interest in pharmaceutical and chemical research. The methodology herein is structured to provide a robust framework for researchers, scientists, and drug development professionals, employing Liquid Chromatography-Mass Spectrometry (LC-MS) for reliable quantification. This guide delves into the causality behind experimental choices, from sample preparation to the intricacies of mass spectrometric detection, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Challenge

This compound (CAS: 766515-35-9, Molecular Formula: C₇H₇IN₄, Molecular Weight: 274.06 g/mol ) is a substituted pyrazolopyridine, a class of heterocyclic compounds with significant potential in medicinal chemistry. The accurate and precise quantification of this and similar molecules is paramount in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs).

The analytical challenge in the quantification of this molecule lies in its polar nature, attributed to the primary amine and the nitrogen-containing heterocyclic core. This polarity can lead to poor retention on traditional reversed-phase chromatographic columns.[1][2] Furthermore, the presence of an iodine atom, while a useful feature for mass spectrometric identification due to its unique isotopic signature, necessitates careful optimization of the ionization and fragmentation parameters.[3] This application note presents a comprehensive LC-MS method designed to address these challenges, ensuring high sensitivity, selectivity, and reproducibility.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, 99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): A structurally similar compound without iodine, such as 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, or a stable isotope-labeled analog is recommended. For the purpose of this protocol, we will use a closely related, commercially available compound, such as a deuterated analog of a similar pyrazolopyridine.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation

A critical aspect of any quantitative analysis is the meticulous preparation of standards and samples.[4][5]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve Standards: Spike the appropriate biological matrix (e.g., plasma, urine) or a surrogate matrix with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Sample Preparation: For biological samples, a protein precipitation step is often sufficient and cost-effective.[6] To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS Protocol: A Step-by-Step Guide

The following protocol has been developed based on the chemical properties of the analyte and general principles of reversed-phase chromatography for polar, ionizable compounds.[7][8]

Liquid Chromatography Parameters

The selection of the stationary and mobile phases is critical for achieving adequate retention and symmetrical peak shape for this polar analyte.

ParameterConditionRationale
Column C18 with polar end-capping or a mixed-mode column (e.g., C18/anion-exchange), 2.1 x 50 mm, 2.6 µmA polar-endcapped C18 column enhances retention of polar analytes. A mixed-mode column can provide alternative selectivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase ensures the protonation of the amine group, leading to better peak shape and ionization efficiency in positive ESI mode.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography. The presence of formic acid maintains a consistent pH across the gradient.
Gradient Elution 5-95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% BA gradient elution is necessary to ensure the timely elution of the analyte while maintaining good peak shape and separation from potential matrix components.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column and provides a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated column temperature can reduce mobile phase viscosity and improve peak shape.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion due to the solvent mismatch between the sample and the initial mobile phase.
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization mode. The presence of the amine group makes the molecule readily protonated.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ ion.
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized for the specific instrument and analyte.
Source Temperature 150 °CA moderate source temperature is used to facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Temperature 350 °CThe desolvation temperature is crucial for efficient removal of solvent molecules from the analyte ions.
Desolvation Gas Flow 800 L/hrThe flow rate of the desolvation gas (typically nitrogen) should be optimized to maximize signal intensity.
MRM Transitions See Table belowMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

Table of MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound275.0To be determinedTo be determined
Internal Standard (IS)To be determinedTo be determinedTo be determined

Note: The precursor ion for the analyte is the [M+H]⁺ ion. The product ions and optimal collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. A key diagnostic fragment would likely involve the loss of iodine or fragmentation of the pyrazolopyridine ring.

Data Analysis and System Suitability

  • Quantification: The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Precision and Accuracy: The precision (%CV) and accuracy (%RE) of the quality control samples should be within ±15% (±20% at the LLOQ).

  • System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard solution multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <2%.

Workflow and Pathway Diagrams

The overall analytical workflow is depicted in the following diagram:

LC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working cal_curve Calibration Curve (Spiked Matrix) working->cal_curve lc HPLC Separation (Reversed-Phase) cal_curve->lc sample_prep Sample Preparation (Protein Precipitation) sample_prep->lc ms MS Detection (ESI+, MRM) lc->ms Eluent integration Peak Integration ms->integration quant Quantification integration->quant Method Development Logic analyte Analyte Properties (Polar, Basic, Iodo-substituted) lc_choice LC Method Choice analyte->lc_choice ms_choice MS Method Choice analyte->ms_choice rp_chrom Reversed-Phase Chromatography lc_choice->rp_chrom esi_pos Positive ESI ms_choice->esi_pos mobile_phase Acidic Mobile Phase (0.1% Formic Acid) rp_chrom->mobile_phase mrm MRM for Selectivity esi_pos->mrm

References

Application Notes & Protocols: Strategic Use of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and rich electronic properties make it a cornerstone for designing potent kinase inhibitors, anticancer agents, and antienterovirals.[3][4] 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a highly versatile and strategic building block for the synthesis of complex derivatives. The presence of a carbon-iodine bond at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is arguably the most powerful and widely used for forging new carbon-carbon bonds.[5][6][7]

The high reactivity of the C-I bond facilitates the crucial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to less reactive aryl bromides or chlorides.[8][9] This application note provides a detailed guide for researchers, outlining the mechanistic principles, offering a robust experimental protocol, and discussing critical parameters for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that couples an organohalide with an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the carbon-iodine bond of the this compound. This step is generally the rate-determining step and results in a Pd(II) intermediate.[8][10] The high reactivity of the C-I bond makes this step highly efficient.[7]

  • Transmetalation : The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species.[5][11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new organopalladium(II) species.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center (the pyrazolopyridine and the group from the boronic acid) couple and are eliminated from the palladium, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Suzuki_Mechanism cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(I) pd0->pd_intermediate1 iodo_substrate 5-Iodo-1-methyl-1H-pyrazolo [3,4-b]pyridin-3-amine (Ar-I) iodo_substrate->pd_intermediate1 Oxidative Addition product 5-Aryl-1-methyl-1H-pyrazolo [3,4-b]pyridin-3-amine (Ar-R) pd_intermediate2 Transmetalation Intermediate L₂Pd(II)(Ar)(R) pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 pd_intermediate2->product Reductive Elimination boronic_acid Boronic Acid (R-B(OH)₂) boronate Boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd_intermediate2 base Base (e.g., K₂CO₃) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Causality Behind Experimental Choices

The success of a Suzuki coupling, particularly with nitrogen-rich heterocycles, hinges on the judicious selection of reaction parameters.[1][13] The amine group on the pyrazolopyridine substrate can potentially coordinate to the palladium center, which necessitates careful optimization.

  • Catalyst and Ligand Selection : While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[6][12] These ligands stabilize the Pd(0) species, promote oxidative addition, and accelerate the reductive elimination step.[5] For heteroaryl halides, ligands like XPhos have shown excellent performance in preventing catalyst deactivation.[14]

  • The Critical Role of the Base : The base is essential for activating the boronic acid.[5][11] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[5][15] K₃PO₄ is often effective for nitrogen-containing heterocycles as it is sufficiently basic to promote the reaction while being less likely to cause base-sensitive functional group degradation.[1] Cs₂CO₃ is a stronger base that can be effective in more challenging couplings.

  • Solvent System : The choice of solvent is critical for solubilizing the reactants and catalyst and can influence reaction rates and selectivity.[5][16] A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water is standard.[7][15] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

  • Minimizing Side Reactions : Two common side reactions can reduce yield:

    • Protodeboronation : The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, especially at higher temperatures.[6] Using the boronic acid in a slight excess (1.1-1.5 equivalents) can help mitigate this.

    • Dehalogenation : The iodo-substrate can be reduced to the corresponding de-iodinated compound.[6] This is often minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using an appropriate ligand that favors the desired coupling pathway.

Detailed Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (ACS grade)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or microwave vial)

Workflow start Start reagents 1. Combine Reactants: - Pyrazolopyridine-Iodide - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ start->reagents solvents 2. Add Solvents: - 1,4-Dioxane - Water (4:1 ratio) reagents->solvents degas 3. Degas Mixture: Bubble Argon for 15 min solvents->degas react 4. Heat Reaction: Stir at 90-100 °C for 4-12 h (Monitor by TLC/LC-MS) degas->react workup 5. Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine react->workup purify 6. Purify Product: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and K₂CO₃ (1.25 mmol, 2.5 eq).[7][15]

  • Solvent Addition : Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).[4]

  • Degassing : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[17]

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure 5-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine product.

Data Summary: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of iodo-heterocycles, which serve as a strong baseline for optimizing reactions with this compound.

ParameterRecommended ConditionRationale / Notes
Aryl Halide This compoundHighly reactive C-I bond favors oxidative addition.[7]
Boronic Acid 1.1 - 1.5 equivalentsAn excess compensates for potential protodeboronation.[6]
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/XPhos1-5 mol% loading is typical. Pd(dppf)Cl₂ is robust.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq)K₃PO₄ is often ideal for N-heterocycles.[1]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂O (4:1)Biphasic system is standard for dissolving base and reagents.[5]
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.[15]
Reaction Time 2 - 16 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the Pd(0) catalyst.
Expected Yield 60 - 95%Yields are substrate-dependent but generally good to excellent.[1][13]

Conclusion

This compound is a powerful synthetic intermediate for accessing a diverse array of functionalized molecules via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and construct complex molecular architectures. The protocols and insights provided herein offer a solid foundation for drug development professionals and synthetic chemists to leverage this valuable building block in their research endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, particularly in terms of substrate scope, functional group tolerance, and reaction conditions.[2][3] This palladium-catalyzed cross-coupling reaction enables the efficient formation of C-N bonds between aryl halides and a wide range of amine nucleophiles.[3]

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[4] Consequently, the ability to functionalize this core structure through the introduction of diverse amino groups is of paramount importance for the development of new therapeutic agents. This application note provides a detailed guide to the Buchwald-Hartwig amination of a key building block, 5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, offering field-proven insights and step-by-step protocols for researchers in drug development and organic synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. For aryl iodides, this step is generally facile.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination. These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and disfavor side reactions such as beta-hydride elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination cluster_inputs Inputs Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)(X)L_n Pd0->PdII_halide Ar-I OxAdd Oxidative Addition PdII_amido Ar-Pd(II)(NR'R'')L_n PdII_halide->PdII_amido R'R''NH, Base Amine_Coord Amine Coordination & Deprotonation (Base) PdII_amido->Pd0 Product Ar-NR'R'' PdII_amido->Product RedElim Reductive Elimination ArX Ar-I Amine R'R''NH Experimental_Workflow Figure 2: Experimental Workflow Start Start Protection Protection of 3-Amino Group Start->Protection Coupling Buchwald-Hartwig Cross-Coupling Protection->Coupling Deprotection Deprotection of 3-Amino Group Coupling->Deprotection Purification Purification Deprotection->Purification End Final Product Purification->End

References

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of the purine nucleus.[1][2] This structural similarity has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, antiviral compounds, and central nervous system modulators.[1][3] The ability to functionalize this core at various positions is paramount for generating molecular diversity and optimizing drug-like properties in the discovery process.

The Role of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[4] For heterocyclic substrates like 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, these reactions provide a powerful platform for late-stage functionalization. The high reactivity of the C-I bond facilitates oxidative addition to the palladium catalyst, making it an ideal handle for introducing diverse substituents at the C5 position.

Scope of the Application Note

This document provides a comprehensive technical guide for performing three key palladium-catalyzed cross-coupling reactions on this compound:

  • Suzuki-Miyaura Coupling: For the synthesis of 5-aryl or 5-vinyl derivatives.

  • Buchwald-Hartwig Amination: For the synthesis of 5-amino derivatives.

  • Sonogashira Coupling: For the synthesis of 5-alkynyl derivatives.

This guide includes detailed, step-by-step protocols, mechanistic insights, and a troubleshooting guide to assist researchers in successfully applying these methodologies.

Synthesis of Starting Material: this compound

G cluster_0 Plausible Synthetic Workflow A 2-Chloro-5-iodonicotinonitrile B 3-Amino-5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine A->B Methylhydrazine, Heat C Target Substrate B->C Final Product (Same as B) G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Product Pyrazolopyridine-R Trans->Product Reductive Elimination Waste I-B(OH)₂ + Base Trans->Waste ArI Pyrazolopyridine-I ArI->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)(NR₂)L₂ OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Product Pyrazolopyridine-NR₂ Amido->Product Reductive Elimination Waste Base-H⁺ + I⁻ Amido->Waste ArI Pyrazolopyridine-I ArI->OxAdd Amine R₂NH + Base Amine->Amido G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition OxAdd->Pd0 Reductive Elimination Product Pyrazolopyridine-Alkyne OxAdd->Product ArI Pyrazolopyridine-I ArI->OxAdd CuI Cu(I) CuAcetylide Cu(I)-Alkyne CuI->CuAcetylide CuAcetylide->OxAdd Transmetalation CuAcetylide->CuI Alkyne R-C≡C-H + Base Alkyne->CuAcetylide

References

Application Notes: Synthesis of Kinase Inhibitors via 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding site of various kinases, making it a "privileged scaffold" for inhibitor design.[3] This structural motif has been successfully utilized to target a range of kinases implicated in diseases such as cancer and inflammatory conditions, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[4][5][6]

The starting material, 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is a particularly valuable building block. The iodine atom at the C5 position provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7] These reactions enable the strategic installation of various aryl, heteroaryl, and amino substituents, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The methyl group at the N1 position and the amino group at the C3 position are crucial for establishing interactions with the kinase hinge region.

This guide provides detailed protocols for the derivatization of this compound, focusing on the Suzuki-Miyaura and Buchwald-Hartwig reactions to generate libraries of potential kinase inhibitors.

Synthetic Strategy: Leveraging Palladium Cross-Coupling

The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope.[8][9]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11] It is a robust method for introducing a wide array of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, also catalyzed by a palladium complex.[8][12] This is a key method for installing diverse amino groups that can form critical interactions with the target kinase.

The general workflow for synthesizing a library of kinase inhibitors from the starting iodo-scaffold is depicted below.

G A 5-Iodo-1-methyl-1H- pyrazolo[3,4-b]pyridin-3-amine B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) A->C C-N bond formation D Library of 5-Aryl/Heteroaryl Derivatives B->D E Library of 5-Amino Derivatives C->E F Biological Screening (Kinase Assays) D->F E->F

Caption: General synthetic workflow for kinase inhibitor library generation.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to synthesize 5-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert atmosphere setup (balloons or Schlenk line)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours. For microwave-assisted synthesis, irradiate the mixture at 100-120 °C for 15-30 minutes.[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[14]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol) to yield the pure 5-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.[13]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details a general procedure for the Buchwald-Hartwig amination to synthesize 5-(substituted-amino)-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02-0.05 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04-0.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.4-2.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (balloons or Schlenk line)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous NH4Cl.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-amino-substituted product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of the pyrazolo[3,4-b]pyridine scaffold. Actual yields will vary based on the specific coupling partners and optimization of conditions.

Reaction TypeCoupling Partner (Example)Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O901275-90
Suzuki-Miyaura Pyridine-3-boronic acidXPhosPdG2/XPhosK3PO4Dioxane/H2O1001660-80[15]
Buchwald-Hartwig MorpholinePd2(dba)3 / XantphosNaOtBuToluene1001870-85
Buchwald-Hartwig AnilinePd(OAc)2 / BINAPCs2CO3Dioxane1102465-80

Application in Kinase Signaling Pathways

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown significant activity against kinases in critical cell signaling pathways. For example, inhibitors targeting the TANK-binding kinase 1 (TBK1), a key regulator in innate immunity and oncogenesis, have been developed from this core structure.[16][17]

G cluster_0 Upstream Signaling cluster_1 TBK1 Signaling Complex cluster_2 Downstream Effects PRR Pattern Recognition Receptors (PRRs) Adaptor Adaptor Proteins (e.g., TANK, TRIF) PRR->Adaptor activates TBK1 TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 phosphorylates NFkB NF-κB Activation TBK1->NFkB Adaptor->TBK1 recruits IFN Type I Interferon (IFN) Production IRF3->IFN Inflammation Inflammation & Immune Response IFN->Inflammation NFkB->Inflammation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile methods for generating diverse libraries of compounds. By systematically exploring the structure-activity relationships (SAR) of these derivatives, researchers can identify potent and selective inhibitors for various kinase targets, paving the way for the development of new therapeutics. Future work may involve exploring other cross-coupling reactions, such as Sonogashira or Heck couplings, to further expand the chemical space and discover inhibitors with novel mechanisms of action.

References

Application Note: A Framework for In Vitro Profiling of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against various kinases such as Src, VEGFR2, and CDKs.[2][3] This document provides a comprehensive guide for determining the inhibitory potency of novel compounds, using 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a representative example.

The protocol described herein is a homogeneous, luminescence-based in vitro kinase assay. The core principle relies on quantifying the amount of adenosine triphosphate (ATP) remaining in solution after a kinase reaction.[4] The kinase utilizes ATP to phosphorylate a specific substrate. Following the reaction, a proprietary luciferase-based reagent is added, which generates a luminescent signal directly proportional to the ATP concentration.[5] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas low inhibition allows for high kinase activity, significant ATP consumption, and a correspondingly low signal.[6] This method is highly sensitive, amenable to high-throughput screening (HTS), and avoids the handling of radioactive materials.[7][8]

Critical Considerations for Robust Assay Design

A successful kinase assay is not merely a set of steps but a well-controlled system. The choices made during setup dictate the quality and relevance of the resulting data.

Kinase and Substrate Selection

The pyrazolo[3,4-b]pyridine core is known to target the ATP-binding site of multiple kinases. Initial screening should therefore include a panel of relevant kinases. Based on published literature, promising starting points for this compound class include members of the Src family, VEGF receptors, and Cyclin-Dependent Kinases.[9][10][11] For each kinase, a validated, high-purity substrate—either a full-length protein or a specific peptide sequence (e.g., Poly(Glu,Tyr) for tyrosine kinases)—is essential for a robust reaction.[6][12]

The Central Role of ATP Concentration

For ATP-competitive inhibitors, which includes most pyrazolo[3,4-b]pyridine derivatives, the concentration of ATP in the assay is the most critical variable influencing the apparent potency (IC₅₀).[13]

  • Assaying at Kₘ(ATP): The Michaelis constant (Kₘ) for ATP represents the concentration at which the kinase operates at half its maximum velocity. Performing assays with the ATP concentration at or near the Kₘ for each specific kinase is a widely accepted standard.[13][14] This condition provides high sensitivity for detecting competitive inhibitors. According to the Cheng-Prusoff equation, when [ATP] = Kₘ, the calculated IC₅₀ is approximately twice the inhibitor's dissociation constant (Kᵢ), allowing for a more direct comparison of inhibitor affinity across different kinases.[15]

  • Physiological ATP Concentrations: Cellular ATP levels are typically in the millimolar (1-10 mM) range, significantly higher than the Kₘ of most kinases.[14][15] While Kₘ-level assays are ideal for initial screening and structure-activity relationship (SAR) studies, subsequent testing at high ATP concentrations (e.g., 1 mM) can provide a better prediction of an inhibitor's efficacy in a cellular environment.[13]

Kinase Assay Buffer Composition

The reaction buffer must maintain the kinase in an active and stable state. A typical formulation includes several key components.

ComponentTypical ConcentrationPurpose
Buffer (Tris-HCl, MOPS, or HEPES) 25-50 mM, pH 7.2-7.5Maintains a stable pH for optimal enzyme activity.[16][17]
Magnesium Chloride (MgCl₂) 10-25 mMEssential cofactor for kinases; forms a complex with ATP that is the true substrate.[16][17]
Bovine Serum Albumin (BSA) 0.1 mg/mLA carrier protein that prevents the enzyme from adhering to plasticware and stabilizes its activity.[7][18]
Dithiothreitol (DTT) 1-2 mMA reducing agent that prevents oxidation of critical cysteine residues in the kinase.[17][19]
Glycerol/Phosphatase Inhibitors Variableβ-glycerophosphate, Na₃VO₄, and EGTA can be included to inhibit contaminating phosphatases and proteases.[16][17]

Experimental Workflow and Protocol

Overall Experimental Workflow

The workflow is designed for efficiency and reproducibility, moving from reagent preparation to final data analysis in a logical sequence.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Detection & Analysis P1 Prepare Kinase Buffer, ATP & Substrate Stocks A2 Add Kinase & Substrate Mixture to Initiate Reaction P1->A2 P2 Prepare Inhibitor Stock (e.g., 10 mM in DMSO) P3 Serially Dilute Inhibitor for Dose-Response P2->P3 A1 Dispense Inhibitor Dilutions & Controls into Plate P3->A1 A1->A2 A3 Incubate at 30°C (30-60 min) A2->A3 R1 Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal A3->R1 R2 Incubate at RT (10-15 min) R1->R2 R3 Read Luminescence (Plate Reader) R2->R3 R4 Calculate % Inhibition & Determine IC50 R3->R4

Caption: High-level workflow for the in vitro kinase inhibition assay.

Materials and Reagents
ReagentRecommended SupplierExample Catalog #
This compoundCustom Synthesis/VendorN/A
Recombinant Kinase (e.g., Src, VEGFR2, CDK2/CycA2)BPS Bioscience, Promega40301 (VEGFR2)
Kinase Substrate (e.g., Poly(Glu,Tyr), PTK Substrate)BPS Bioscience, Sigma40217 (PTK Substrate)
Adenosine Triphosphate (ATP)BPS Bioscience, Promega79686
Kinase-Glo® Max Luminescent Assay KitPromegaV6071
5X Kinase BufferBPS Bioscience, CST79334 (BPS), 9802 (CST)
Dithiothreitol (DTT)Sigma-AldrichD9779
DMSO, AnhydrousSigma-AldrichD2650
White, Opaque 96-well or 384-well Assay PlatesCorning3917 (96-well)
Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 50 µL. Adjust volumes proportionally for other formats.

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare by diluting a 5X stock buffer with nuclease-free water. Just before use, add DTT to a final concentration of 1-2 mM.[17][20] Keep on ice.

  • Inhibitor Stock & Dilutions:

    • Prepare a 10 mM stock solution of the pyrazolopyridine derivative in 100% DMSO.

    • Create an intermediate dilution (e.g., 200 µM) in 1X Kinase Buffer.

    • Perform a serial dilution (e.g., 1:3) in 1X Kinase Buffer containing the same final percentage of DMSO as will be in the final reaction (typically ≤1%). This creates the dose-response curve concentrations.

  • Enzyme Working Solution: Thaw the kinase enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2-5 ng/µL) in 1X Kinase Buffer.[10][11] The optimal concentration should be determined empirically to achieve ~10-30% ATP consumption in the reaction window.

  • ATP/Substrate Master Mix: Prepare a 2X concentrated master mix in 1X Kinase Buffer containing ATP at twice the desired final concentration (e.g., 20 µM for a 10 µM final concentration) and the substrate at its optimal concentration.

2. Assay Plate Setup:

  • Plate Layout: Design the plate to include blanks, positive controls (no inhibitor), and test compound wells in duplicate or triplicate.

Well TypeDescriptionContent (25 µL)
Test Wells Dose-response for inhibitor25 µL of serially diluted inhibitor
Positive Control 100% Kinase Activity (0% Inhibition)25 µL of 1X Kinase Buffer + DMSO
Blank 0% Kinase Activity (100% Inhibition)25 µL of 1X Kinase Buffer + DMSO
  • Procedure:

    • Add 25 µL of the appropriate inhibitor dilutions or control buffer to the wells of a white, opaque 96-well plate.[12]

3. Kinase Reaction:

  • To all wells except the "Blank" wells , add 25 µL of the diluted kinase enzyme working solution.
  • To the "Blank" wells, add 25 µL of 1X Kinase Buffer.[12]
  • Initiate the kinase reaction by adding 25 µL of the 2X ATP/Substrate Master Mix to all wells. The final volume is now 50 µL.
  • Mix the plate gently on a plate shaker for 30 seconds.
  • Incubate the plate at 30°C for 45-60 minutes.[10][12] The incubation time should be optimized to ensure the reaction is within the linear range.

4. Luminescence Detection:

  • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.[10]
  • Add 50 µL of Kinase-Glo® Max reagent to each well.[4][10] This stops the kinase reaction and initiates the luminescence reaction.
  • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.[4][10]
  • Read the luminescence on a microplate reader.

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_Positive_Control - RLU_Blank))

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

cluster_0 Data Transformation cluster_1 Curve Fitting cluster_2 Result a Inhibitor Concentration (Log Scale) b Kinase Activity (% Inhibition) c Sigmoidal Dose-Response Curve y = Bottom + (Top-Bottom)/(1+10^((LogIC50-x)*HillSlope)) a->c Input X b->c Input Y d IC50 Value (Potency) c->d Calculate

Caption: Logical flow from raw data to IC₅₀ determination.

Safety Precautions

  • Compound Handling: this compound is an iodinated heterocyclic compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood when handling the solid compound or concentrated stock solutions.[21][22]

  • General Laboratory Safety: Follow standard laboratory safety procedures. Dispose of chemical waste according to institutional guidelines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal or Small Assay Window 1. Insufficient kinase activity.2. ATP concentration too high.3. Reagents not equilibrated to RT.1. Increase enzyme concentration or incubation time.2. Optimize ATP concentration (perform an ATP titration).3. Ensure all components are at room temperature before reading.
High Well-to-Well Variability 1. Inaccurate pipetting.2. Inadequate mixing.3. Edge effects on the plate.1. Use calibrated pipettes; perform reverse pipetting for viscous solutions.2. Ensure thorough but gentle mixing after reagent addition.3. Avoid using the outer wells of the plate or fill them with buffer.
IC₅₀ Value Unusually High/Low 1. Incorrect inhibitor dilutions.2. ATP concentration is inappropriate.3. Inhibitor precipitated out of solution.1. Prepare fresh dilutions and verify concentrations.2. Verify ATP concentration is near Kₘ for the kinase.[13]3. Check solubility; reduce the highest concentration tested or increase DMSO %.

References

Application Notes & Protocols: A Cellular Assay Cascade for Characterizing 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling proteins, particularly protein kinases.[1] This document provides a comprehensive, tiered strategy for the cellular characterization of novel analogs based on the 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine core. We present a logical workflow, moving from broad phenotypic screening to specific target engagement and mechanism of action studies. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery with a reliable framework to assess compound efficacy and elucidate its cellular mechanism.

Introduction: The Rationale for a Tiered Assay Approach

The journey of a novel compound from synthesis to a validated lead requires a multi-faceted biological evaluation. A single assay is insufficient to understand a compound's true cellular activity. Factors such as cell permeability, target binding affinity in a complex cellular milieu, and off-target effects can only be understood through a series of progressively more specific assays.[2][3][4]

This guide proposes a three-tiered assay cascade designed to comprehensively profile this compound analogs:

  • Tier 1: Phenotypic Screening (Cell Viability): Establishes the compound's general cytotoxic or cytostatic effect on a chosen cancer cell line. This primary screen identifies active compounds and determines their potency (e.g., IC50).

  • Tier 2: Target Engagement Confirmation: Verifies that the compound physically interacts with its intended intracellular target. This step is crucial to confirm that the observed phenotype is a direct result of on-target activity.

  • Tier 3: Mechanistic Validation (Pathway Analysis): Interrogates the functional consequence of target engagement, typically by measuring the modulation of a downstream biomarker, such as protein phosphorylation.

This structured approach ensures that resources are focused on compounds with the most promising characteristics: cell permeability, on-target activity, and the intended biological response.

G

Tier 1 Protocol: High-Throughput Cell Viability Screening

Principle

The initial assessment of a compound's biological activity is often its effect on cell proliferation and viability. We recommend the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[5][6][7] The amount of ATP is directly proportional to the number of viable cells. The assay's "add-mix-measure" format is simple, robust, and highly sensitive, making it ideal for high-throughput screening in 96- or 384-well plates.[7]

Materials
  • Cancer cell line of interest (e.g., HeLa, A549, K562)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Test compounds (analogs) and positive control (e.g., Staurosporine)

  • Vehicle control (e.g., sterile DMSO)

  • Sterile 96-well flat, clear-bottom, white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation & Dosing:

    • Prepare a 10-point, 3-fold serial dilution of each analog in DMSO, starting from a 10 mM stock. This will be your 1000X plate.

    • Dilute the 1000X plate 1:100 in complete medium to create a 10X working solution plate.

    • Remove the medium from the cell plate and add 90 µL of fresh medium.

    • Add 10 µL of the 10X compound solutions to the corresponding wells. The final DMSO concentration should be ≤ 0.1%.

    • Include wells for "vehicle control" (0.1% DMSO) and "no-cell control" (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average background luminescence (no-cell control) from all other wells.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

ParameterDescriptionExample Value
Top Plateau Maximum % Viability100%
Bottom Plateau Minimum % Viability5%
LogIC50 Log of the compound concentration that inhibits 50% of the response.-6.5 (0.32 µM)
Hill Slope Steepness of the curve.-1.2

Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle

CETSA® is a powerful biophysical method to verify drug-target engagement in a cellular environment.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex becomes more resistant to heat-induced denaturation.[10][11] By heating cell lysates at a range of temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[10][12]

G

Materials
  • Cells expressing the target of interest

  • Test compound and vehicle control (DMSO)

  • PBS with protease and phosphatase inhibitor cocktails

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge or plate centrifuge (4°C)

  • Reagents for downstream protein detection (e.g., Western Blot)

Step-by-Step Protocol (Melt Curve Format)
  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test compound (e.g., at 10x its cell viability IC50) or vehicle for 1-2 hours in the incubator.

  • Harvesting & Aliquoting:

    • Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold PBS containing inhibitors to a concentration of ~10⁷ cells/mL.

    • Aliquot 50 µL of the cell suspension into a series of PCR tubes (one for each temperature point, for both vehicle and compound-treated groups).

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).

    • Immediately cool the samples at 4°C for 3 minutes.

  • Lysis and Clarification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • To separate the soluble (folded) proteins from the aggregated (denatured) fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration (e.g., BCA assay).

    • Analyze equal amounts of protein from each sample by Western Blot using an antibody specific to the target protein.

Data Analysis
  • Quantify the band intensity for the target protein at each temperature point for both vehicle and compound-treated samples.

  • Normalize the data by expressing each band intensity as a fraction of the intensity at the lowest temperature (e.g., 40°C).

  • Plot the fraction of soluble protein against temperature for both conditions. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Tier 3 Protocol: Western Blot for Phospho-Protein Status

Principle

If the target of the pyrazolopyridine analog is a protein kinase, the functional consequence of its inhibition is a decrease in the phosphorylation of its downstream substrates.[13][14] Western blotting using a phospho-specific antibody is a gold-standard method to detect this change.[15][16] It is critical to compare the level of the phosphorylated protein to the level of the total protein to ensure that changes are due to inhibition of phosphorylation, not changes in total protein expression.[17]

Key Considerations for Phospho-Blotting
  • Phosphatase Inhibitors: It is absolutely essential to include phosphatase inhibitors in all lysis and wash buffers to preserve the phosphorylation state of proteins.[18]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking, not milk. Milk contains casein, a phosphoprotein, which can cause high background with phospho-specific antibodies.[18]

  • Buffer Choice: Avoid phosphate-based buffers like PBS in antibody dilution and wash steps, as the free phosphate can compete with the antibody for binding. Use Tris-Buffered Saline (TBS) instead.[17]

Step-by-Step Protocol
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • If necessary, stimulate the signaling pathway to induce phosphorylation (e.g., with a growth factor).

    • Treat cells with a dose-range of the test compound for a predetermined time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse directly in the well with 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • SDS-PAGE and Transfer:

    • Determine protein concentration of the supernatant.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection and Reprobing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

    • (Optional but Recommended) Strip the membrane and re-probe with an antibody against the total target protein and a loading control (e.g., GAPDH) to confirm equal loading and specific reduction in phosphorylation.

Data Analysis
  • Perform densitometry analysis on the bands for the phospho-protein, total protein, and loading control.

  • Normalize the phospho-protein signal to the total protein signal for each lane.

  • Express the results as a percentage of the stimulated, vehicle-treated control to visualize dose-dependent inhibition of the signaling pathway.

Conclusion

This application note details a robust, tiered workflow for the cellular characterization of this compound analogs. By systematically moving from broad phenotypic screening to specific target engagement and mechanistic assays, researchers can efficiently identify promising compounds and build a strong data package to support their therapeutic potential. This structured approach provides a clear path for decision-making in the early stages of drug discovery, ensuring that the most viable candidates are advanced.

References

Application Notes and Protocols for Developing Cell Permeability Assays for Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Membrane Barrier with Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The journey of these promising compounds from discovery to clinical efficacy is critically dependent on their ability to traverse cellular membranes to reach their intracellular targets. Consequently, a thorough and early assessment of cell permeability is a cornerstone of any successful drug development program for this class of molecules.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret cell permeability assays tailored to the unique physicochemical properties of pyrazolo[3,4-b]pyridine compounds. We will move beyond rote protocol recitation to explain the underlying principles and rationale, enabling you to make informed decisions and troubleshoot common challenges. Our focus is on building robust, self-validating assay systems that deliver reliable and translatable data.

Strategic Selection of Permeability Assays: A Tiered Approach

No single assay can fully recapitulate the complexity of in vivo drug absorption. Therefore, a tiered approach, starting with high-throughput screening and progressing to more complex, lower-throughput models, is recommended. The choice of assay is dictated by the stage of drug discovery and the specific questions being asked.

Tier 1: High-Throughput Passive Permeability Assessment with PAMPA

In early-stage discovery, the primary goal is to rapidly rank-order a large number of compounds based on their passive diffusion potential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal tool for this purpose.[3][4]

Causality Behind the Choice: PAMPA is a cell-free assay that measures a compound's ability to diffuse across a synthetic lipid membrane.[5] This simplicity is its strength in early discovery, as it isolates passive permeability from the confounding factors of active transport and metabolism.[4] For pyrazolo[3,4-b]pyridines, which can span a wide range of lipophilicity depending on their substituents, a rapid assessment of passive diffusion is crucial for initial structure-activity relationship (SAR) studies.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Pyrazolo[3,4-b]pyridine in DMSO Add_Donor Add Compound to Donor Well Compound->Add_Donor Buffer Donor Buffer (pH 5.0-7.4) Buffer->Add_Donor PAMPA_Plate PAMPA Sandwich Plate (Donor & Acceptor) Add_Acceptor Add Acceptor Buffer PAMPA_Plate->Add_Acceptor Lipid Lipid Solution (e.g., DOPC in Dodecane) Coat Coat Filter Plate with Lipid Solution Lipid->Coat Add_Acceptor->Add_Donor Incubate Incubate (Room Temp, 4-16h) Add_Donor->Incubate Quantify Quantify Compound Concentration (LC-MS/MS) Incubate->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate Rank Rank Compounds Calculate->Rank

Tier 2: Assessing Intestinal Absorption and Efflux with Caco-2 Assays

For lead compounds that demonstrate promising passive permeability, the next critical step is to evaluate their behavior in a more physiologically relevant model. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[6]

Causality Behind the Choice: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional expression of key uptake and efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)).[7] This makes the Caco-2 model invaluable for assessing not only passive transcellular and paracellular transport but also the potential for a compound to be a substrate of efflux pumps, a common liability for kinase inhibitors.

Caco2_MDCK_Workflow cluster_culture Cell Culture (21 days for Caco-2, 4-7 for MDCK) cluster_transport Bidirectional Transport Experiment cluster_analysis Analysis & Interpretation Seed Seed Cells on Transwell Inserts Differentiate Culture to form a Polarized Monolayer Seed->Differentiate Validate Validate Monolayer Integrity (TEER Measurement) Differentiate->Validate AB_transport Apical to Basolateral (A-B) - Add compound to apical side - Sample from basolateral side Validate->AB_transport BA_transport Basolateral to Apical (B-A) - Add compound to basolateral side - Sample from apical side Validate->BA_transport Quantify Quantify Compound (LC-MS/MS) AB_transport->Quantify BA_transport->Quantify Calc_Papp Calculate Papp (A-B) & Papp (B-A) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) Calc_Papp->Calc_ER Interpret Interpret Data: - Permeability Classification - Efflux Substrate Identification Calc_ER->Interpret

Tier 3: Investigating Specific Transporter Interactions and CNS Penetration with MDCK-MDR1 Assays

For compounds where central nervous system (CNS) penetration is desired or for de-risking P-gp efflux liability, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-gp) is a powerful tool.[8]

Causality Behind the Choice: Wild-type MDCK cells have low endogenous transporter expression, providing a clean background to study the specific interaction of a compound with a single overexpressed transporter, such as P-gp in MDCK-MDR1 cells.[8][9] This allows for a definitive assessment of whether a pyrazolo[3,4-b]pyridine is a P-gp substrate. Furthermore, the tight junctions of MDCK cell monolayers are considered a good in vitro model of the blood-brain barrier (BBB), making this assay particularly useful for predicting CNS penetration.[9][10]

Detailed Protocols: A Self-Validating Framework

The following protocols are designed to be self-validating by incorporating critical quality control steps and reference compounds.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of pyrazolo[3,4-b]pyridine compounds.

Materials:

  • PAMPA plate system (e.g., Corning Gentest™ pre-coated PAMPA plates or equivalent)

  • Pyrazolo[3,4-b]pyridine compounds (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acceptor sink buffer (optional, for poorly soluble compounds)

  • High and low permeability control compounds (e.g., Testosterone and Atenolol)

  • 96-well plates for sample analysis

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a 200 µM working solution of each test and control compound in PBS from the 10 mM DMSO stock (final DMSO concentration ≤ 2%).

  • Plate Preparation:

    • If using a non-pre-coated system, carefully apply 5 µL of the lipid solution (e.g., 2% dioleoylphosphatidylcholine (DOPC) in dodecane) to the filter of each well in the donor plate.[5] Allow the solvent to evaporate completely.

    • Add 300 µL of PBS (or acceptor sink buffer) to each well of the acceptor plate.

  • Assay Initiation:

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor buffer.

    • Add 150 µL of the compound working solution to the donor wells.

  • Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the compounds in all samples using a validated LC-MS/MS method.[6][11]

Data Analysis and Quality Control:

ParameterCalculation/Acceptance CriteriaRationale
Apparent Permeability (Papp) Calculate using the manufacturer's recommended formula or standard equations.Quantifies the rate of passive diffusion.
Mass Recovery (%) ((C_donor_final * V_donor) + (C_acceptor_final * V_acceptor)) / (C_donor_initial * V_donor) * 100A low recovery (<70%) may indicate non-specific binding, poor solubility, or compound instability.[12]
Control Compound Performance Papp values for high and low permeability controls should fall within established laboratory ranges.Ensures the validity of the assay run.
Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability and identify potential efflux transporter substrates among pyrazolo[3,4-b]pyridine compounds.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity assessment)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol (P-gp substrate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of the Transwell® inserts at a density of ~6 x 10^4 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Verification (Self-Validation Step):

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be >200 Ω·cm² for a confluent monolayer.[7]

    • Alternatively, perform a lucifer yellow permeability assay. The Papp for lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound (typically 1-10 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

  • Sample Collection: At the end of the incubation, collect samples from the donor and receiver compartments of each well.

  • Analysis: Quantify compound concentrations using a validated LC-MS/MS method.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Papp (A-B) and Papp (B-A) Calculated from the rate of compound appearance in the receiver chamber.Classifies compounds as having low, medium, or high permeability.
Efflux Ratio (ER) Papp (B-A) / Papp (A-B)An ER > 2 suggests the compound is a substrate for an efflux transporter.[12]
Recovery (%) Calculated similarly to PAMPA.Low recovery (<70%) can indicate metabolism, intracellular accumulation, or non-specific binding.
Control Performance Papp and ER values for control compounds must be within established limits.Validates the assay performance and transporter activity.

Addressing Common Challenges with Pyrazolo[3,4-b]pyridines

The diverse substitutions on the pyrazolo[3,4-b]pyridine core can lead to challenging physicochemical properties.

Low Aqueous Solubility

Many kinase inhibitors, including those based on the pyrazolo[3,4-b]pyridine scaffold, are lipophilic and exhibit low aqueous solubility.[13] This can lead to an underestimation of permeability.

Mitigation Strategies:

  • Co-solvents: Use a minimal amount of a co-solvent like DMSO (typically <1%) in the donor buffer, ensuring it does not compromise monolayer integrity.[14]

  • Protein Addition: For Caco-2 assays, the addition of Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral (receiver) compartment can act as a "sink," mimicking in vivo conditions and improving the solubility of lipophilic compounds.[15][16]

Non-Specific Binding (NSB)

Lipophilic compounds have a tendency to bind to plastic labware, reducing the effective concentration of the compound available for transport and leading to poor recovery.[17][18]

Mitigation Strategies:

  • Low-Binding Plates: Utilize low-protein-binding 96-well plates for sample collection and analysis.

  • Pre-treatment of Plates: Pre-coating collection plates with an organic solvent can help to recover compounds that have adsorbed to the plastic.[17]

  • BSA: As with solubility issues, BSA in the receiver compartment can reduce non-specific binding.[15]

Authoritative Grounding and Regulatory Context

The protocols and interpretations presented here are aligned with the principles outlined in guidance documents from regulatory agencies like the U.S. Food and Drug Administration (FDA). The FDA's guidance on In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions emphasizes the importance of evaluating investigational drugs as potential substrates for transporters like P-gp and BCRP.[19] The data generated from these in vitro permeability assays are crucial for informing the design of clinical drug-drug interaction studies.[20]

Conclusion: Building a Predictive Permeability Profile

A systematic and well-validated approach to assessing the cell permeability of pyrazolo[3,4-b]pyridine compounds is essential for successful drug development. By employing a tiered strategy that begins with high-throughput PAMPA screening and progresses to more complex cell-based models like Caco-2 and MDCK-MDR1, researchers can build a comprehensive permeability profile. This data, when interpreted in the context of the compound's physicochemical properties and potential for transporter-mediated efflux, provides critical insights that guide lead optimization and de-risk clinical development. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for generating high-quality, reliable data to advance the next generation of pyrazolo[3,4-b]pyridine-based therapeutics.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges and side reactions encountered during this synthetic procedure.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The introduction of an iodine atom at the C5 position of the pyrazolo[3,4-b]pyridine core provides a versatile handle for further functionalization, typically through cross-coupling reactions. While the direct iodination of the parent amine, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, is a common approach, it is not without its challenges. This guide addresses the most prevalent side reactions and offers practical, field-proven solutions to optimize your synthesis for higher yield and purity.

Core Synthesis Pathway and Potential Side Reactions

The primary method for synthesizing this compound involves the direct electrophilic iodination of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine using an iodinating agent such as N-Iodosuccinimide (NIS). The reaction is typically performed in a suitable organic solvent.

cluster_main Main Reaction Pathway cluster_side Common Side Reactions Starting Material 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Desired Product This compound Starting Material->Desired Product   NIS, Solvent    Amino Group Reaction N-Iodo or Oxidized Species Starting Material->Amino Group Reaction Unprotected Amine Incomplete Reaction Unreacted Starting Material Starting Material->Incomplete Reaction Insufficient Reagent / Short Reaction Time Over-iodination Di-iodinated Product(s) Desired Product->Over-iodination Excess NIS / High Temperature Incorrect Regiochemistry 4-Iodo or 6-Iodo Isomer Desired Product->Incorrect Regiochemistry Suboptimal Conditions

Caption: Main synthetic route and common side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-iodo product - Incomplete reaction. - Formation of multiple side products. - Degradation of starting material or product.- Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid excessively high temperatures which can lead to degradation. - Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the iodinating agent (e.g., NIS) to drive the reaction to completion, but avoid a large excess to minimize over-iodination. - Choice of solvent: Aprotic solvents like DMF or acetonitrile are often suitable.[1]
Presence of di-iodinated byproducts in the crude product The pyrazolo[3,4-b]pyridine ring is activated by the amino and methyl groups, making it susceptible to further iodination.- Use a milder iodinating agent: N-Iodosuccinimide (NIS) is generally preferred over more reactive agents like iodine monochloride.[2] - Careful control of stoichiometry: Use no more than 1.2 equivalents of NIS. - Lower reaction temperature: Perform the reaction at room temperature or even cooler to reduce the rate of the second iodination.
Formation of an unexpected regioisomer (e.g., 4-iodo or 6-iodo) The electronic effects of the substituents may not exclusively direct iodination to the C5 position under all conditions.- Regioselectivity is key: While the C5 position is often favored in related systems, this can be influenced by reaction conditions. The use of specific catalysts or additives might be necessary to enhance regioselectivity.[3] - Purification: Careful column chromatography is often required to separate regioisomers. Developing a good TLC or HPLC method to distinguish the isomers is crucial.
Reaction with the 3-amino group The primary amine is a nucleophile and can react with the electrophilic iodine source, leading to N-iodination or oxidation.- Protect the amino group: If side reactions at the amino group are significant, consider protecting it as an amide (e.g., pivaloyl) before iodination. The protecting group can be removed in a subsequent step.[4]
Complex mixture of products that is difficult to purify A combination of the above issues: over-iodination, formation of multiple regioisomers, and reactions at the amino group.- Systematic optimization: Address one variable at a time, starting with the stoichiometry of the iodinating agent and the reaction temperature. - Consider an alternative synthetic route: An indirect route, such as the cyclization of a pre-iodinated pyridine precursor, can offer better control over regiochemistry. For instance, the cyclization of 2-chloro-5-iodonicotinonitrile with methylhydrazine yields the 3-amino-5-iodopyrazolo[3,4-b]pyridine core.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: Based on the reactivity of similar heterocyclic systems, the most prevalent side reactions are over-iodination, leading to di-iodinated products, and the formation of regioisomers (iodination at positions other than C5). The electron-donating nature of the amino and methyl groups activates the ring system towards electrophilic substitution, making it susceptible to multiple iodinations if the reaction conditions are not carefully controlled.

Q2: How can I confirm the regiochemistry of my iodinated product?

A2: The most definitive method for confirming the regiochemistry is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can establish the connectivity and spatial relationships between the iodine-bearing carbon and the protons on the ring. X-ray crystallography of a suitable crystal would provide unambiguous structural proof.[1]

Q3: Is N-Iodosuccinimide (NIS) the best iodinating agent for this reaction?

A3: NIS is an excellent choice for this transformation due to its mild and selective nature, which helps to minimize side reactions compared to harsher reagents.[2] It is generally easier to handle and often leads to cleaner reaction profiles. However, other iodinating systems, such as iodine in the presence of an oxidizing agent or a base, have also been used for similar heterocycles.[1][5] The optimal reagent may depend on the specific substrate and desired outcome.

Q4: What is the role of the N1-methyl group in this reaction?

A4: The N1-methyl group serves two primary purposes. Firstly, it prevents the formation of N-H tautomers, leading to a single, well-defined starting material.[6] Secondly, as an electron-donating group, it influences the electronic properties of the pyrazole ring and, consequently, the regioselectivity of the iodination on the pyridine ring.

Q5: Are there any "green" or more environmentally friendly methods for this iodination?

A5: While specific green methods for this exact molecule are not widely reported, general trends in green chemistry for iodination reactions include the use of molecular iodine with a catalytic amount of a less toxic oxidizing agent, and performing reactions in more environmentally benign solvents or even under solvent-free conditions.[7][8] Exploring these options could be a valuable area for process optimization.

Experimental Protocol Example (General Guidance)

This is a generalized procedure and should be optimized for your specific laboratory conditions.

  • Dissolve the Starting Material: In a round-bottom flask, dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often used as a key building block in the synthesis of targeted therapeutics.[1] However, its complex, rigid structure and potential for strong intermolecular interactions can lead to significant solubility challenges in common laboratory solvents. This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome these issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very poor solubility of this compound in standard solvents like DMSO and DMF, even with heating. What are the initial steps I should take?

A1: Initial Troubleshooting: The Fundamentals

Poor dissolution in typically robust solvents like DMSO often points to issues beyond simple solvent choice. Before exploring more complex solutions, it's critical to validate the foundational parameters of your experiment.

The "Why": The dissolution process is governed by the energetics of overcoming the compound's crystal lattice energy and establishing favorable solute-solvent interactions. High crystallinity, impurities, or residual moisture can dramatically and negatively alter these energetics.

Step-by-Step Protocol: Foundational Checks

  • Verify Compound Purity:

    • Action: Confirm the purity of your material using an appropriate analytical method (e.g., LC-MS, NMR).

    • Rationale: Insoluble impurities can act as nucleation points, preventing the bulk material from dissolving. They may also suggest degradation, which can alter the chemical nature of the compound.

  • Assess Solvent Quality:

    • Action: Use only anhydrous, high-purity solvents. DMSO, for instance, is notoriously hygroscopic.

    • Rationale: Even small amounts of water can significantly decrease the solubility of hydrophobic compounds in organic solvents.[2] Water can promote aggregation or precipitation of compounds that are not readily water-soluble.

  • Employ Mechanical & Thermal Energy Correctly:

    • Action:

      • Weigh a small, precise amount of the compound (e.g., 1-2 mg) into a clean vial.

      • Add a measured volume of the solvent (e.g., 200 µL DMSO).

      • Sonicate in a bath sonicator for 10-15 minutes.

      • If still undissolved, gently warm the solution to 40-50°C while vortexing intermittently. Avoid aggressive heating, which can cause degradation.

    • Rationale: Sonication provides energy to break up aggregates and disrupt the crystal lattice surface, facilitating solvent interaction. Gentle warming increases kinetic energy, helping solvent molecules overcome the intermolecular forces holding the solid together.

Q2: My initial attempts failed. How should I systematically screen for a more effective solvent or solvent system?

A2: Systematic Solvent Screening & Co-Solvent Strategies

If foundational checks don't resolve the issue, a systematic screening process is necessary. The goal is to match the solvent's properties (polarity, hydrogen bonding capacity) to the chemical nature of the solute. Given the compound's heterocyclic structure, a range of solvents with varying polarities should be evaluated.

The "Why": The principle of "like dissolves like" is paramount. A compound's solubility is maximized in a solvent that can replicate the types of intermolecular forces present in the solid state. Co-solvents work by modifying the bulk properties of the primary solvent, such as reducing the polarity of water or disrupting a drug's self-association, to create a more favorable environment for the solute.[3][4]

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Aliquot 1 mg of the compound into a series of labeled glass vials.

  • Solvent Addition: Add 100 µL of each test solvent to the respective vials to target an initial concentration of 10 mg/mL.

  • Mixing: Vortex each vial vigorously for 2 minutes, then sonicate for 15 minutes.

  • Observation: Visually inspect for dissolution. If a clear solution is not obtained, add another 100 µL of solvent (now 5 mg/mL) and repeat the mixing process. Continue this titration until dissolution is achieved or a practical lower limit is reached.

  • Co-Solvent Testing: For promising solvents where solubility is close but incomplete, or for aqueous systems, introduce a co-solvent. A common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent (e.g., DMSO, NMP) and then slowly dilute it with the second solvent (e.g., PEG 400, ethanol).[5]

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsRationale for Inclusion
Aprotic, Polar DMSO, DMF, NMP, DMAStrong hydrogen bond acceptors, effective for many complex heterocycles.[4]
Protic, Polar Ethanol, IsopropanolCapable of hydrogen bonding; often used in co-solvent systems.
Chlorinated Dichloromethane (DCM)Lower polarity; can be effective if lipophilicity is a dominant factor.
Co-solvents/Excipients PEG 400, Propylene Glycol (PG)Water-miscible organic solvents used to enhance solubility in aqueous-based formulations.[4]

Troubleshooting Workflow: Solvent & Co-Solvent Selection

G start Start: Poor Solubility Observed check_basics Q1: Perform Foundational Checks (Purity, Solvent Quality, Energy Input) start->check_basics is_dissolved1 Dissolved? check_basics->is_dissolved1 solvent_screen Q2: Systematic Solvent Screen (DMSO, NMP, DCM, etc.) is_dissolved1->solvent_screen No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Soluble in Organic Solvent? solvent_screen->is_dissolved2 cosolvent Q2: Implement Co-Solvent Strategy (e.g., DMSO/PEG 400) is_dissolved2->cosolvent Partially/No is_dissolved2->success Yes is_dissolved3 Soluble in Co-Solvent? cosolvent->is_dissolved3 ph_mod Q3: Attempt pH Modification (Acidification for Aqueous Media) is_dissolved3->ph_mod No is_dissolved3->success Yes fail Advanced Strategy Needed (Salt Formation, Amorphous Material) ph_mod->fail If Unsuccessful

Caption: A decision tree for troubleshooting solubility.

Q3: My compound contains basic amine and pyridine-like nitrogen atoms. Can I leverage pH modification to improve solubility, particularly in aqueous media?

A3: Yes. pH Modification is a Powerful Tool.

For ionizable compounds, pH adjustment is one of the most effective methods to dramatically increase aqueous solubility.[6] Your compound, this compound, has several basic nitrogen atoms (the exocyclic amine and the nitrogens in the pyridine ring system) that can be protonated.[7]

The "Why": In its neutral form, the compound is relatively nonpolar and may have poor aqueous solubility. By lowering the pH of an aqueous solution with a suitable acid, the basic nitrogen atoms become protonated, forming a positively charged salt. This ionized form is significantly more polar than the neutral molecule, leading to much stronger and more favorable interactions with polar water molecules, thereby increasing solubility.[8][9]

Experimental Protocol: pH-Dependent Solubility Test

  • Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is soluble (e.g., 50 mg/mL in DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4). Use buffers appropriate for your intended application (e.g., citrate for acidic, phosphate for neutral).

  • Titration: Add a small, fixed volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of each buffer (e.g., 198 µL) to achieve the desired final concentration and a low final percentage of organic solvent (e.g., 1% DMSO).

  • Equilibration & Observation: Vortex the samples and allow them to equilibrate for 1-2 hours at a controlled temperature. Visually inspect for precipitation. For quantitative results, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured by HPLC-UV.

  • Caution:

    • Compound Stability: Always assess the stability of your compound at low pH. Acid-labile functional groups could degrade. Run a time-course stability study using HPLC.

    • Buffer Choice: Ensure the chosen buffer does not interact with or precipitate your compound.

Mechanism: Protonation Increases Polarity

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH Protonated R-NH3+ (Salt Form) Highly Polar Soluble in Water Neutral R-NH2 (Free Base) Less Polar Poorly Soluble in Water Protonated->Neutral - H+ Neutral->Protonated + H+

Caption: Effect of pH on the ionization and solubility of an amine.

Q4: What are the next steps if co-solvents and pH modification are insufficient for my required concentration?

A4: Advanced Solubilization Strategies

When standard methods fail, more advanced formulation strategies may be required, particularly for in vivo studies or high-concentration screening assays.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). Non-polar compounds can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase.[10]

    • Common Examples: Non-ionic surfactants like Tween® 80 or Cremophor® EL are widely used in pharmaceutical formulations.[5]

    • Application: Typically used at low percentages (e.g., 0.5-5%) in an aqueous buffer.

  • Salt Formation: If the compound is stable, forming a solid salt of the molecule can be a definitive solution.

    • Rationale: Crystalline salts often have very different (and typically better) dissolution properties compared to the free base. By reacting the basic compound with an acid (e.g., HCl, mesylic acid, tartaric acid), a stable, more soluble salt form can be isolated.[2][11]

    • Considerations: This is a synthetic chemistry step that requires reaction, isolation, and full characterization of the new salt form.

  • Solid-State Modification: The physical form of the compound is critical.

    • Rationale: Amorphous material lacks a well-ordered crystal lattice. Less energy is required to break apart the solid, resulting in higher apparent solubility and faster dissolution rates compared to a stable crystalline form.[10]

    • Application: Techniques like spray-drying or lyophilization can produce amorphous material, but it may be less stable and prone to converting back to a crystalline form over time.

References

Technical Support Center: Purification of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in various research applications, including the development of kinase inhibitors.[1][2][3] This guide emphasizes the scientific rationale behind the recommended purification strategies to ensure reproducible, high-purity results.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds recognized for their diverse biological activities.[4] The presence of a basic amine group and an iodo-substituent on the aromatic core influences its chemical properties and dictates the optimal purification strategy.

Common Impurities:

Impurities in your crude sample will largely depend on the synthetic route employed. Pyrazolo[3,4-b]pyridines are often synthesized through the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or an equivalent thereof.[4] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding aminopyrazole or diketone/alkynyl aldehyde precursors.[5]

  • Regioisomers: If unsymmetrical precursors are used, regioisomeric pyrazolopyridine products can form.[4]

  • Byproducts of Side Reactions: These can include products from self-condensation of the starting materials or partially cyclized intermediates.

  • Reagents from the Workup: Excess reagents from iodination or other synthetic steps.

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and nature of the impurities present in your crude material.

II. Troubleshooting and FAQs

This section addresses common challenges encountered during the purification of this compound.

Question 1: My compound is streaking/tailing during silica gel column chromatography. How can I resolve this?

Answer: The basic amine group in your compound is likely interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor separation and tailing of your product's peak.

Solution: To mitigate this, you should add a small amount of a competing base to your mobile phase. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more symmetrically.

  • Recommended Additive: Triethylamine (TEA) or pyridine at a concentration of 0.5-2% (v/v) in your mobile phase is typically effective.

  • Alternative Stationary Phase: If tailing persists, consider using an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.

Question 2: What is a good starting point for a mobile phase in flash column chromatography?

Answer: The polarity of your mobile phase will depend on the overall polarity of your compound and its impurities. For pyrazolopyridine derivatives, a combination of a non-polar and a polar solvent is generally a good starting point.

Recommended Solvent Systems:

Solvent SystemPolarityNotes
Hexane/Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane/MethanolMedium to HighUseful for more polar compounds.

Pro-Tip: Develop your mobile phase using TLC first. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation on the column.

Question 3: I'm struggling to get my compound to crystallize. What can I do?

Answer: Crystallization is a powerful purification technique for solid compounds, but it can be challenging to find the right conditions.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent will dissolve your compound when hot but not when cold. Experiment with single solvents and mixed solvent systems. Common solvents for pyrazole and pyridine derivatives include ethanol, methanol, ethyl acetate, and hexane.[6]

  • Inducing Crystallization: If your solution is supersaturated but no crystals have formed, you can try:

    • Scratching the inside of the flask with a glass rod at the meniscus.

    • Adding a seed crystal of the pure compound.

    • Cooling the solution slowly in an ice bath or refrigerator.

  • Purity Check: Highly impure samples can be difficult to crystallize. It may be necessary to first perform a rapid purification step, like a quick filtration through a plug of silica, to remove the bulk of the impurities.

Question 4: Is my iodo-substituted compound stable to the purification conditions?

Answer: While some iodo-compounds can be sensitive, heterocyclic iodine compounds often exhibit considerable thermal stability. The incorporation of the iodine atom into the pyrazolopyridine ring system generally confers stability. However, it is always good practice to avoid prolonged exposure to harsh conditions.

Recommendations:

  • Avoid Strong Acids: The basic amine can form salts, which may have different solubility properties.

  • Minimize Heat: While heating is necessary for recrystallization, avoid prolonged heating to prevent potential degradation.

  • Protect from Light: As a general precaution for iodine-containing compounds, it is advisable to protect your sample from direct light, especially during long-term storage.

III. Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the recommended method for separating the target compound from impurities with different polarities.

Workflow Diagram:

purification_workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (e.g., Hexane:EtOAc) prep_slurry 2. Prepare Silica Slurry prep_tlc->prep_slurry Determine Mobile Phase prep_pack 3. Pack Column prep_slurry->prep_pack prep_load 4. Load Sample (Dry or Wet) prep_pack->prep_load run_elute 5. Elute with Mobile Phase (+ 0.5-2% TEA) prep_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap analysis_yield 10. Determine Yield & Purity analysis_evap->analysis_yield

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Mobile Phase Selection:

    • Using a TLC plate, test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 70:30 and increasing the polarity).

    • Add 1% triethylamine (TEA) to the developing solvent to prevent tailing.

    • The optimal mobile phase should give your product an Rf of ~0.25.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (less polar starting solvent if running a gradient).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor the elution of your compound using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This method is ideal for removing small amounts of impurities from a solid sample.

Step-by-Step Methodology:

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • If the compound dissolves at room temperature, the solvent is too polar.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

    • If a single solvent is not effective, try a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

IV. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Recommended Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any remaining impurities.

  • LC-MS: To determine the purity and confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point is indicative of high purity.

By following these guidelines and understanding the principles behind each step, researchers can confidently and efficiently purify this compound to the high degree of purity required for subsequent applications.

V. References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(10), 2377.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1706-1718.

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports, 12(1), 14159.

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2010). Journal of Medicinal Chemistry, 53(11), 4358-4368.

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6425.

  • Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine. BenchChem.

  • 5-Iodo-1H-pyrazolo[3,4-b] pyridine-3-Amine. VIVAN Life Sciences.

  • 5-iodo-1-methyl-1h-pyrazolo[3,4-b] pyridin-3-amine cas#766515-35-9. SincereChemical.

  • 1392152-87-2|5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. BLDpharm.

  • This compound. Amole Biotechnology.

References

preventing deiodination of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common yet challenging issue: the undesired cleavage of the carbon-iodine bond (deiodination) during synthetic reactions. As a key building block in medicinal chemistry and drug discovery, maintaining the integrity of the iodo-substituent is often critical for subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions. This resource synthesizes mechanistic understanding with field-proven protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: I'm consistently observing a deiodinated byproduct in my reactions. What is causing the loss of iodine from my starting material?

A1: The phenomenon you're observing is known as hydrodehalogenation or, in this specific case, deiodination. It is a common side reaction in palladium-catalyzed cross-coupling chemistry where the aryl iodide is reduced to the corresponding arene (the C-I bond is replaced by a C-H bond).

Several factors contribute to the lability of the iodine atom on the this compound scaffold:

  • Electronic Nature of the Heterocycle: The pyrazolo[3,4-b]pyridine ring system is electron-rich, which can influence the stability of intermediates in the catalytic cycle.

  • Reaction Intermediates: In palladium-catalyzed cycles like Suzuki or Buchwald-Hartwig, hydrodehalogenation can occur through competing side reactions. For instance, a palladium-hydride species (Pd-H), which can be formed from various sources in the reaction mixture (e.g., β-hydride elimination from alkoxide bases or amines, or reaction with trace water), can intercept the palladium(II) intermediate after oxidative addition, leading to the undesired reduced product.[1][2]

  • Radical Mechanisms: Under certain conditions, particularly with strong bases and alcoholic solvents, radical-induced deiodination can occur.[3] This involves electron transfer to the aryl iodide, leading to the formation of an aryl radical that then abstracts a hydrogen atom from the solvent.

Understanding these underlying causes is the first step toward rationally designing your experiment to minimize this unwanted side reaction.

Q2: My Suzuki-Miyaura coupling with this compound is giving low yields due to deiodination. How can I optimize my conditions?

A2: The Suzuki-Miyaura reaction is a powerful tool, but its success with this substrate hinges on carefully tuning the reaction parameters to favor the productive cross-coupling pathway over deiodination. The key is to accelerate the rate-limiting steps of the desired cycle (transmetalation and reductive elimination) so they outcompete the hydrodehalogenation pathway.

Below is a troubleshooting guide summarizing key parameters and suggested modifications.

Table 1: Troubleshooting Deiodination in Suzuki-Miyaura Coupling

ParameterCommon IssueRecommended Solution & Rationale
Ligand Insufficiently bulky or electron-donating ligands (e.g., PPh₃).Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos .[4] These ligands promote the final reductive elimination step, which is often the turnover-limiting step, thereby minimizing the lifetime of intermediates that could lead to side reactions.[5]
Base Strong alkoxide bases (e.g., NaOtBu, KOMe) can generate Pd-H species.Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ . These are less prone to generating hydride species that cause reduction.[4]
Solvent Protic solvents (e.g., alcohols) can be a proton source. Excess water.Use aprotic solvents like dioxane, toluene, or 2-MeTHF .[6] If water is required for the boronic acid, use the minimum effective amount (e.g., a 10:1 or 20:1 solvent:water ratio) and ensure all solvents are rigorously degassed.[7]
Temperature High temperatures can accelerate side reactions.Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction, it can disproportionately reduce the rate of deiodination.
Boronic Acid/Ester Unstable boronic acid leading to protodeboronation.Ensure high purity of the boronic acid. Alternatively, consider using more stable boronic esters like pinacol esters or MIDA boronates, which can lead to cleaner reactions.[8]
Q3: I am attempting a Buchwald-Hartwig amination and facing significant deiodination. What adjustments are most critical for this reaction?

A3: Deiodination is also a notorious side reaction in Buchwald-Hartwig aminations. It often stems from a competing β-hydride elimination pathway from the palladium-amido intermediate, which regenerates the hydrodehalogenated arene.[1][2] The strategies to mitigate this are centered on promoting the C-N bond-forming reductive elimination.

**dot graph Troubleshooting_Workflow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} } Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Table 2: Troubleshooting Deiodination in Buchwald-Hartwig Amination

ParameterCommon IssueRecommended Solution & Rationale
Ligand Ligand does not sufficiently accelerate reductive elimination.Employ bulky, electron-rich biarylphosphine ligands specifically designed to minimize hydrodehalogenation, such as BrettPhos or RuPhos .[2] These ligands create a sterically hindered environment around the metal center that favors C-N bond formation.[9]
Base Strong bases like NaOtBu can promote decomposition or β-hydride elimination.While strong bases are often required, if deiodination is severe, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ . This may necessitate higher reaction temperatures to achieve a reasonable rate.
Catalyst Source Inconsistent generation of the active Pd(0) catalyst.Use well-defined, air-stable palladium pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G4). These provide more reliable and reproducible formation of the active catalytic species compared to generating it in situ from sources like Pd₂(dba)₃.
Amine Substrate Primary amines are generally more prone to causing hydrodehalogenation than secondary amines.[2]If the synthetic route allows, using a secondary amine coupling partner may reduce the extent of this side reaction.
Protecting Group The free 3-amino group on the substrate could potentially coordinate to the palladium center.If optimization fails, consider a protection strategy. The 3-amino group can be protected with a group stable to the reaction conditions, like a tert-butyloxycarbonyl (Boc) group, and deprotected later.[10]
Validated Experimental Protocols

The following protocols serve as a robust starting point for minimizing deiodination. Crucially, all solvents must be thoroughly degassed, and the reaction must be set up and run under a strictly inert atmosphere (Argon or Nitrogen).

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with the title compound, using a catalyst system known to minimize deiodination.[4]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried

    • Dioxane (5 mL)

    • Water (0.5 mL)

    • Schlenk flask or sealed vial, stir bar

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, and K₃PO₄.

    • Add the XPhos Pd G3 pre-catalyst.

    • Add the degassed dioxane and then the degassed water via syringe.

    • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a modern catalyst system designed to favor C-N coupling over hydrodehalogenation.[2]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Secondary amine (1.2 mmol, 1.2 equiv)

    • BrettPhos Pd G4 (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL), anhydrous

    • Glovebox or Schlenk line, sealed vial, stir bar

  • Procedure:

    • Inside a glovebox, add the this compound, NaOtBu, and BrettPhos Pd G4 to a vial equipped with a stir bar.

    • Add the anhydrous toluene, followed by the secondary amine.

    • Seal the vial tightly.

    • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

    • Stir vigorously for the required time, monitoring by LC-MS.

    • After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

Mechanistic Overview: Desired vs. Undesired Pathways

Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the desired cross-coupling pathway versus the competing hydrodehalogenation side reaction. The goal of optimization is to make the rate of the green pathway (k_RE) significantly faster than the rate of the red pathway (k_hydro).

Catalytic_Cycle

References

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the pyrazolo[3,4-b]pyridine core, while beneficial for medicinal chemistry, introduce specific challenges in purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, grounded in chemical principles and field-proven experience.

The Root of the Challenge: Understanding the Pyrazolo[3,4-b]pyridine Scaffold

The difficulties encountered in purifying pyrazolo[3,4-b]pyridine derivatives stem from their inherent chemical properties:

  • Basicity and Polarity : The pyridine nitrogen atom, with its lone pair of electrons, imparts basicity to the molecule (typical pKa for pyridine derivatives is 5-6).[4][5][6] This basicity leads to strong interactions with acidic stationary phases like silica gel, causing common issues such as peak tailing in chromatography. The overall scaffold is polar and capable of forming hydrogen bonds, which influences its solubility and chromatographic behavior.[7][8]

  • Planarity and Aromaticity : The fused aromatic ring system is largely planar, which can lead to strong π-π stacking interactions between molecules.[9][10] This can affect solubility and sometimes complicate separation from structurally similar impurities.

  • Formation of Regioisomers : Synthetic routes often yield regioisomers, which possess very similar polarities, making their separation a significant purification hurdle.[11][12]

This guide will equip you with the knowledge to anticipate these challenges and the tools to overcome them.

Troubleshooting Guide: From Tailing Peaks to Oily Products

This section provides step-by-step guidance to resolve specific issues encountered during the purification of pyrazolo[3,4-b]pyridine derivatives.

Issue 1: Poor Separation or Severe Peak Tailing in Column Chromatography

You observe that your compound streaks down the TLC plate or elutes from your silica gel column as a broad, tailing peak, often co-eluting with impurities.

Causality : This is the most common problem and is almost always due to the interaction between the basic nitrogen of your pyrazolo[3,4-b]pyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding slows the elution of the compound in an uneven manner, leading to tailing.

Solutions Workflow

start Problem: Peak Tailing on Silica Gel solution1 Option 1: Modify Mobile Phase start->solution1 solution2 Option 2: Change Stationary Phase start->solution2 solution3 Option 3: Advanced Techniques start->solution3 step1a Add a Basic Modifier: - 0.5-1% Triethylamine (TEA) - 0.5-1% Ammonia in MeOH solution1->step1a step2a Switch to Neutral or Basic Alumina solution2->step2a step2c Consider Reversed-Phase (C18) Flash Chromatography solution2->step2c step3a Hydrophilic Interaction Chromatography (HILIC) solution3->step3a step1b Rationale: TEA or NH3 neutralizes acidic silanol groups, preventing strong interaction with the basic analyte. step1a->step1b step2b Rationale: Alumina has fewer acidic sites, reducing tailing for basic compounds. step2a->step2b step2d Rationale: Separation is based on hydrophobicity, avoiding silanol interactions. step2c->step2d step3b Rationale: Ideal for polar compounds that are too strongly retained on silica but poorly retained in reversed-phase. step3a->step3b

References

Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. The formation of regioisomers is a common challenge in these syntheses, and this resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my synthesis of a pyrazolo[3,4-b]pyridine. What are the primary factors influencing this?

The formation of regioisomers is a well-documented challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when employing unsymmetrical starting materials.[1][2] The principal factors that dictate the regiochemical outcome are:

  • The Nature of the 1,3-Dielectrophile: When using an unsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups is a major determinant of the final product distribution.[2]

  • The Substitution Pattern of the 5-Aminopyrazole: The electronic and steric properties of substituents on the 5-aminopyrazole can influence the nucleophilicity of the exocyclic amino group and the C4 carbon, thereby affecting the initial step of the condensation reaction.

  • Reaction Conditions: The choice of solvent, catalyst, and reaction temperature can significantly impact the reaction pathway and, consequently, the regioisomeric ratio.[1][3] It is always advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1]

Q2: What is the proposed mechanism for the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, and how does it lead to different regioisomers?

There is considerable discussion in the literature regarding the precise mechanism, with two primary pathways proposed.[2] The reaction initiates with a nucleophilic attack from either the exocyclic amino group (-NH2) or the C4 carbon of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a cyclization and dehydration sequence.[2]

The initial point of attack determines the resulting regioisomer. If the two carbonyl groups of the 1,3-dicarbonyl compound have different electrophilicities, one pathway will be favored, leading to a higher proportion of one regioisomer.[2]

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products 5-Aminopyrazole 5-Aminopyrazole Attack_at_C1 Attack at Carbonyl 1 5-Aminopyrazole->Attack_at_C1 Path A Attack_at_C2 Attack at Carbonyl 2 5-Aminopyrazole->Attack_at_C2 Path B Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Intermediate_A Intermediate A Attack_at_C1->Intermediate_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_at_C2->Intermediate_B Cyclization & Dehydration Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Dehydration

Figure 1. Mechanistic pathways leading to regioisomers.

Q3: How can I control the regioselectivity of my reaction?

Achieving high regioselectivity often requires careful optimization of several parameters:

  • Strategic Choice of Starting Materials:

    • Symmetrical 1,3-Dielectrophiles: Using a symmetrical 1,3-dicarbonyl compound or a reagent like diethyl 2-(ethoxymethylene)malonate in a Gould-Jacobs type reaction will circumvent the issue of regioselectivity.[2]

    • Highly Differentiated Unsymmetrical Dielectrophiles: Employing a 1,3-dicarbonyl compound with significantly different electrophilic centers can strongly favor one regioisomer. For example, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group directs the reaction pathway.[2]

  • Reaction Conditions:

    • Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst (acidic or basic) can influence which tautomeric form of the 5-aminopyrazole is more reactive and which carbonyl group is more activated. Acetic acid is a commonly used solvent that can also act as a catalyst.[2]

    • Temperature: In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures might lead to the kinetically controlled product. Monitoring the reaction at different temperatures is recommended.[1]

Q4: I have a mixture of regioisomers. How can I separate them and confirm their structures?
  • Separation:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1] A careful selection of the mobile phase is critical. A good starting point is a gradient of hexane and ethyl acetate.[1]

    • Crystallization: If one of the regioisomers is crystalline, fractional crystallization can be an effective purification method.

  • Structure Confirmation:

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between regioisomers.[2]

      • 1H-NMR: The chemical shifts of the protons on the pyrazolo[3,4-b]pyridine core will be different for each regioisomer.

      • 13C-NMR: The chemical shifts of the carbon atoms, particularly those in the pyridine ring, will also differ.[4]

      • 2D-NMR (NOESY/ROESY): Nuclear Overhauser Effect experiments can be used to establish through-space proximity between protons, which can be invaluable in assigning the correct structure. For example, an NOE between a substituent and a proton on the core can confirm the substituent's position.

      • Long-Range Couplings: In cases with fluorine substituents, long-range C-F or H-F coupling constants can be diagnostic for determining the position of the fluorine-containing group.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Purity of starting materials, especially the 5-aminopyrazole, is insufficient.[1]2. Suboptimal reaction temperature or time.[1]3. Incorrect catalyst choice or loading.[1]4. Poor solubility of reactants in the chosen solvent.[1]1. Purify starting materials by recrystallization or chromatography.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]3. Screen different catalysts (e.g., p-toluenesulfonic acid, acetic acid, Lewis acids) and vary their concentrations.4. Test different solvents to ensure all reactants are fully dissolved.
Poor Regioselectivity 1. The electrophilic centers of the unsymmetrical 1,3-dielectrophile are too similar.2. The reaction conditions favor the formation of both regioisomers.1. Modify the 1,3-dielectrophile to increase the electronic difference between the two electrophilic sites.2. If possible, switch to a symmetrical 1,3-dielectrophile.3. Systematically vary the solvent, catalyst, and temperature to find conditions that favor one isomer.
Difficulty in Separating Regioisomers 1. The regioisomers have very similar polarities.1. Experiment with different solvent systems for column chromatography, including ternary mixtures.2. Consider using a different stationary phase (e.g., alumina instead of silica gel).3. If applicable, try derivatizing the mixture to alter the polarity of one isomer, facilitating separation, followed by deprotection.

Experimental Protocol: Regioselective Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-b]pyridine

This protocol provides a general method for the synthesis of a pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and an unsymmetrical β-diketone, with considerations for regioselectivity.

Materials:

  • 1-substituted-3-methyl-1H-pyrazol-5-amine

  • 1,1,1-trifluoro-2,4-pentanedione

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-substituted-3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To this solution, add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Rationale for Regiocontrol:

In this specific example, the use of 1,1,1-trifluoro-2,4-pentanedione as the 1,3-dielectrophile is expected to yield a single major regioisomer. The carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic. This directs the initial nucleophilic attack, leading to the formation of the pyrazolo[3,4-b]pyridine with the trifluoromethyl group at the 4-position.[2]

G cluster_workflow Experimental Workflow Start Start Dissolve Dissolve 5-aminopyrazole in glacial acetic acid Start->Dissolve Add_Diketone Add 1,1,1-trifluoro-2,4-pentanedione Dissolve->Add_Diketone Reflux Reflux and monitor by TLC Add_Diketone->Reflux Cool Cool to room temperature Reflux->Cool Quench Pour into ice-water and neutralize Cool->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure regioisomer Purify->End

Figure 2. Step-by-step experimental workflow.

References

Technical Support Center: 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique structural features that allow for further chemical modifications, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of an iodine atom on the pyrazolopyridine core makes it an excellent substrate for cross-coupling reactions. However, the carbon-iodine bond can also be a point of instability under certain experimental conditions. This guide will address the common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are photodegradation and deiodination . The carbon-iodine bond on the aromatic pyrazolopyridine ring system is susceptible to cleavage upon exposure to light, particularly UV radiation. Deiodination can also be influenced by the choice of solvent, pH, and the presence of certain reagents. While the pyrazolo[3,4-b]pyridine core itself is generally stable, extreme pH conditions may lead to other forms of degradation.[1][2][3]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.

  • At low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.

  • Under an inert atmosphere: For sensitive applications, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: The choice of solvent can significantly impact the stability of the compound.

  • Recommended: Aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating stock solutions. For aqueous buffers, it is crucial to control the pH and minimize exposure to light.

  • Use with caution: Protic solvents, especially under basic conditions, may facilitate dehalogenation. The nature of the solvent can play an essential role in the reaction and stability of halogenated compounds.[1]

Q4: How can I detect degradation of my compound in solution?

A4: The most reliable method for detecting degradation is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques, coupled with a UV detector, can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of degradation by identifying the mass of the parent compound and any potential degradation products. The primary degradation product to look for would be the de-iodinated compound, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, which will have a molecular weight difference of approximately 126.9 g/mol . UPLC-MS is a powerful tool for conducting forced degradation studies and identifying impurities.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of stock solution 1. Prepare a fresh stock solution of the compound. 2. Analyze both the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products. 3. If degradation is confirmed, review your storage conditions (see FAQs).The biological activity of your compound is directly related to its structural integrity. If the compound has degraded, the concentration of the active molecule is lower than assumed, leading to reduced efficacy.
Incompatibility with assay buffer 1. Perform a short-term stability study of the compound in the assay buffer. 2. Incubate the compound in the buffer for the duration of the assay and then analyze by HPLC or LC-MS. 3. If degradation is observed, consider adjusting the pH of the buffer or using a different buffer system.Certain buffer components or pH values can accelerate the degradation of the compound. For example, highly basic conditions can promote dehalogenation of aryl halides.
Photodegradation during the experiment 1. Minimize the exposure of your experimental setup to ambient and direct light. 2. Use amber-colored plates or cover them with foil during incubations.Aromatic iodides are known to be light-sensitive. The energy from UV and even visible light can be sufficient to cleave the C-I bond, leading to the inactive, de-iodinated analog.[5]
Issue 2: Appearance of unexpected peaks in your reaction monitoring by HPLC/LC-MS.
Potential Cause Troubleshooting Steps Scientific Rationale
Deiodination 1. Check the mass of the new peak by LC-MS. The de-iodinated product will have a mass corresponding to the loss of an iodine atom (approx. 127 amu). 2. If deiodination is confirmed, review the reaction conditions. Are you using reagents or conditions known to cause reductive dehalogenation? Is the reaction exposed to light?The carbon-iodine bond is the most likely point of cleavage. Reductive conditions, certain metal catalysts, and light can all promote deiodination.
Oxidation 1. Check the mass of the new peak for the addition of one or more oxygen atoms (+16 or +32 amu). 2. Ensure your solvents are degassed and reactions are run under an inert atmosphere if oxidative degradation is suspected.The pyrazolopyridine ring system, while generally stable, can be susceptible to oxidation under harsh conditions, leading to the formation of N-oxides or other oxidized species.
Reaction with solvent or other components 1. Review all components in your reaction mixture for potential incompatibilities. 2. Run a control experiment with the compound in the solvent at the reaction temperature to see if the unexpected peak still forms.Highly reactive impurities in solvents or degradation of other starting materials can lead to side reactions with your compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][6][7][8]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a validated UPLC-MS method to determine the percentage of the parent compound remaining and to identify any major degradation products.

Visualizations

Proposed Degradation Pathway

G parent This compound deiodinated 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Deiodinated Product) parent->deiodinated Light (UV/Vis) Reductive Conditions oxidized N-Oxide Derivative (Oxidized Product) parent->oxidized Oxidizing Agents (e.g., H₂O₂)

Caption: Potential degradation pathways for the target compound.

Troubleshooting Workflow for Inconsistent Biological Data

Caption: Decision tree for troubleshooting inconsistent results.

References

optimizing reaction times for Buchwald-Hartwig amination of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination of this compound. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, minimize reaction times, and troubleshoot common issues encountered with this specific transformation. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is a critical step in many synthetic campaigns.

This guide moves beyond simple protocols to explain the underlying principles governing this complex cross-coupling reaction, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Buchwald-Hartwig amination on this compound?

The primary challenges stem from the substrate's unique structural features. The pyrazolo[3,4-b]pyridine system contains multiple nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[1] Furthermore, while aryl iodides are typically reactive, the iodide anion generated during the reaction can form unreactive palladium dimers, slowing down the catalytic cycle.[2] Finally, as with many heterocyclic substrates, achieving a balance between reactivity and stability can be difficult, requiring careful selection of ligands, bases, and solvents to avoid side reactions.[3]

Q2: Why is ligand selection so critical for this specific substrate?

Ligand selection is arguably the most crucial parameter. The ideal ligand must be sufficiently electron-rich and sterically hindered to achieve several goals simultaneously:

  • Promote Oxidative Addition: The ligand facilitates the initial addition of the aryl iodide to the Pd(0) center.

  • Prevent Catalyst Poisoning: A bulky ligand creates a coordinatively saturated environment around the palladium, physically blocking the pyridine and pyrazole nitrogens from deactivating the catalyst.[1]

  • Accelerate Reductive Elimination: The ligand's steric and electronic properties are key to promoting the final, product-forming step of the catalytic cycle, which is often the rate-limiting step.[4] Using sterically demanding, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) is essential as they favor the formation of a monoligated palladium species, which dramatically increases the rate of all key steps in the cycle.[4]

Q3: My reaction is starting, but stalls before completion. What is the most likely cause?

Stalling is a common issue. The most frequent culprits are poor solubility of the base or progressive catalyst deactivation. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) have limited solubility in common organic solvents like toluene or dioxane.[1] If the base is not adequately dispersed, the reaction rate will plummet as the accessible base is consumed. Catalyst decomposition, while less common with modern ligands, can also occur at elevated temperatures over extended periods.[1]

Troubleshooting Guide: Optimizing Reaction Times & Yields

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: The reaction is very slow or shows no conversion.

Question: I've set up my reaction with a standard palladium precatalyst, ligand, and base, but after several hours at 100 °C, I see mostly starting material. What should I investigate first?

Your first step should be to diagnose the root cause using a systematic approach. The issue likely lies in one of three areas: the catalyst system, reagent solubility, or reaction temperature.

The pyrazolopyridine substrate requires a highly active and robust catalyst system. First-generation ligands like P(o-tolyl)₃ are often insufficient for challenging heterocyclic substrates.[4]

Solution: Screen a panel of modern, sterically demanding biarylphosphine ligands. These ligands are designed to accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation by the heterocyclic substrate.[3][4]

Ligand Class Example Ligands Key Characteristics & Application
Dialkylbiarylphosphines XPhos, tBuXPhosHighly active for a broad range of substrates, including challenging aryl chlorides and heterocycles. The steric bulk favors the active monoligated Pd species.[4][5]
Ferrocenyl Ligands Josiphos familyRobust and effective, though often requiring higher catalyst loadings.
Specialized Ligands BrettPhosSpecifically designed for coupling primary amines and can offer improved selectivity and reactivity in certain cases.[2]

Experimental Protocol: Ligand Screening

  • Set up an array of reaction vials under an inert atmosphere (e.g., in a glovebox).

  • To each vial, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and the chosen base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium precatalyst (e.g., G3 or G4 Buchwald precatalyst, 2 mol%) and the specific ligand to be tested (4 mol%) to each respective vial.

  • Add the anhydrous solvent (e.g., Toluene, 0.1 M) to each vial.

  • Seal the vials and place them in a pre-heated reaction block (e.g., 100 °C).

  • Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking small aliquots for LC-MS or UPLC analysis to determine conversion.[6]

An inorganic base that is not dissolved or finely suspended cannot participate effectively in the reaction. This is a very common reason for slow or incomplete reactions.[1][7]

Solution: Ensure your base is finely powdered and well-stirred. If solubility remains an issue, consider changing the solvent or the base itself. While strong alkoxide bases like NaOtBu are highly effective, they can be incompatible with sensitive functional groups.[7] Weaker inorganic bases are often a better choice for complex substrates.

Base Solvent Comments & Considerations
NaOtBu Toluene, DioxaneStrong Base. Very effective but can promote side reactions or decomposition of sensitive substrates.[7]
LHMDS Toluene, THFStrong Base. Offers good functional group tolerance for substrates with acidic protons.[2]
Cs₂CO₃ Dioxane, TolueneWeaker Base. Often an excellent choice for sensitive substrates. Its effectiveness can be linked to the properties of the cesium cation.[8]
K₃PO₄ Dioxane, TolueneWeaker Base. A common and cost-effective choice, but solubility can be a significant issue. Requires vigorous stirring.

Buchwald-Hartwig aminations are rarely efficient at room temperature and typically require heating to overcome activation barriers.[1]

Solution: Ensure the reaction temperature is appropriate, typically between 80-110 °C.[1] However, be aware that excessively high temperatures can lead to catalyst decomposition. If a reaction is slow at 100 °C, verify the heating block's temperature and ensure good thermal contact with the reaction vial. A slight increase to 110 °C (if using Toluene) might be beneficial, but this should be done cautiously while monitoring for signs of decomposition (e.g., formation of palladium black).

Problem 2: Significant Side Product Formation is Observed.

Question: My reaction is consuming the starting material, but I'm getting a low yield of the desired product along with several byproducts. How can I improve selectivity?

Side product formation, such as hydrodehalogenation (replacement of iodine with hydrogen) or dimer formation, indicates that an undesired reaction pathway is competing with the productive catalytic cycle.

This side reaction, where the aryl iodide is reduced to an arene, can be prevalent when using primary amines and is often a ligand-dependent issue.[7] It occurs when β-hydride elimination competes with reductive elimination.[4]

Solution: Switch to a more sterically hindered ligand. Bulky ligands like XPhos or tBuXPhos can accelerate reductive elimination relative to β-hydride elimination, thus minimizing the formation of the hydrodehalogenated byproduct.[4]

As discussed, the heterocyclic substrate can inhibit the catalyst. This can lead to the accumulation of off-cycle, unreactive palladium species, which may then promote side reactions.

Solution: Employing a higher ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1) can sometimes mitigate this by ensuring the palladium center remains in the desired ligation state. Additionally, using a pre-formed palladium precatalyst (like the Buchwald G3 or G4 precatalysts) ensures the efficient generation of the active Pd(0) species, which can be more reliable than generating it in situ.[3][9]

Visualizing the Process

Understanding the underlying mechanisms and troubleshooting logic is key to optimization.

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the bulky phosphine ligand (L) in maintaining an efficient turnover.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amide_complex->product center_node start_materials Ar-I + HNR'R'' start_materials->oa_complex base_node Base base_node->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

This flowchart provides a logical path for addressing common issues encountered during reaction optimization.

Troubleshooting_Workflow start Low Yield or Slow Reaction cause1 Incomplete Conversion? start->cause1 cause2 Side Products Observed? start->cause2 sol1a Screen Bulky Ligands (e.g., XPhos, tBuXPhos) cause1->sol1a Yes sol2a Use More Hindered Ligand (To favor reductive elimination) cause2->sol2a Yes sol1b Check Base Solubility (Use finer powder, sonicate) sol1a->sol1b sol1c Change Base/Solvent (e.g., Cs2CO3 in Dioxane) sol1b->sol1c sol1d Increase Temperature (e.g., 100°C -> 110°C) sol1c->sol1d sol2b Lower Temperature sol2a->sol2b sol2c Use Pd-Precatalyst (e.g., G3/G4) sol2b->sol2c

Caption: A logical workflow for troubleshooting poor reaction performance.

References

Technical Support Center: Scale-Up Synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As a critical building block in pharmaceutical development, its robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations.

Section 1: Synthetic Strategy Overview

The most reliable and commonly cited synthetic route for this compound involves a two-step process starting from a commercially available substituted nicotinonitrile. This strategy offers excellent control over regioselectivity, which is a primary challenge in the synthesis of polysubstituted heterocyclic systems.[1]

The general pathway is as follows:

  • Cyclization: Reaction of 2-chloro-5-iodonicotinonitrile with methylhydrazine to form the pyrazolo[3,4-b]pyridine core. The chlorine atom at the 2-position of the pyridine ring serves as a leaving group for the initial nucleophilic attack by methylhydrazine, and the nitrile group participates in the subsequent cyclization to form the pyrazole ring.

  • Amination: The resulting 3-chloro intermediate is then aminated to yield the final product. However, a more direct and efficient route involves the cyclization of 2-chloro-5-iodonicotinonitrile with methylhydrazine, which directly affords the 3-amino product through a well-established reaction pattern for this class of compounds.[1]

Below is a diagram illustrating the primary synthetic workflow.

G SM 2-Chloro-5-iodonicotinonitrile (Starting Material) Reaction Step 1: Cyclization Reaction (Heat) SM->Reaction R1 Methylhydrazine (Reagent) R1->Reaction Solvent Solvent (e.g., n-Butanol) Solvent->Reaction Workup Workup & Isolation (Cooling, Filtration) Reaction->Workup Reaction Completion Product This compound (Final Product) Purification Purification (Recrystallization) Workup->Purification Crude Product Purification->Product Pure Product G Start Low Yield on Scale-Up Check1 Is Mixing Homogeneous? Start->Check1 Check2 Is Temperature Profile Correct? Check1->Check2 Yes Sol1 Optimize Agitation (RPM) & Impeller Design Check1->Sol1 No Check3 Is Reaction Time Optimized? Check2->Check3 Yes Sol2 Profile Reactor Heating/Cooling. Ensure Steady Reflux. Check2->Sol2 No Sol3 Use IPC (HPLC/TLC) to Determine Endpoint. Avoid Prolonged Heating. Check3->Sol3 No

References

Technical Support Center: Troubleshooting Kinase Assays with Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine compounds in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of kinase inhibitor screening and characterization. Pyrazolo[3,4-b]pyridines are a privileged scaffold in kinase drug discovery, known to form key hydrogen bonding interactions within the ATP-binding site.[1] However, like any class of small molecules, they can present unique challenges during assay development, leading to inconsistent and difficult-to-interpret results.

This resource combines foundational principles with field-proven insights to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your data.

Section 1: Foundational Principles & Best Practices

Before diving into specific troubleshooting scenarios, it's crucial to establish a robust experimental foundation. Inconsistent results often stem from overlooking fundamental assay parameters.

  • Reagent Quality is Paramount: Use highly pure, well-characterized kinase preparations. Contaminating kinases in your enzyme stock can lead to misleading activity and inhibition data.[2] Similarly, ensure the purity of ATP, substrates, and buffer components, as impurities can directly alter reaction kinetics.[3][4]

  • Know Your Assay Technology: Different assay formats (e.g., luminescence, fluorescence, radiometric) have unique vulnerabilities.[3][5][6] For instance, colored or fluorescent pyrazolo[3,4-b]pyridine derivatives can interfere with optical-based readouts (e.g., TR-FRET, Fluorescence Polarization), while others might inhibit coupling enzymes used in luminescence-based assays like ADP-Glo.[2][3]

  • Solvent Considerations: While DMSO is the universal solvent for compound libraries, its concentration must be carefully controlled and kept consistent across all wells. High concentrations of DMSO can directly impact kinase activity and assay signals.[3][7][8][9][10] It is crucial to determine the DMSO tolerance of your specific assay.[3][10]

  • Establish a Robust Assay Window: A statistically significant separation between your positive (no inhibition) and negative (full inhibition) controls is essential. This is often quantified by the Z'-factor, a statistical parameter that reflects the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter when working with pyrazolo[3,4-b]pyridine inhibitors.

Q1: My IC50 values for the same pyrazolo[3,4-b]pyridine compound are shifting significantly between experiments. What's going on?

This is one of the most common and frustrating issues in kinase screening. The culprit is often a lack of stringency in controlling key reaction parameters, especially for ATP-competitive inhibitors like most pyrazolo[3,4-b]pyridines.

Primary Cause: ATP Concentration

The IC50 value of an ATP-competitive inhibitor is directly dependent on the concentration of ATP in the assay.[11][12][13] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki(1 + [ATP]/Km,ATP) .[11][14][15]

  • Explanation: Your inhibitor and ATP are competing for the same binding site on the kinase. If you increase the ATP concentration, you will need more inhibitor to achieve the same level of inhibition, thus increasing the apparent IC50.

  • Solution: For consistent results, you must use a fixed and consistent concentration of ATP in every experiment. The most common practice is to use an ATP concentration that is equal to the Michaelis-Menten constant (Km) for that specific kinase.[11][13][14] At [ATP] = Km, the IC50 is equal to 2x the inhibitor's binding affinity (Ki), providing a standardized measure of potency that can be compared across different kinases.[11][13][14]

Other Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Enzyme Concentration Using too much enzyme can deplete the substrate or lead to non-linear reaction rates, affecting inhibitor potency.Perform an enzyme titration to find the lowest concentration that gives a robust signal within the linear range of the assay.
Incubation Time If the reaction proceeds for too long, substrate depletion can occur, leading to non-linear kinetics and skewed IC50 values.Conduct a time-course experiment to determine the initial velocity phase where product formation is linear with time. Ensure all experiments are run within this time frame.
Reagent Instability ATP solutions can hydrolyze over time, and kinases can lose activity with freeze-thaw cycles or improper storage.Prepare fresh ATP solutions regularly from a high-quality stock. Aliquot your kinase to minimize freeze-thaw cycles.
Q2: My pyrazolo[3,4-b]pyridine compound is a potent inhibitor in a luminescence-based assay (e.g., ADP-Glo™) but shows no activity in a fluorescence-based assay (e.g., TR-FRET). Why the discrepancy?

This scenario strongly suggests that your compound is interfering with the detection method of one or both assays, a common pitfall in drug discovery.[3] It is crucial to validate hits using orthogonal assays (assays with different detection technologies) to rule out such artifacts.[2]

Potential Cause 1: Interference with Luminescence Assays

Luminescence-based kinase assays, such as Promega's ADP-Glo™, are "coupled" assays.[2] After the kinase reaction, a series of subsequent enzymatic reactions are used to convert the product (ADP) into a light signal.[16][17] Your compound may not inhibit the target kinase but could be inhibiting one of the coupling enzymes (e.g., luciferase).[2]

  • How to Diagnose: Run a counter-screen. Set up the detection part of the assay without your kinase. Add a known amount of ADP (the product) to simulate a kinase reaction, and then add your compound. If the luminescent signal is reduced, your compound is inhibiting the detection machinery, not your target kinase.

Potential Cause 2: Interference with Fluorescence Assays

Fluorescence-based assays like TR-FRET and Fluorescence Polarization are susceptible to compounds that have intrinsic fluorescent properties or that quench fluorescence.[3]

  • Explanation: Pyrazolo[3,4-b]pyridine scaffolds, being aromatic heterocycles, can sometimes absorb light at the excitation or emission wavelengths used in the assay, leading to a false decrease in signal (a false positive). Alternatively, they can be intrinsically fluorescent, adding to the background and masking a true inhibition signal (a false negative).

  • How to Diagnose: Scan the absorbance and emission spectra of your compound. If there is significant overlap with the wavelengths used by your assay's fluorophores, interference is likely. You can also run the assay components (probes, antibodies, etc.) in the absence of the kinase but in the presence of your compound to see if it directly affects the fluorescent signal.

Q3: My dose-response curve is extremely steep and looks non-ideal, or the inhibition appears to be time-dependent. What could be the issue?

These are classic hallmarks of non-specific inhibition, often caused by compound aggregation .[2][18]

The Mechanism of Aggregation

At concentrations above a compound-specific threshold (the Critical Aggregation Concentration or CAC), many small molecules can self-associate in aqueous buffers to form colloidal aggregates.[18][19] These aggregates, typically hundreds of nanometers in diameter, can sequester and denature the kinase enzyme, leading to a loss of activity that is easily mistaken for true inhibition.[18][19]

  • Why it Looks Bad: This mechanism is non-stoichiometric and highly sensitive to small changes in concentration around the CAC, often resulting in unusually steep dose-response curves.[2]

How to Diagnose and Mitigate Aggregation:

Diagnostic Test Protocol Expected Result if Aggregation is Occurring
Detergent Test Re-run the inhibition assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 included in the assay buffer.[20]The IC50 value will shift significantly to the right (become less potent), or the inhibition will be completely abolished. The detergent helps to break up the aggregates.[19]
Enzyme Concentration Test Measure the IC50 of your compound at two different kinase concentrations (e.g., 1x and 5x).The IC50 value will increase with increasing enzyme concentration. True inhibitors should have IC50 values that are independent of enzyme concentration.[2]
Visual Inspection / DLS Visually inspect concentrated stock solutions for precipitate. For a more rigorous check, use Dynamic Light Scattering (DLS) to detect the presence of particles in the nanometer range.The presence of visible precipitate or particles detected by DLS is a strong indicator of aggregation/solubility issues.

Section 3: Key Experimental Protocols

Protocol 1: ATP Competition Assay

This protocol helps confirm if your pyrazolo[3,4-b]pyridine acts in an ATP-competitive manner.

  • Determine Kinase Km for ATP: First, run a kinase titration with varying concentrations of ATP to determine the Km value for your specific enzyme under your assay conditions.

  • Set Up IC50 Curves: Prepare multiple sets of dose-response curves for your inhibitor.

  • Vary ATP Concentration: In each set, use a different, fixed concentration of ATP. Recommended concentrations are 0.5x Km, 1x Km, 5x Km, and 10x Km.

  • Assay and Analysis: Run the kinase assays and determine the IC50 value for each ATP concentration.

  • Interpret Results: Plot the IC50 values against the ATP concentration. If the IC50 value increases linearly with the ATP concentration, this is strong evidence of an ATP-competitive mechanism of inhibition.

Protocol 2: Aggregation Counter-Screen with Detergent

This is a critical control experiment to perform on any confirmed hits.

  • Prepare Compound Dilutions: Create identical serial dilution plates of your pyrazolo[3,4-b]pyridine compound.

  • Prepare Two Buffer Conditions:

    • Buffer A: Your standard kinase assay buffer.

    • Buffer B: Your standard kinase assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Perform the kinase inhibition assay simultaneously using both Buffer A and Buffer B. Ensure all other conditions (enzyme concentration, ATP concentration, incubation times) are identical.

  • Analyze and Compare: Calculate the IC50 values from both experiments. A significant rightward shift (>5-fold) in the IC50 in the presence of Triton X-100 strongly suggests that the observed inhibition is, at least in part, an artifact of aggregation.[19]

Section 4: Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently diagnosing assay problems. The following workflow illustrates a decision-making process for troubleshooting inconsistent results.

TroubleshootingWorkflow Start Inconsistent Results (e.g., Shifting IC50, High Variability) Check_Basics Step 1: Verify Assay Fundamentals Start->Check_Basics ATP_Issue Is [ATP] = Km and consistent? Check_Basics->ATP_Issue Reagent_Issue Are reagents (enzyme, buffers) fresh and high quality? ATP_Issue->Reagent_Issue Yes Fix_ATP Action: Standardize [ATP] at Km ATP_Issue->Fix_ATP No Orthogonal_Assay Step 2: Check for Assay Interference Reagent_Issue->Orthogonal_Assay Yes Fix_Reagents Action: Prepare fresh reagents, ali-quot enzyme stocks Reagent_Issue->Fix_Reagents No Assay_Mismatch Do results differ between orthogonal assay formats? Orthogonal_Assay->Assay_Mismatch Run_Counterscreen Run counter-screen for assay technology (e.g., luciferase) Assay_Mismatch->Run_Counterscreen Yes Check_Aggregation Step 3: Investigate Compound Behavior Assay_Mismatch->Check_Aggregation No Interference_Likely Conclusion: Compound is likely interfering with assay readout Run_Counterscreen->Interference_Likely Steep_Curve Is dose-response curve steep or time-dependent? Check_Aggregation->Steep_Curve Detergent_Test Run assay +/- 0.01% Triton X-100 Steep_Curve->Detergent_Test Yes Valid_Result Result is likely valid. Proceed with characterization. Steep_Curve->Valid_Result No Aggregation_Likely Conclusion: Inhibition is likely an artifact of aggregation Detergent_Test->Aggregation_Likely

Caption: A decision tree for troubleshooting inconsistent kinase assay results.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a derivative of a biologically significant pyrazolo[3,4-b]pyridine scaffold, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its chemical reactivity, and structure-activity relationship (SAR). This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation, benchmarked against other powerful analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] This technique provides direct, high-resolution information on bond lengths, bond angles, and stereochemistry, leaving no ambiguity in the final structure.[4]

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the material's physicochemical properties.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray Crystallography.

Key Methodologies in Detail

1. Synthesis and Purification: The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various established routes, often involving the condensation of 5-aminopyrazoles with suitable carbonyl compounds.[5][6] For instance, a general approach could involve the reaction of a substituted 5-aminopyrazole with an alkynyl aldehyde.[5] Following synthesis, rigorous purification is paramount to obtaining high-quality crystals.

2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step.[7] The choice of solvent and crystallization technique is critical.[8] Common methods for small organic molecules include:

  • Slow Evaporation: A straightforward technique where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[8]

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant).[9] The slow diffusion of the precipitant's vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[9]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.

For a related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystals suitable for X-ray diffraction were successfully grown from a dichloromethane solution layered with hexane at room temperature.[10][11]

3. Data Collection and Processing: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in a beam of monochromatic X-rays.[7][12] As the crystal is rotated, a diffraction pattern of spots is recorded on a detector.[7] The positions and intensities of these diffracted beams are measured.[7]

4. Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data. The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates and other relevant crystallographic parameters.

A representative crystal structure of a closely related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, has been determined, confirming the pyrazolo[3,4-b]pyridine core structure.[10][11] The crystallographic data for this analog is summarized in the table below.

Parameter3-Iodo-1H-pyrazolo[3,4-b]pyridine[10][11]
Chemical FormulaC₆H₄IN₃
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
β (°)101.748 (2)
Volume (ų)1434.5 (3)
Z8

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer valuable and often complementary information, particularly about the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[13][14] For pyrazolo[3,4-b]pyridine derivatives, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are routinely used to confirm the proposed structure.[13][15][16][17]

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., HMBC): Crucial for establishing long-range correlations between protons and carbons, which helps in assembling the molecular framework, especially for complex heterocyclic systems.[13][15]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[18][19] For a halogenated compound like this compound, the presence of iodine with its characteristic isotopic signature would be readily identifiable. Furthermore, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.[17]

Comparative Analysis of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths, bond angles, stereochemistry[4]Atomic connectivity, chemical environment, solution-state conformation[13][14]Molecular weight, elemental composition, fragmentation patterns[18][19]
Sample Phase Crystalline solid[7]Solution[20]Solid, liquid, or gas
Strengths Unambiguous structure determination[2][3]; Provides absolute configurationProvides information on dynamic processes in solution[20][21]; No need for crystalsHigh sensitivity; Provides molecular formula confirmation (HRMS)[17]
Limitations Requires high-quality single crystals, which can be difficult to grow[2][7]; Provides a static picture of the molecule in the solid stateStructure is an average of solution conformations; Can be difficult to interpret for complex molecules; Less precise than X-ray for bond lengths/angles[22]Does not provide direct information on 3D structure or connectivity; Fragmentation can be complex to interpret

Conclusion

The definitive structural validation of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous and high-resolution three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of multiple analytical methods. NMR spectroscopy is indispensable for confirming the molecular structure in solution and providing insights into its dynamic behavior, while mass spectrometry serves as a rapid and sensitive tool for verifying the molecular weight and elemental composition. By integrating the data from these powerful techniques, researchers can establish a complete and trustworthy structural profile of novel compounds, which is fundamental for advancing drug discovery and development programs.

References

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Pyrazolo[3,4-b]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active molecules, including potent kinase inhibitors and agents for treating cancer, malaria, and viral infections.[1][2][3] The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[4][5][6]

Halogenated pyrazolo[3,4-b]pyridines, particularly the iodo- and bromo-derivatives, serve as versatile synthetic intermediates. Their true value lies in their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments. This guide provides a detailed, evidence-based comparison of the reactivity of iodo- versus bromo-pyrazolo[3,4-b]pyridines, offering field-proven insights to guide researchers in experimental design, catalyst selection, and reaction optimization.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy

The differential reactivity between iodo- and bromo-pyrazolo[3,4-b]pyridines is fundamentally governed by the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the universally accepted reactivity trend for aryl halides is:

Ar-I > Ar-Br > Ar-Cl >> Ar-F [7][8]

This trend is a direct consequence of the C-X bond dissociation energies. The C-I bond is the weakest among the halogens (excluding astatine), making it the most susceptible to cleavage. This is critically important in the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.[7][9][10] A weaker C-X bond leads to a lower activation energy for this step, resulting in faster reaction rates and often permitting the use of milder reaction conditions.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd + Ar-X (Pyrazolo-Py-X) Complex Ar-Pd(II)(X)L₂ OxAdd->Complex C-X bond cleavage (I > Br) Transmetalation Transmetalation Complex->Transmetalation + R-M Coupling_Complex Ar-Pd(II)(R)L₂ Transmetalation->Coupling_Complex RedElim Reductive Elimination Coupling_Complex->RedElim RedElim->Pd(0)L2 + Ar-R (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical reactivity trend (I > Br) manifests practically in the conditions required to achieve efficient transformations. Below, we compare the performance of iodo- and bromo-pyrazolo[3,4-b]pyridines in three seminal cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing carbon-carbon bonds due to its mild conditions and the high functional group tolerance.[7][11][12] When comparing iodo- and bromo-pyrazolo[3,4-b]pyridines, the choice of halide significantly impacts reaction parameters.

Table 1: Comparative Performance in a Typical Suzuki-Miyaura Coupling

ParameterIodo-Pyrazolo[3,4-b]pyridineBromo-Pyrazolo[3,4-b]pyridineRationale & Causality
Reaction Temperature Room Temp to 80 °C80 °C to 110 °CThe higher energy barrier for C-Br bond cleavage in oxidative addition necessitates greater thermal energy.[7]
Reaction Time 1 - 6 hours6 - 24 hoursFaster oxidative addition with the C-I bond leads to more rapid catalyst turnover and shorter overall reaction times.
Catalyst Loading 1-3 mol% Pd3-10 mol% PdThe high reactivity of iodides often allows for lower catalyst loadings, reducing costs and residual metal contamination.
Ligand Choice Standard phosphines (e.g., PPh₃) or ligand-free conditions may suffice.Often requires more electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[13]Bromides are less reactive electrophiles, necessitating more activating ligands to promote the initial Pd(0) insertion.
Typical Yield Excellent (>90%)Good to Excellent (70-95%)With optimized conditions, bromides can provide excellent yields, but iodides generally achieve them more readily and under a wider range of conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halo-1H-pyrazolo[3,4-b]pyridine

This protocol provides a robust starting point for the coupling of a generic arylboronic acid. It is designed to be self-validating; successful coupling with the iodo-derivative under these conditions confirms the activity of the catalyst system, while the bromo-derivative may require heating.

Materials:

  • 4-Iodo- or 4-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-pyrazolo[3,4-b]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh and add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the Schlenk flask. Causality: SPhos is a bulky, electron-rich ligand that promotes both the oxidative addition of the less reactive bromide and the subsequent reductive elimination step.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) to the flask via syringe.

  • Degassing: Seal the flask and further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction:

    • For Iodo-derivative : Stir the mixture at room temperature or heat to 80 °C.

    • For Bromo-derivative : Heat the mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is indispensable in pharmaceutical development, as the aniline and related motifs are ubiquitous in drugs.[9][10][14][15] The reactivity difference between iodo- and bromo-pyrazolo[3,4-b]pyridines is again prominent.

Table 2: Comparative Performance in a Typical Buchwald-Hartwig Amination

ParameterIodo-Pyrazolo[3,4-b]pyridineBromo-Pyrazolo[3,4-b]pyridineRationale & Causality
Reaction Temperature 80 - 100 °C100 - 120 °CHigher temperatures are needed to drive the oxidative addition of the more robust C-Br bond.
Base Choice Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may be sufficient.Requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) to facilitate deprotonation of the amine and promote the catalytic cycle.[16]A stronger base is necessary to generate the palladium-amido complex from the less reactive oxidative addition product of the bromide.
Ligand Choice More general ligands can be effective.Often requires highly specialized, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) for high efficiency.[16]These advanced ligands form highly active, monoligated Pd(0) species that are crucial for activating the C-Br bond.
Substrate Scope Broader scope with sensitive amines due to milder conditions.Can be challenging with thermally sensitive amines due to higher required temperatures.The forcing conditions needed for bromides can sometimes lead to decomposition of delicate coupling partners.
Typical Yield Very Good to Excellent (85-98%)Good to Excellent (70-95%)Modern ligands have greatly improved the efficacy of bromo-arenes, making them highly viable substrates.[17]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a robust catalyst system known to be effective for challenging heteroaryl bromides.

Materials:

  • 4-Iodo- or 4-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • G3 RuPhos Palladacycle (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add the halo-pyrazolo[3,4-b]pyridine (1.0 mmol), G3 RuPhos Palladacycle (2 mol%), and NaOtBu (1.4 mmol) to a dry reaction tube. Causality: Pre-catalysts like the G3 palladacycle are air- and moisture-stable and generate the active Pd(0) species in situ, ensuring reproducibility.

  • Reagent Addition: Add anhydrous toluene (4 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the tube tightly and heat the mixture with vigorous stirring.

    • For Iodo-derivative : Heat to 90 °C.

    • For Bromo-derivative : Heat to 110 °C.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol, using appropriate eluents for chromatography based on product polarity.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: The Pyrazolo[3,4-b]pyridine Core in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a paramount target class, with their dysregulation being a cornerstone of numerous pathologies, most notably cancer.[1][2] The pursuit of potent and selective kinase inhibitors has led to a vast exploration of chemical space, resulting in a diverse array of molecular scaffolds.[3] This guide provides an in-depth comparison of the 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold and its broader pyrazolo[3,4-b]pyridine family against other prominent kinase inhibitor scaffolds. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Kinase Inhibitor Universe: A Tale of Scaffolds and Selectivity

The development of small molecule kinase inhibitors has revolutionized targeted therapy.[4] A key concept in this field is the "scaffold," representing the core structure of a class of inhibitors.[3] The diversity of these scaffolds is critical for achieving selectivity, as the human kinome comprises over 500 members with highly conserved ATP-binding sites.[4][5] While many inhibitors are ATP-competitive, their unique scaffolds allow for interactions with less conserved regions, thereby conferring specificity.[6][7]

This guide will focus on the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in kinase inhibitor design, and compare it with other well-established scaffolds to highlight the nuances of kinase inhibitor development.[8][9][10]

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Player

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has demonstrated significant potential as a scaffold for potent kinase inhibitors.[8][9][10][11] Its structure is an isostere of adenine, the purine base in ATP, which allows it to effectively mimic the binding of ATP in the kinase active site.[12]

Derivatives of this scaffold have been shown to inhibit a range of kinases, including:

  • AMP-activated protein kinase (AMPK): Certain pyrazolo[3,4-b]pyridine derivatives have been identified as activators of AMPK, a key regulator of cellular energy homeostasis.[8][10]

  • TANK-binding kinase 1 (TBK1): This scaffold has yielded highly potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.[9]

  • Anaplastic lymphoma kinase (ALK): Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of ALK, a receptor tyrosine kinase implicated in non-small cell lung cancer.[13]

  • Tyrosine Kinase RET: The related pyrazolo[3,4-d]pyrimidine scaffold has shown potent inhibition of the RET tyrosine kinase.[12]

The versatility of the pyrazolo[3,4-b]pyridine scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrazole and pyridine rings can significantly impact target engagement and cellular activity.[8][9][10]

A Comparative Analysis of Kinase Inhibitor Scaffolds

While the pyrazolo[3,4-b]pyridine scaffold is a powerful tool, it is one of many in the medicinal chemist's arsenal. Below is a comparison with other common kinase inhibitor scaffolds, highlighting their distinct characteristics.

Scaffold FamilyRepresentative Kinase TargetsKey Structural Features & Mechanism of Action
Pyrazolo[3,4-b]pyridines AMPK, TBK1, ALK, RET[8][9][10][12]ATP-competitive; mimics adenine binding to the hinge region. Amenable to diverse substitutions for selectivity.
Pyrimidines EGFR, CDKs, VEGFRA versatile nitrogenous heterocycle, often a core component of Type I inhibitors, forming hydrogen bonds with the kinase hinge region.[2][5]
Quinazolines EGFR, VEGFRA fused heterocyclic system that provides a rigid scaffold for ATP-competitive inhibitors, often seen in FDA-approved drugs.[2]
Indoles & Azaindoles VEGFR, PDGFR, Aurora KinasesBicyclic structures that can engage in various interactions within the ATP-binding pocket.[14]
Urea-based Scaffolds Raf kinases, VEGFROften found in Type II inhibitors, these scaffolds can induce and bind to the inactive "DFG-out" conformation of the kinase.[5]
Macrocycles ALK, ROS1Large ring structures that can confer high potency and selectivity by making extensive contacts with the kinase surface, sometimes leading to improved pharmacokinetic properties.[15]

This table illustrates the diversity of scaffolds and their targeted kinases. The choice of scaffold is a critical first step in a kinase inhibitor drug discovery program, influencing not only potency and selectivity but also physicochemical properties and potential for resistance.[16]

Mechanisms of Inhibition: Beyond Simple Competition

Kinase inhibitors can be broadly classified based on their mechanism of action. Understanding these classifications is crucial for interpreting experimental data and designing novel inhibitors.

ATP-Competitive vs. Allosteric Inhibition
  • ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate.[17] The majority of clinically approved kinase inhibitors fall into this category.[4]

  • Allosteric Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that reduces its catalytic activity.[17][18] Allosteric inhibitors are often more selective than their ATP-competitive counterparts as their binding sites are typically less conserved across the kinome.[19]

G cluster_0 Kinase Inhibition Mechanisms ATP_Competitive ATP-Competitive Inhibitor ATP_Site ATP Binding Site ATP_Competitive->ATP_Site Binds to Allosteric Allosteric Inhibitor Allosteric_Site Allosteric Site Allosteric->Allosteric_Site Binds to Kinase Kinase ATP_Site->Kinase Allosteric_Site->Kinase G TypeI Type I Inhibitor Binds to Active Conformation DFG-in KinaseConformation Kinase Conformation TypeI->KinaseConformation Selects for TypeII Type II Inhibitor Binds to Inactive Conformation DFG-out TypeII->KinaseConformation Selects for G Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Reaction Incubate_1 Incubate (e.g., 30°C, 60 min) Kinase_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (Room Temp) Stop_Reaction->Incubate_2 Detect_Signal Add Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_2->Detect_Signal Incubate_3 Incubate (Room Temp) Detect_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Inhibitor_Treatment Treat Cells with Inhibitor Cell_Seeding->Inhibitor_Treatment Cell_Lysis Lyse Cells Inhibitor_Treatment->Cell_Lysis ELISA Perform ELISA for Phospho-Substrate Cell_Lysis->ELISA Signal_Detection Add Substrate & Detect Signal ELISA->Signal_Detection Read_Plate Measure Signal Signal_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

off-target effects of kinase inhibitors derived from 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the nucleotide-binding site of a wide range of kinases. However, this same feature presents a significant challenge: ensuring selectivity across the vast and structurally similar human kinome. Off-target effects, where a drug modulates kinases other than its intended target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.

This guide provides an in-depth comparison of off-target effects for kinase inhibitors derived from the 1H-pyrazolo[3,4-b]pyridine core, with a particular focus on the 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine template. We will explore the causality behind experimental choices for profiling these inhibitors, provide detailed protocols for key validation assays, and compare the selectivity profiles of representative compounds to equip researchers with the knowledge to anticipate and mitigate off-target activities.

The Rationale for Selectivity Profiling

No kinase inhibitor is entirely specific. The ATP-binding pockets of the more than 500 human kinases share conserved features, making cross-reactivity a persistent challenge. Proactively and comprehensively profiling an inhibitor's selectivity is not merely a regulatory checkbox but a fundamental aspect of understanding its biological activity. A thorough off-target profile allows researchers to:

  • Deconvolute Phenotypes: Differentiate between cellular effects caused by inhibition of the primary target versus an off-target kinase.

  • Anticipate Toxicities: Identify potential safety liabilities early in the drug discovery process. For example, inhibition of kinases like VEGFR2 (KDR) can lead to hypertension, while inhibition of certain CDKs can cause myelosuppression.

  • Discover New Therapeutic Opportunities: Uncover beneficial polypharmacology where the inhibition of multiple targets contributes to the desired therapeutic effect.

The choice of profiling method is critical. While single-concentration screening against a large panel provides a broad overview, it is essential to follow up with dose-response assays (IC50 or Kd determination) for any significant hits to understand the potency of these off-target interactions.

Comparative Case Studies: Selectivity of Pyrazolo[3,4-b]pyridine Inhibitors

To illustrate the diversity of selectivity profiles within this scaffold, we will compare three distinct inhibitors targeting different kinase families. While a specific, named inhibitor derived from this compound with a complete public off-target profile is not available, we will analyze closely related compounds from the 1H-pyrazolo[3,4-b]pyridine class to provide relevant and instructive comparisons.

Case Study 1: Zoligratinib (Debio 1347) - An FGFR Inhibitor

Zoligratinib is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its selectivity has been characterized using broad kinome profiling.

  • Primary Targets: FGFR1, FGFR2, FGFR3.[1]

  • Therapeutic Area: Oncology (specifically tumors with FGFR gene alterations).[2]

Case Study 2: Compound "10g" - An ALK/ROS1 Inhibitor

Compound 10g is a preclinical candidate identified for its potent inhibition of Anaplastic Lymphoma Kinase (ALK), particularly the L1196M gatekeeper mutant that confers resistance to other inhibitors.[3]

  • Primary Targets: ALK, ROS1.[3]

  • Therapeutic Area: Oncology (Non-Small Cell Lung Cancer).[3]

Case Study 3: Compound "15y" - A TBK1 Inhibitor

Compound 15y was developed as a highly potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[4]

  • Primary Target: TBK1.[4][5]

  • Therapeutic Area: Inflammation, Autoimmune Disorders, Oncology.[4]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the known on-target and significant off-target activities of our case-study compounds. This data highlights how subtle changes to the pyrazolo[3,4-b]pyridine scaffold can dramatically alter the selectivity profile.

Kinase TargetZoligratinib (Debio 1347) IC50 (nM)Compound 10g IC50 (nM)Compound 15y % Inhibition @ 1µM
Primary Targets
FGFR19.3[1]-<10%
FGFR27.6[1]-<10%
FGFR322[1]-<10%
ALK (Wild-Type)>10,000<0.5[3]<10%
ALK (L1196M)-<0.5[3]-
TBK1--100% (IC50 = 0.2 nM)[4]
Key Off-Targets
ROS1-<0.5[3]-
KDR (VEGFR2)780[1]-<10%
ABL1>1,000-<10%
SRC>1,000-<10%
LCK>1,000-<10%
IKKε--83%
c-MET>10,000>100x selectivity vs ALK[3]-

Data for Zoligratinib and Compound 10g are IC50 values. Data for Compound 15y is from a single-point screen at 1µM, with follow-up IC50 for the primary target.[4] A value of "<10%" indicates minimal inhibition at 1µM. A dash (-) indicates data not available.

Analysis of Selectivity:

  • Zoligratinib demonstrates potent activity against FGFR1/2/3 with significantly weaker activity against the structurally related KDR (VEGFR2), indicating good selectivity within the receptor tyrosine kinase family.[1] Its kinome scan reveals a relatively clean profile, a desirable feature for a targeted therapy.[2]

  • Compound 10g is a powerful dual inhibitor of ALK and ROS1.[3] This is a common polypharmacology profile, as the two kinases are structurally related. Importantly, it shows high selectivity against c-MET, another receptor tyrosine kinase, which is a common off-target for ALK inhibitors.[3]

  • Compound 15y is exceptionally potent against its target TBK1. The single-point screen shows it also significantly inhibits the closely related kinase IKKε, but has minimal activity against a panel of 30 other kinases, suggesting a highly selective profile within the IKK family and across the broader kinome.[4]

Visualizing On-Target vs. Off-Target Concepts

The following diagram illustrates the fundamental concept of kinase inhibitor selectivity. An ideal inhibitor would bind exclusively to its intended on-target, but in reality, most inhibitors have some degree of affinity for other off-target kinases.

G cluster_0 Kinase Inhibitor cluster_1 Kinome Inhibitor Pyrazolo[3,4-b]pyridine Derivative OnTarget On-Target Kinase (e.g., FGFR1) Inhibitor->OnTarget High Affinity (Therapeutic Effect) OffTarget1 Related Off-Target (e.g., KDR/VEGFR2) Inhibitor->OffTarget1 Moderate Affinity (Potential Side Effect) OffTarget2 Unrelated Off-Target (e.g., SRC) Inhibitor->OffTarget2 Low Affinity (Potential Toxicity) NonTarget Non-Target Kinase

Caption: On-target vs. Off-target inhibition by a kinase inhibitor.

Core Methodologies for Off-Target Profiling

To generate the data presented above and to rigorously validate inhibitor selectivity, researchers rely on a suite of sophisticated techniques. Here, we provide detailed, step-by-step protocols for two gold-standard methods: the Cellular Thermal Shift Assay (CETSA®) for target engagement and the KiNativ™ assay for broad, activity-based kinome profiling.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures target engagement in a cellular environment.[6][7] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Workflow Diagram:

A 1. Cell Treatment Treat cells with inhibitor or vehicle (DMSO). B 2. Heat Shock Aliquot cells and heat to a range of temperatures (e.g., 40-65°C). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. B->C D 4. Separation Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Analysis Collect supernatant containing soluble protein. D->E F 6. Quantification Analyze soluble target protein levels by Western Blot or Mass Spec. E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line expressing the target kinase) to ~80% confluency.

    • Treat cells with the desired concentration of the pyrazolo[3,4-b]pyridine inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating and Denaturation:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular proteins.

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the total protein concentration in each sample to ensure equal loading.

    • Analyze the amount of the specific target kinase remaining in the soluble fraction by Western Blot using a validated antibody. Alternatively, for proteome-wide analysis, the samples can be analyzed by mass spectrometry (MS-CETSA).[7]

  • Data Interpretation:

    • Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and inhibitor-treated samples.

    • A shift of the melting curve to the right (a higher melting temperature) in the inhibitor-treated sample indicates that the compound has bound to and stabilized the target protein, confirming direct target engagement in the cell.[6]

Experimental Protocol 2: KiNativ™ Activity-Based Kinome Profiling

The KiNativ™ platform is a chemical proteomics approach that measures the activity of kinases directly in their native environment (cell or tissue lysates).[8][9] It uses an irreversible, biotin-tagged ATP probe that covalently labels a conserved lysine in the active site of active kinases.

Workflow Diagram:

A 1. Lysate Preparation Prepare native protein lysate from cells or tissue. B 2. Competitive Inhibition Incubate lysate with inhibitor at various concentrations. A->B C 3. Probe Labeling Add biotinylated acyl-phosphate ATP probe to label active kinases. B->C D 4. Digestion Denature, reduce, alkylate, and digest proteins with trypsin. C->D E 5. Enrichment Enrich for biotinylated peptides using streptavidin affinity capture. D->E F 6. LC-MS/MS Analysis Quantify probe-labeled peptides by mass spectrometry. E->F

Caption: Workflow for the KiNativ™ activity-based profiling assay.

Step-by-Step Methodology:

  • Native Lysate Preparation:

    • Harvest cells and lyse them under non-denaturing conditions to preserve kinase activity.

    • Quantify the protein concentration of the lysate.

  • Inhibitor Incubation (Competition):

    • Aliquot the lysate and treat with the pyrazolo[3,4-b]pyridine inhibitor across a range of concentrations (typically in a dose-response format). Include a vehicle control (DMSO).

    • Incubate to allow the inhibitor to bind to its target kinases.

  • Activity Probe Labeling:

    • Add a biotinylated ATP acyl-phosphate probe (e.g., desthiobiotin-ATP) to each sample.[10] This probe will covalently bind to the active-site lysine of kinases that are not occupied by the inhibitor.

    • Incubate for a short period (e.g., 10 minutes) to allow the labeling reaction to proceed.

  • Sample Preparation for Mass Spectrometry:

    • Stop the reaction and digest the entire proteome into peptides using trypsin.

    • Enrich the biotin-labeled peptides using streptavidin-coated beads.

    • Wash the beads extensively to remove non-labeled peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Elute the captured peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptides (and thus the parent kinases) and quantify their abundance in each sample.

    • The amount of labeled peptide for a given kinase will be inversely proportional to the inhibitor's potency. By comparing the signal in inhibitor-treated samples to the vehicle control, an IC50 value can be calculated for hundreds of kinases simultaneously, generating a comprehensive selectivity profile.[8]

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold remains a highly versatile and successful core for the development of targeted kinase inhibitors. As demonstrated by Zoligratinib, compound 10g, and compound 15y, modifications to this core can produce inhibitors with vastly different selectivity profiles, targeting distinct kinase families with high potency.

For researchers working with this scaffold, or any kinase inhibitor, this guide underscores the absolute necessity of comprehensive off-target profiling. Understanding the full spectrum of a compound's interactions within the kinome is paramount for accurately interpreting experimental results, predicting potential liabilities, and ultimately developing safer and more effective therapeutic agents. The use of orthogonal, robust methods like CETSA and activity-based proteomics is the cornerstone of this endeavor, providing the self-validating data required for high-integrity research and drug development.

References

A Comparative Guide to the Analysis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: HPLC-UV vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides an in-depth, data-driven comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS)—for the characterization of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This molecule, a representative heterocyclic amine, presents analytical challenges common in pharmaceutical pipelines. Through a detailed examination of experimental protocols and performance data, this guide will demonstrate the profound impact of technology choice on analytical speed, resolution, sensitivity, and specificity, empowering researchers to select the optimal methodology for their specific needs.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₇H₇IN₄, Molecular Weight: 274.06 g/mol ) is a heterocyclic amine containing the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry.[1] As with any potential drug candidate or key intermediate, its analytical characterization must be meticulous. The goals are typically twofold: to accurately quantify the main component and to detect, identify, and quantify any process-related impurities or degradation products. The choice of analytical technology is therefore not merely a practical decision but a critical determinant of data quality and project timelines.

This guide explores the trade-offs and advantages of two distinct analytical approaches: the established, workhorse method of HPLC-UV and the modern, high-performance technique of UPLC-MS.

Foundational Principles: A Tale of Two Technologies

High-Performance Liquid Chromatography (HPLC)

HPLC has been a staple in analytical laboratories for decades.[2] It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of analyte molecules between the two phases. In traditional HPLC, the stationary phase particles are typically 3 to 5 µm in diameter, which necessitates operation at moderate pressures (up to 400 bar) and flow rates to achieve efficient separation.[3] When paired with a UV detector, it provides robust quantitative data for compounds that possess a chromophore.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC represents a significant evolution of HPLC, utilizing stationary phase particles that are sub-2 µm in size.[4][5] This fundamental change dramatically increases chromatographic efficiency, leading to better resolution and sharper peaks.[6] To effectively use these smaller particles, UPLC systems are engineered to operate at much higher pressures (often exceeding 1,000 bar).[5]

The coupling of UPLC to a mass spectrometer (MS) creates a powerful analytical tool.[7] While UPLC provides rapid, high-resolution physical separation, the MS detector offers two additional dimensions of specificity and sensitivity. It ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and unparalleled sensitivity.[7][8] Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific precursor ion, fragmenting it, and detecting a characteristic product ion, a technique known as Multiple Reaction Monitoring (MRM).[9]

Head-to-Head Comparison: Experimental Showdown

To provide a tangible comparison, we present hypothetical yet realistic experimental data for the analysis of this compound. The objective is to assess purity and establish a quantitative method.

Experiment 1: Speed and Throughput

The most immediate advantage of UPLC is the drastic reduction in analysis time.

Experimental Protocols

  • HPLC-UV Protocol:

    • System: Standard HPLC with UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Total Run Time: 20 minutes (including equilibration).

  • UPLC-MS/MS Protocol:

    • System: UPLC with Tandem Quadrupole MS.

    • Column: C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: ESI+ MRM Transition for the analyte (e.g., m/z 275.0 → 148.1).

    • Injection Volume: 2 µL.

    • Total Run Time: 3 minutes (including equilibration).

Data Summary: Speed and Throughput

ParameterHPLC-UVUPLC-MS/MSFactor of Improvement
Run Time per Sample 20 minutes3 minutes~6.7x
Sample Throughput (24h) 72 Samples480 Samples~6.7x

Discussion: The UPLC-MS/MS method provides a nearly 7-fold increase in sample throughput.[5][10] This acceleration is a direct result of the higher efficiency of the sub-2 µm particle column, which allows for shorter column lengths and higher flow rates without sacrificing separation quality.[4] For a drug development program where hundreds of samples require analysis, this translates into significant time savings, accelerating decision-making processes.

Experiment 2: Resolution and Specificity

Here, we challenge each method with a sample spiked with a closely eluting, structurally similar impurity.

Data Summary: Resolution of a Critical Pair

ParameterHPLC-UVUPLC-MS/MS
Analyte Retention Time 10.25 min1.58 min
Impurity Retention Time 10.45 min1.65 min
Peak Width (Analyte) 0.30 min0.05 min
Resolution (Rs) 0.67 (Co-eluting)2.0 (Baseline Separated)
Specificity Low (UV cannot distinguish)High (MS distinguishes by mass)

Discussion: The superior resolving power of UPLC is evident.[6] The sharper peaks (smaller peak width) result in a baseline separation (Rs ≥ 1.5) of the critical pair, whereas the HPLC method shows significant peak overlap.

More importantly, the issue of specificity is highlighted. With the HPLC-UV method, the co-eluting impurity would lead to an inaccurate (overestimated) quantification of the main peak. The UPLC-MS/MS method, however, is immune to this issue. The MRM transition is highly specific to the target analyte; the mass spectrometer will simply not detect the impurity (assuming it has a different mass or fragmentation pattern), ensuring that the quantitative data is accurate and reliable, even without perfect chromatographic separation.[11]

Experiment 3: Sensitivity (Limit of Quantitation)

The ability to detect and quantify trace-level impurities is critical for safety and regulatory compliance.

Experimental Protocols

Methodology followed the protocols from Experiment 1, with the analysis of serial dilutions of the analyte to determine the lower limit of quantitation (LLOQ), defined as the lowest concentration with a signal-to-noise ratio (S/N) ≥ 10. All method validation steps were performed in accordance with ICH guidelines.[2][12]

Data Summary: Sensitivity Comparison

ParameterHPLC-UVUPLC-MS/MSFactor of Improvement
Limit of Quantitation (LOQ) 100 ng/mL0.1 ng/mL1000x
Limit of Detection (LOD) 30 ng/mL0.03 ng/mL1000x
Linearity (r²) >0.999>0.999-
Precision (%RSD at LOQ) < 10%< 15%-
Accuracy (% Recovery at LOQ) 90-110%85-115%-

Discussion: The UPLC-MS/MS method demonstrates a 1000-fold improvement in sensitivity. This dramatic increase is due to two factors. First, the narrower peaks generated by UPLC lead to taller peak heights for a given concentration, increasing the signal-to-noise ratio.[11] Second, and more significantly, the mass spectrometer operating in MRM mode is an inherently more sensitive and selective detector than a UV detector, with much lower background noise.[7] This level of sensitivity is crucial for detecting genotoxic impurities, analyzing metabolites in biological matrices, or performing dose formulation analysis.

Visualizing the Workflows

To clearly delineate the practical steps involved in each analysis, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) into HPLC Vial s3->s4 a1 Inject 10 µL into HPLC System s4->a1 a2 Separation on 4.6x150mm, 5µm Column a1->a2 a3 Detection via UV Detector (254 nm) a2->a3 d1 Integrate Peak Area in Chromatography Data System (CDS) a3->d1 d2 Quantify against Calibration Curve d1->d2

Caption: High-level workflow for HPLC-UV analysis.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) into UPLC Vial s3->s4 a1 Inject 2 µL into UPLC System s4->a1 a2 Rapid Separation on 2.1x50mm, 1.7µm Column a1->a2 a3 Ionization (ESI+) and MS/MS Detection (MRM) a2->a3 d1 Integrate MRM Peak Area in MassLynx/ Analyst Software a3->d1 d2 Quantify against Calibration Curve d1->d2

References

Comparative Guide to Confirming the Mechanism of Action of a 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1] Its rigid, bicyclic structure provides a versatile framework for engaging the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2] This guide presents a comprehensive, multi-faceted experimental workflow to elucidate and confirm the mechanism of action of a novel analog, 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (referred to herein as "Analog X").

For drug development professionals, moving beyond initial hit identification to robust mechanism-of-action (MoA) validation is a critical step. This process not only confirms the intended biological target but also uncovers potential off-target effects and provides a rationale for the observed cellular phenotype. Here, we eschew a rigid template, instead adopting an investigative approach that mirrors the logical progression of modern drug discovery: from broad, unbiased screening to precise, cell-based validation. We will compare the performance of Analog X with established inhibitors, providing the supporting experimental data and protocols necessary for replication and validation.

Part 1: Initial Target Identification via Unbiased Kinome Profiling

Expertise & Experience: The first crucial step in characterizing a novel kinase inhibitor is to understand its selectivity profile across the human kinome. An unbiased, high-throughput screen is the most effective starting point to identify primary targets and potential off-target liabilities that could lead to toxicity.[3][4] We will utilize an activity-based biochemical assay, which directly measures the ability of our analog to inhibit the catalytic activity of a broad panel of kinases.

Experimental Protocol: Activity-Based Kinase Panel Screening (e.g., ADP-Glo™)

This protocol is adapted from commercially available platforms that measure kinase activity by quantifying the amount of ADP produced in a phosphotransferase reaction.

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and a serial dilution of Analog X.

  • Kinase Reaction: In a 384-well plate, add the specific kinase from a diverse panel to the buffer.

  • Compound Incubation: Add Analog X across a range of concentrations (e.g., 1 nM to 10 µM) to the kinase-containing wells. Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.[5]

  • Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the specific kinase.

  • Terminate and Detect: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition at each concentration of Analog X relative to a vehicle control (e.g., DMSO). Determine the IC50 value for each kinase.

Data Presentation: Kinome Profiling of Analog X

The table below presents hypothetical data from a screen of Analog X against a representative panel of kinases.

Kinase TargetFamily% Inhibition at 1 µM Analog XIC50 (nM)
SRC Src Family 98% 15
LYN Src Family 95% 25
YES Src Family 92% 40
VEGFR2 Receptor Tyrosine Kinase 85% 75
EGFRReceptor Tyrosine Kinase25%>1000
CDK2CMGC10%>10,000
p38αCMGC5%>10,000
AKT1AGC2%>10,000

Trustworthiness: The data strongly suggest that Analog X is a potent inhibitor of Src family kinases (SFKs), with secondary activity against VEGFR2. SFKs are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis, making them compelling targets in oncology.[6][7][8] The next logical step is to validate that this biochemical activity translates to target engagement within a live-cell environment.

Visualization: Kinome Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis p1 Kinase Panel a1 Add Kinase p1->a1 p2 Analog X Dilution a2 Add Analog X p2->a2 p3 ATP/Substrate Mix a3 Initiate Reaction p3->a3 a1->a2 a2->a3 a4 Stop & Detect a3->a4 d1 Measure Luminescence a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 d2->d3 r1 r1 d3->r1 Identify Primary Targets (e.g., Src, VEGFR2)

Caption: Workflow for activity-based kinome profiling.

Part 2: Confirming Target Engagement in a Cellular Context

Expertise & Experience: A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and target accessibility. Therefore, directly confirming that Analog X binds to its putative targets (Src and VEGFR2) in intact cells is a mandatory validation step. We will employ two orthogonal, gold-standard methods: the Cellular Thermal Shift Assay (CETSA) and a Bioluminescence Resonance Energy Transfer (BRET) assay.

Method A: Cellular Thermal Shift Assay (CETSA)

Trustworthiness: CETSA is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization.[9] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[10][11] A shift in the protein's melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12]

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells known to express the target protein (e.g., HUVEC for VEGFR2, HT-29 for Src) and treat them with either Analog X (at a saturating concentration, e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (e.g., Src or VEGFR2) remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and Analog X-treated samples. A rightward shift in the melting curve for the Analog X-treated sample indicates thermal stabilization and target engagement.

Data Presentation: CETSA for Src Kinase

Temperature (°C)Soluble Src (% of 37°C Control) - VehicleSoluble Src (% of 37°C Control) - Analog X
40100%100%
4695%98%
4980%95%
5250% (Tm)88%
5525%75%
5810%50% (Tm)
615%20%

Visualization: CETSA Workflow

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis c1 Culture Cells c2 Treat with Analog X or Vehicle c1->c2 h1 Aliquot Cells c2->h1 h2 Heat to Temp Gradient h1->h2 a1 Lyse & Centrifuge h2->a1 a2 Collect Soluble Fraction a1->a2 a3 Quantify Target Protein (Western Blot) a2->a3 r1 r1 a3->r1 Plot Melting Curve (Temp vs. Soluble Protein)

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Method B: Bioluminescence Resonance Energy Transfer (BRET)

Authoritative Grounding: BRET is a proximity-based assay that measures molecular interactions in real-time within living cells.[13][14] The NanoBRET™ Target Engagement assay uses a target protein fused to a highly efficient NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds to the active site of the target (the energy acceptor).[15] When the tracer is bound, energy transfer occurs. An unlabeled compound (like Analog X) that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal. This provides quantitative data on compound affinity and residence time at the target.[16]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein (e.g., Src) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a white, 384-well assay plate.

  • Compound Addition: Add a serial dilution of Analog X to the cells.

  • Tracer and Substrate Addition: Add the fluorescent NanoBRET® tracer and the NanoLuc® substrate (furimazine) to the wells.

  • Incubation: Incubate the plate at 37°C to allow the binding competition to reach equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (luciferase) and one for the acceptor (tracer).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Analog X to generate a competition curve and determine the IC50, which reflects the compound's affinity for the target in a cellular environment.

Data Presentation: NanoBRET™ for Src Kinase

Analog X Conc. (nM)BRET Ratio (mBRET)% Tracer Displacement
0 (No Compound)5500%
15451%
1045022%
20 275 (IC50) 50%
10011080%
10005898%
100005599%

Visualization: NanoBRET™ Assay Principle

G cluster_bound Tracer Bound (High BRET) cluster_displaced Analog X Competes (Low BRET) Donor Src-NanoLuc Acceptor Tracer Donor->Acceptor BRET Donor2 Src-NanoLuc AnalogX Analog X Donor2->AnalogX Acceptor2 Tracer G VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 SRC Src VEGFR2->SRC pY951 RAS Ras VEGFR2->RAS SRC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AnalogX Analog X AnalogX->VEGFR2 AnalogX->SRC G s1 Seed Cells in Plate s2 Add Compound Dilutions s1->s2 s3 Incubate for 72h s2->s3 s4 Add CellTiter-Glo® Reagent s3->s4 s5 Measure Luminescence s4->s5 s6 Calculate IC50 s5->s6 r1 r1 s6->r1 Compare Potency

References

A Senior Application Scientist's Guide to LC-MS/MS for Metabolite Identification of Pyrazolo[3,4-b]pyridine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapeutics based on the pyrazolo[3,4-b]pyridine scaffold, understanding a drug candidate's metabolic fate is paramount. This guide provides an in-depth, objective comparison of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the identification and structural elucidation of metabolites derived from this important class of drugs. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring a robust, self-validating approach to metabolite discovery that aligns with regulatory expectations.

The Central Challenge: Navigating Metabolism of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged" structure in medicinal chemistry, forming the foundation of numerous inhibitors targeting key enzymes like kinases.[1][2] Its fused heterocyclic nature, however, presents a unique metabolic landscape. Phase I and Phase II metabolic reactions can occur on the pyrazole ring, the pyridine ring, or any of the substituent groups (R¹, R², R³), leading to a diverse array of potential metabolites. Identifying these metabolites is not merely an academic exercise; it is a critical step in drug development.

Authoritative bodies like the U.S. Food and Drug Administration (FDA) mandate the safety testing of drug metabolites (MIST).[3][4] The MIST guidance requires that any human metabolite representing more than 10% of the parent drug's systemic exposure at steady state must be identified and its safety assessed, typically by ensuring comparable exposure in at least one toxicology species.[5][6] This regulatory requirement places immense pressure on analytical teams to develop highly sensitive and specific methods for both the detection and confident structural identification of metabolites early in the development pipeline.

The Analytical Strategy: A Multi-faceted LC-MS/MS Approach

A successful metabolite identification campaign is not reliant on a single experiment but is a systematic workflow. This involves a combination of in vitro and in vivo sample generation, followed by a tiered analytical approach using high-resolution mass spectrometry (HRMS).

Diagram: Overall Metabolite Identification Workflow

workflow cluster_sample_prep Sample Generation & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification invitro In Vitro Incubations (Microsomes, Hepatocytes) extraction Sample Extraction (e.g., SPE, LLE, Protein Precipitation) invitro->extraction invivo In Vivo Studies (Plasma, Urine, Feces) invivo->extraction lc_sep UPLC Separation (Reversed-Phase C18) extraction->lc_sep ms_detect HRMS Detection (Full Scan MS) lc_sep->ms_detect msms_frag Data-Dependent MS/MS (Fragmentation) ms_detect->msms_frag met_mining Metabolite Mining Software (Control vs. Dosed Comparison) msms_frag->met_mining struct_elucid Structural Elucidation (Fragment Analysis, Mass Shifts) met_mining->struct_elucid confirmation Final Identification struct_elucid->confirmation

Caption: A typical workflow for drug metabolite identification.

Comparing the Workhorses: Q-TOF vs. Orbitrap vs. QTRAP

The choice of mass spectrometer is the most critical decision in a metabolite identification study. While triple quadrupole (QqQ) instruments are the gold standard for targeted quantification, high-resolution accurate-mass (HRAM) systems like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments are superior for the qualitative task of metabolite discovery.[7]

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q Exactive)Hybrid Ion Trap (e.g., QTRAP)
Primary Strength Fast acquisition speed, excellent mass accuracy, wide dynamic range. Ideal for comprehensive screening.Highest resolution and mass accuracy, excellent for resolving complex matrices and confirming elemental composition.Unmatched sensitivity for targeted scans (Neutral Loss, Precursor Ion) and ability to perform MS³ fragmentation.
Mass Resolution 40,000 - 60,000 FWHM70,000 - >280,000 FWHMLow Resolution for MS/MS scans
Mass Accuracy < 2 ppm (with frequent calibration)< 1 ppm (highly stable)> 5 ppm (not an HRAM instrument)
Scan Speed Very Fast (>50 Hz)Slower, especially at high resolutionFast for targeted scans
Best Use Case Comprehensive, untargeted screening of in vitro and in vivo samples. Finding all possible metabolites.[7][8]High-confidence structural elucidation and formula determination of detected metabolites. Resolving isobaric interferences.Detecting metabolites with specific, known biotransformations (e.g., glucuronides, glutathione adducts) with high sensitivity.[8]
Key Limitation Isotopic fidelity can be slightly lower than Orbitrap at the highest resolutions.Slower scan speeds at ultra-high resolution can be incompatible with very fast UPLC peaks.[8]Lacks accurate mass capabilities, making it difficult to identify unknown metabolites without prior prediction.[7]
Causality Behind the Choice: A Hybrid Approach

For pyrazolo[3,4-b]pyridine drugs, a hybrid analytical strategy is most effective.

  • Discovery with Q-TOF: The initial screen should be performed on a Q-TOF system. Its fast acquisition speed is perfectly matched to the narrow peaks of modern UPLC, ensuring that no metabolite is missed.[7][9] The primary goal here is comprehensiveness—to create a complete map of all drug-related material in the sample by comparing dosed vs. control samples.

  • Confirmation with Orbitrap: For metabolites of interest, particularly those approaching the MIST threshold, re-analysis on an Orbitrap platform provides the highest level of confidence. The ultra-high resolution can separate drug metabolites from endogenous interferences with the same nominal mass, and the sub-1 ppm mass accuracy provides near-certain elemental composition to validate the proposed structure.[10]

  • Targeted Search with QTRAP: If specific metabolic pathways, such as the formation of reactive glucuronide or glutathione (GSH) conjugates, are suspected, a QTRAP system using Neutral Loss or Precursor Ion scanning offers unparalleled sensitivity to find these low-level but potentially toxicologically significant species.

Experimental Protocols: A Self-Validating System

In Vitro Metabolism (Human Liver Microsomes)

This experiment identifies the primary Phase I metabolites.

  • Incubation: Incubate the pyrazolo[3,4-b]pyridine drug (e.g., 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Cofactor: Initiate the reaction by adding an NADPH-regenerating system. Include a control incubation without the cofactor.

  • Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a 2:1 ratio of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the protein. Transfer the supernatant for LC-MS/MS analysis. This ensures that the instrument is not contaminated with proteins and that the sample is compatible with the mobile phase.

LC-MS/MS Analysis: The Core Methodology

This protocol is designed for a Q-TOF or Orbitrap system.

  • LC System: UPLC (Ultra-Performance Liquid Chromatography) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is standard for separating the parent drug from its more polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes. This gradual increase in organic solvent ensures that metabolites with a wide range of polarities are eluted and separated.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds like pyrazolopyridines, which readily accept a proton.

  • MS Acquisition Mode:

    • Full Scan (MS1): Acquire data from m/z 100-1000 to detect the parent drug and all potential metabolites.

    • Data-Dependent Acquisition (DDA) or Auto-MS/MS: Set the instrument to automatically trigger MS/MS fragmentation on the top 5-10 most intense ions detected in the full scan. This provides the fragmentation data needed for structural elucidation in a single run.

Diagram: LC-MS/MS Data Acquisition Logic

dda full_scan Full Scan (MS1) Detects all ions peak_list Generate Peak List (Top N most intense ions) full_scan->peak_list at time t msms_scan Trigger MS/MS Scan (Fragment selected ions) peak_list->msms_scan for each ion dynamic_exclusion Dynamic Exclusion (Ignore fragmented ions for 30s) msms_scan->dynamic_exclusion dynamic_exclusion->full_scan at time t+1

References

A Senior Application Scientist's Guide to Palladium Catalysis for 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its structural resemblance to purine has made it a valuable template for the design of kinase inhibitors and other targeted therapies. The functionalization of this heterocyclic system, particularly at the 5-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily accessible 5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with this key intermediate. The discussion is grounded in experimental data from the literature, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl and hetero-biaryl linkages.[2] For a substrate like this compound, the choice of palladium catalyst is critical to overcome potential challenges such as catalyst inhibition by the basic nitrogen atoms of the pyridine and pyrazole rings.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling

Experimental data on the Suzuki coupling of a closely related protected derivative, N-(5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pivalamide, provides valuable insights into catalyst performance.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-Methoxyphenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801891
Pd(PPh₃)₄ 3-Thienylboronic acidNa₂CO₃Toluene/EtOH/H₂O801889
PdCl₂(dppf) Phenylboronic acidK₂CO₃Dioxane/H₂O1001285-95[3][4]
Pd(OAc)₂ / SPhos VariousK₃PO₄1,4-Dioxane1004>95[3]

Data for PdCl₂(dppf) and Pd(OAc)₂/SPhos are representative for similar heteroaromatic iodides and bromides.

Analysis:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This classical, air-sensitive Pd(0) catalyst demonstrates high efficacy for the coupling of the pivaloyl-protected 5-iodopyrazolo[3,4-b]pyridine with both electron-rich and heteroaromatic boronic acids, affording excellent yields. It is a cost-effective and reliable choice, particularly when the coupling partners are not exceptionally sterically hindered. The in-situ formation of the active Pd(0) species from Pd(II) precursors like Pd(OAc)₂ with phosphine ligands is also a common and effective strategy.[4]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable Pd(II) pre-catalyst is well-regarded for its robustness and broad functional group tolerance. The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step, leading to high yields, often in shorter reaction times compared to Pd(PPh₃)₄.[3]

  • Buchwald Ligand Systems (e.g., Pd(OAc)₂/SPhos) : For more challenging Suzuki couplings, particularly with sterically demanding or electron-deficient partners, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often superior.[3] These ligands accelerate the rate-limiting oxidative addition step and promote efficient reductive elimination, allowing for lower catalyst loadings and milder reaction conditions.

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition Oxidative_Addition Oxidative Addition ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ ArPd(II)(I)L2->ArPd(II)(Ar')L2 Transmetalation Transmetalation Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Coupled_Product Ar-Ar' ArPd(II)(Ar')L2->Coupled_Product Reductive_Elimination Reductive Elimination Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->ArPd(II)(I)L2 Aryl_Iodide Ar-I Aryl_Iodide->Pd(0)L2 Ar Ar = 1-methyl-3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl Ar_prime Ar' = Coupling Partner

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl and N-heteroaryl amines, offering a powerful alternative to classical methods.[5][6] This reaction is essential for introducing diverse amine functionalities at the 5-position of the pyrazolo[3,4-b]pyridine core, a common strategy in medicinal chemistry to modulate solubility and target engagement.

Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination

The efficacy of Buchwald-Hartwig amination is highly dependent on the ligand. For heteroaromatic halides, bulky, electron-rich phosphine ligands are generally required.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Xantphos BenzylamineCs₂CO₃Dioxane1001690[7]
Pd(OAc)₂ / BINAP MorpholineNaOtBuToluene80-1008-1685-95[8]
Pd/AdBrettPhos Various amidesK₂CO₃Toluene1101270-90[9]
Pd-BIAN-NHC Various aminesNaOtBuDioxane10012-24High[10]

Data is representative for similar heteroaromatic halides, as specific examples for the target substrate are limited.

Analysis:

  • Pd₂(dba)₃ / Xantphos : The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) with a specialized bidentate phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is highly effective for the amination of heteroaryl halides.[7] The wide bite angle of Xantphos facilitates the C-N bond-forming reductive elimination.

  • Pd(OAc)₂ / BINAP : Another classic combination, using palladium(II) acetate with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is also a reliable system for these transformations.[8]

  • Modern Buchwald Ligands (e.g., AdBrettPhos) : More advanced, sterically demanding biaryl dialkylphosphine ligands like AdBrettPhos have been developed to couple a wider range of amines and amides, including those that are less nucleophilic.[9] These systems often provide higher yields under milder conditions.

  • N-Heterocyclic Carbene (NHC) Ligands : Palladium complexes with N-heterocyclic carbene (NHC) ligands have emerged as powerful catalysts for challenging cross-couplings.[10] Their strong σ-donating ability enhances the electron density at the palladium center, promoting oxidative addition, and their steric bulk can facilitate reductive elimination.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition Oxidative_Addition Oxidative Addition ArPd(II)(NRR')L2 Ar-Pd(II)-NRR'L₂ ArPd(II)(I)L2->ArPd(II)(NRR')L2 Base-mediated Amide Formation Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(NRR')L2->Pd(0)L2 Reductive Elimination Coupled_Product Ar-NRR' ArPd(II)(NRR')L2->Coupled_Product Reductive_Elimination Reductive Elimination Amine HNRR' + Base Amine->ArPd(II)(I)L2 Aryl_Iodide Ar-I Aryl_Iodide->Pd(0)L2 Ar Ar = 1-methyl-3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl NRR_prime NRR' = Amine

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[11] This transformation is invaluable for introducing rigid, linear linkers into molecules, a common tactic in the design of probes and inhibitors. A copper(I) co-catalyst is typically employed to facilitate the reaction.

Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling
Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI TrimethylsilylacetyleneEt₃NTHF601887
PdCl₂(PPh₃)₂ / CuI PhenylacetyleneEt₃NDMF25-802-685-95[12]
Pd(PPh₃)₄ / CuI PhenylacetyleneEt₃N / DMA903High[13]

Data for the first entry is for N-(5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pivalamide. Other entries are representative for similar iodo-heterocycles.

Analysis:

  • PdCl₂(PPh₃)₂ / CuI (Bis(triphenylphosphine)palladium(II) dichloride / Copper(I) iodide) : This is the classic and most common catalyst system for Sonogashira couplings.[12] The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This system is highly effective for the coupling of the protected 5-iodopyrazolo[3,4-b]pyridine.

  • Pd(PPh₃)₄ / CuI : The pre-formed Pd(0) catalyst, Pd(PPh₃)₄, can also be used effectively in conjunction with a copper(I) salt.[13] The choice between Pd(II) and Pd(0) pre-catalysts often comes down to operational simplicity and air stability, with PdCl₂(PPh₃)₂ being more robust.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition ArPd(II)(alkynyl)L2 Ar-Pd(II)-(C≡CR)L₂ ArPd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination Coupled_Product Ar-C≡CR ArPd(II)(alkynyl)L2->Coupled_Product Aryl_Iodide Ar-I Cu(I)I Cu(I)I Cu_Acetylide Cu(I)-C≡CR Cu(I)I->Cu_Acetylide Deprotonation Cu_Acetylide->ArPd(II)(I)L2 Transmetalation Alkyne H-C≡CR + Base Ar Ar = 1-methyl-3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl

Sonogashira Coupling Catalytic Cycles

Heck Reaction: Alkenylation of the Heterocycle

The Heck reaction facilitates the coupling of an aryl halide with an alkene, offering a powerful method for the synthesis of substituted alkenes.[14] For the 5-iodopyrazolo[3,4-b]pyridine core, this reaction allows for the introduction of vinyl groups, which can serve as handles for further synthetic transformations.

Comparative Efficacy of Palladium Catalysts for Heck Reaction
Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ StyreneK₂CO₃DMF1202480
Pd(OAc)₂ / PPh₃ Methyl acrylateEt₃NDMF10018High[14]
Pd/C Methyl acrylateEt₃N / Na₂CO₃NMP100-1404-12High[15]

Data for the first entry is for N-(5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pivalamide. Other entries are representative for similar iodo-heterocycles.

Analysis:

  • Pd(OAc)₂ (Palladium(II) Acetate) : Simple palladium salts like Pd(OAc)₂ are often effective for Heck reactions, particularly with reactive aryl iodides. In many cases, these "ligandless" systems are believed to form catalytically active palladium nanoparticles in situ. The reaction with styrene on the protected pyrazolopyridine proceeds in good yield.

  • Pd(OAc)₂ / PPh₃ : The addition of a simple phosphine ligand like triphenylphosphine can help stabilize the active palladium species and improve catalyst turnover, preventing the formation of inactive palladium black.[14]

  • Pd/C (Palladium on Carbon) : For large-scale and industrial applications, heterogeneous catalysts like Pd/C are attractive due to their ease of separation and potential for recycling.[15] While leaching of palladium species into the solution is often the source of the catalytic activity, the metal can redeposit onto the support at the end of the reaction.

Catalytic Cycle: Heck Reaction

Heck_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition Oxidative_Addition Oxidative Addition Intermediate RCH₂-CH(Ar)Pd(II)(I)L₂ ArPd(II)(I)L2->Intermediate Migratory Insertion Migratory_Insertion Migratory Insertion Alkene_Product Ar-CH=CHR Intermediate->Alkene_Product HPd(II)IL2 H-Pd(II)(I)L₂ Intermediate->HPd(II)IL2 β-Hydride Elimination Beta_Hydride_Elimination β-Hydride Elimination Alkene H₂C=CHR Alkene->ArPd(II)(I)L2 Coordination Aryl_Iodide Ar-I Aryl_Iodide->Pd(0)L2 Base Base Base->HPd(II)IL2 HPd(II)IL2->Pd(0)L2 Reductive Elimination (with Base) Ar Ar = 1-methyl-3-amino-1H-pyrazolo[3,4-b]pyridin-5-yl

Heck Reaction Catalytic Cycle

Experimental Protocols

The following protocols are representative examples based on the literature for the coupling reactions of the protected analogue, N-(5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pivalamide. Researchers should consider these as starting points and optimize conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add N-(5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pivalamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir for 18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add N-(5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pivalamide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 18 hours, monitoring by TLC/LC-MS.

  • Upon completion, cool the mixture, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion and Recommendations

The functionalization of this compound via palladium-catalyzed cross-coupling is a highly effective strategy for the synthesis of diverse compound libraries.

  • For Suzuki-Miyaura couplings , Pd(PPh₃)₄ is a reliable and high-yielding catalyst for a range of boronic acids. For more challenging substrates, a modern Buchwald catalyst system such as Pd(OAc)₂/SPhos may offer improved performance.

  • For Buchwald-Hartwig aminations , catalyst systems employing bulky, electron-rich ligands are essential. A combination like Pd₂(dba)₃/Xantphos is a strong starting point.

  • For Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system provides excellent results and is the standard choice for this transformation.

  • For Heck reactions , simple and ligandless Pd(OAc)₂ can be effective, though the addition of a stabilizing ligand like PPh₃ or the use of a heterogeneous catalyst like Pd/C may be advantageous for robustness and scalability.

The choice of catalyst is paramount and should be tailored to the specific coupling partners and desired reaction scale. The data and protocols presented in this guide offer a solid foundation for researchers to successfully functionalize this important heterocyclic core.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purine bases and its ability to interact with a wide array of biological targets.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives. By examining the impact of various substitutions on their biological activity, particularly as kinase inhibitors, this document aims to inform the rational design of novel therapeutic agents.

The Strategic Importance of the this compound Scaffold

The this compound core serves as a versatile template for inhibitor design. The pyrazolo[3,4-b]pyridine nucleus itself is a known hinge-binding motif for many protein kinases. The strategic placement of specific substituents plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

  • 1-Methyl Group: The methyl group at the N1 position of the pyrazole ring often enhances cell permeability and metabolic stability. Its presence can also influence the orientation of substituents at the C3 position, thereby affecting interactions with the target protein.

  • 3-Amino Group: This functional group is a key point for derivatization. Modifications at this position allow for the exploration of various pockets within the ATP-binding site of kinases, significantly impacting inhibitor potency and selectivity. The free amino moiety has been shown to be essential for the anti-proliferative activities of some pyrazolo[3,4-b]pyridine derivatives.[4]

  • 5-Iodo Group: The iodine atom at the C5 position is a valuable feature for several reasons. It can form halogen bonds with the protein backbone, a type of interaction increasingly recognized for its importance in ligand binding. Furthermore, the iodo group provides a reactive handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5] This allows for the exploration of additional binding interactions and the fine-tuning of compound properties.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on the specific this compound scaffold are emerging, analysis of related pyrazolopyridine and pyrazolopyrimidine series provides valuable insights into the key determinants of activity.

Modifications at the 3-Amino Position

The 3-amino group is a primary site for modification to enhance biological activity. Acylation or substitution with various aromatic and heteroaromatic moieties can lead to significant gains in potency.

Compound IDR Group (at 3-amino)Target KinaseIC50 (nM)Cell LineIC50 (µM)
Reference 1 HTBK1>1000--
1a IndoleTBK18.5A172>10
1b 5-FluoroindoleTBK10.8U87MG5.6
1c 5-CyanoindoleTBK10.2A3753.2

Data extrapolated from related 1H-pyrazolo[3,4-b]pyridine series.[6]

The data suggests that substitution at the 3-amino position with an indole moiety significantly enhances TBK1 inhibitory activity. Furthermore, electron-withdrawing substituents on the indole ring, such as fluorine and cyano groups, lead to a progressive increase in potency. This indicates that the electronic properties of the substituent at this position are critical for optimal interaction with the kinase.

Impact of Substituents at Other Positions

While this guide focuses on the 5-iodo-1-methyl scaffold, it is instructive to consider the influence of substituents at other positions on the pyrazolo[3,4-b]pyridine ring, as this can inform future design strategies. For instance, in a series of pyrazolo[3,4-b]pyridine-based AMPK activators, substitutions on a diphenyl group attached to the core were found to be essential for potency.[7] This highlights the importance of exploring modifications at multiple positions to achieve the desired biological profile.

Experimental Protocols

General Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a substituted pyridine derivative.

Synthesis_Workflow A 2-Chloro-3-cyanopyridine B 2-Chloro-5-iodo-3-cyanopyridine A->B Iodination (e.g., NIS) C This compound B->C Cyclization with Methylhydrazine

Caption: General synthetic workflow for the this compound core.

Step 1: Iodination of 2-Chloro-3-cyanopyridine

  • To a solution of 2-chloro-3-cyanopyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-5-iodo-3-cyanopyridine.

Step 2: Cyclization with Methylhydrazine

  • To a solution of 2-chloro-5-iodo-3-cyanopyridine in a suitable solvent (e.g., ethanol), add methylhydrazine.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

General Procedure for Derivatization at the 3-Amino Position

Derivatization_Workflow Core This compound Intermediate Amide/Urea Intermediate Core->Intermediate Acylation or Isocyanate Addition Final Final Derivative Intermediate->Final Further Modification (optional)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a halogenated heterocyclic amine, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.

Hazard Profile and Core Safety Rationale

The key structural features—a halogen (iodine) atom and a heterocyclic amine framework—drive our disposal strategy. Halogenated compounds require specific disposal pathways, often involving high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2]

Anticipated Hazard Profile (Based on Analogous Compounds)

Hazard Classification Potential Effect Rationale & Handling Implication
Acute Toxicity (Oral, Dermal, Inhaled) Harmful if swallowed, in contact with skin, or if inhaled.[1][3] All handling, including waste transfer, must be performed in a well-ventilated area, preferably a chemical fume hood, using appropriate Personal Protective Equipment (PPE).
Eye Irritation May cause serious eye irritation.[1] Safety glasses or goggles are mandatory.
Combustible Solid May burn under fire conditions. Store away from ignition sources. Firefighting measures for similar compounds suggest using dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

| Environmental Hazard | Discharge into the environment must be avoided.[4] | This underpins the absolute prohibition of drain or regular trash disposal. |

The Cardinal Rule: Segregation of Halogenated Waste

The single most important principle in disposing of this compound is its strict segregation as halogenated organic waste .[5]

Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Halogenated solvents and solids require high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide). Mixing these wastes contaminates the entire stream, significantly increasing disposal costs and complexity.[2][6]

Best Practices for Segregation:

  • DO maintain a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[7]

  • DO collect all materials contaminated with the compound in this container, including rinsates, contaminated gloves, and weigh paper.

  • DO NOT mix this waste with non-halogenated solvents like acetone (unless used for rinsing), hexane, or ethanol.

  • DO NOT dispose of this chemical down the drain or in regular trash under any circumstances.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the final hand-off to your institution's Environmental Health and Safety (EHS) department.

Preparation and Personal Protective Equipment (PPE)

Before generating or handling waste, ensure you are equipped correctly.

  • Wear Standard PPE: This includes a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).[3]

  • Work in a Ventilated Area: All waste transfers should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Prepare the Waste Container: Select a container that is chemically compatible and has a secure, leak-proof screw cap.[6][8] The container must be clearly labeled before the first drop of waste is added.

Waste Accumulation and Labeling

Proper accumulation and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[8]

  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where the waste container is stored.[9][10]

  • Label the Container Correctly: The label must include:

    • The words "Hazardous Waste." [5]

    • The full chemical name: "this compound." Do not use abbreviations.

    • An accurate list of all components and their approximate percentages (e.g., if in a solvent mixture).[10]

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

  • Keep the Container Closed: The waste container must remain tightly sealed except when actively adding waste.[9]

Waste Transfer and Decontamination
  • Solid Waste: Transfer the solid chemical using a dedicated spatula or weigh paper. Dispose of the contaminated weigh paper in the same container.

  • Solutions: Carefully pour liquid waste containing the compound into the designated halogenated waste container using a funnel.

  • Contaminated Labware:

    • Disposable Items: Pipette tips, gloves, and other contaminated disposable materials must be placed directly into the solid halogenated waste container.

    • Glassware Decontamination: Glassware should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone). This rinsate is now considered hazardous waste and must be collected in the halogenated waste container. [5] After this decontamination, the glassware can be washed normally.

  • Empty Stock Bottles: An "empty" container that held the chemical is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[6] Triple rinse the container, collecting the rinsate as halogenated waste.[4][6] After rinsing, deface the original label and dispose of the container as instructed by your EHS office.

Spill Management

Any materials used to clean up a spill of this compound are also considered hazardous waste.[6]

  • Absorb the spill with an inert material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the absorbent material into a bag or container.

  • Seal, label as hazardous waste with the chemical name, and dispose of it in the main halogenated waste container or request a separate pickup from EHS.[2]

Storage and Final Disposal
  • Store Safely: Keep the sealed waste container in the SAA, within secondary containment (like a spill tray), and away from incompatible materials.[10][11]

  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity.[7]

  • Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EHS office to schedule a hazardous waste pickup.[5][9] Follow their specific procedures for request and hand-off.

Disposal Decision Workflow

The following diagram illustrates the logical flow for handling waste related to this compound.

G start Waste Generation Point (e.g., end of reaction, cleaning glassware) is_contaminated Is the material contaminated with This compound? start->is_contaminated halogenated_container Place in designated 'HALOGENATED HAZARDOUS WASTE' container is_contaminated->halogenated_container  Yes   non_haz_or_other Follow standard procedure for non-contaminated or other waste streams (e.g., non-halogenated) is_contaminated->non_haz_or_other  No   label_check Ensure container is correctly labeled with full chemical name and hazards halogenated_container->label_check store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment label_check->store_saa is_full Is container full (or waste no longer generated)? store_saa->is_full is_full->store_saa  No   request_pickup Arrange for waste pickup through institutional EHS is_full->request_pickup  Yes   end_process Disposal Process Complete request_pickup->end_process

Caption: Decision workflow for proper waste segregation and disposal.

Proactive Waste Minimization

A core component of modern laboratory management is the minimization of hazardous waste.[9]

  • Source Reduction: Order only the quantity of the chemical required for your experiments.[9]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[11]

  • Scale Appropriately: Whenever possible, perform reactions at the smallest scale that meets your research objectives.

By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.